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  • Product: 3,6-Diamino-10-methylacridinium
  • CAS: 837-73-0

Core Science & Biosynthesis

Foundational

Whitepaper: Structural, Mechanistic, and Therapeutic Profiling of 3,6-Diamino-10-methylacridinium Chloride

Executive Summary 3,6-Diamino-10-methylacridinium chloride, commonly referred to as acriflavinium chloride or trypaflavine, is a quaternary ammonium acridine derivative with a rich pharmacological history and a rapidly e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Diamino-10-methylacridinium chloride, commonly referred to as acriflavinium chloride or trypaflavine, is a quaternary ammonium acridine derivative with a rich pharmacological history and a rapidly expanding modern therapeutic profile 1. Originally synthesized in 1912 by the pioneering medical researcher Paul Ehrlich to combat sleeping sickness 2, it has traditionally been utilized as a broad-spectrum topical antiseptic and biological stain 3.

However, recent advancements in structural biology and high-throughput screening have repositioned this compound from a legacy antimicrobial to a highly targeted agent in oncology and virology. This technical guide explores the physicochemical properties, core mechanisms of action—including DNA intercalation, Hypoxia-Inducible Factor 1 (HIF-1) dimerization inhibition, and SARS-CoV-2 Papain-like protease (PLpro) blockade—and provides self-validating experimental methodologies for researchers and drug development professionals.

Chemical Profile & Structural Biology

3,6-Diamino-10-methylacridinium chloride is characterized by its planar, tricyclic acridine ring system. The presence of the quaternary nitrogen at the 10-position (10-methylacridinium) permanently charges the molecule, significantly enhancing its aqueous solubility and its electrostatic affinity for the negatively charged phosphate backbone of nucleic acids 1, 4. In commercial preparations, it is frequently formulated as "Acriflavine," a mixture combining this compound with its non-methylated precursor, 3,6-diaminoacridine (proflavine) 5.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name 3,6-Diamino-10-methylacridinium chloride1
Synonyms Trypaflavine, Acriflavinium chloride, Euflavine[[3]](), [[6]]()
Molecular Formula C₁₄H₁₄ClN₃
Molecular Weight 259.73 g/mol 1
Topological Polar Surface Area 55.9 Ų1
Appearance Orange to dark red crystalline powder8
Solubility Highly soluble in water and alcohol[[9]]()

Core Mechanisms of Action

DNA Intercalation (Antimicrobial & Antiviral)

The classic mechanism of 3,6-diamino-10-methylacridinium chloride involves its insertion (intercalation) between adjacent base pairs of double-stranded DNA 4. The planar structure of the acridine core allows it to stack via π-π interactions with the nucleobases. This physical distortion of the DNA helix prevents the progression of DNA polymerase and RNA polymerase, arresting cellular replication and transcription. This mechanism is primarily responsible for its broad-spectrum efficacy against Gram-positive bacteria (e.g., S. aureus) and parasites 5, 10.

HIF-1 Dimerization Inhibition (Oncology)

In solid tumors, hypoxia triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which must dimerize with HIF-1β to form an active transcription factor. 3,6-Diamino-10-methylacridinium chloride directly binds to the PAS-B domain of HIF-1α and HIF-2α 2. This steric blockade prevents heterodimerization, thereby silencing the transcription of downstream targets like Vascular Endothelial Growth Factor (VEGF) and Phosphoglycerate Kinase 1 (PGK1), effectively starving the tumor of vascularization and altering its metabolic state 10.

HIF1_Inhibition Drug 3,6-Diamino-10- methylacridinium Dimer HIF-1 Dimerization Drug->Dimer Inhibits PAS-B HIF1a HIF-1α HIF1a->Dimer HIF1b HIF-1β HIF1b->Dimer TargetGenes VEGF & PGK1 Transcription Dimer->TargetGenes Tumor Tumor Angiogenesis & Growth TargetGenes->Tumor

Caption: Mechanism of HIF-1 dimerization inhibition by the acridinium derivative.

SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition

Recent high-throughput screens identified this compound as a potent, nanomolar inhibitor of the SARS-CoV-2 Papain-like protease (PLpro) [[6]](). Crystallographic data confirms that the drug occupies the catalytic pocket of PLpro, preventing the cleavage of viral polyproteins essential for viral replication, without affecting viral entry into the host cell.

PLpro_Inhibition Virus SARS-CoV-2 PLpro Papain-like Protease (PLpro) Virus->PLpro Cleavage Viral Polyprotein Cleavage PLpro->Cleavage Replication Viral Replication Cleavage->Replication Drug 3,6-Diamino-10- methylacridinium Drug->PLpro Catalytic Pocket Blockade

Caption: Mechanism of SARS-CoV-2 PLpro inhibition by 3,6-Diamino-10-methylacridinium.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental causality is explicitly defined to prevent false positives.

Protocol 1: In Vitro HIF-1 Dimerization Inhibition Assay

Causality & Rationale: Standard western blotting of whole-cell lysates only measures total protein expression. Because 3,6-diamino-10-methylacridinium chloride inhibits dimerization rather than monomer translation 2, an immunoprecipitation (IP) step is mandatory. Furthermore, Cobalt Chloride (CoCl₂) is used to chemically mimic hypoxia by inhibiting prolyl hydroxylases (PHDs), preventing the baseline degradation of HIF-1α.

Step-by-Step Workflow:

  • Cell Culture & Seeding: Seed U87 human glioblastoma cells in 10 cm dishes and culture until 70% confluent.

  • Hypoxia Induction (Validation Step): Treat cells with 100 µM CoCl₂. Critical Control: Maintain a parallel normoxic control without CoCl₂. If the normoxic control shows high HIF-1α stabilization, the system is invalid due to baseline cellular stress.

  • Drug Treatment: Add 3,6-diamino-10-methylacridinium chloride at varying concentrations (e.g., 1 µM, 5 µM, 10 µM) for 12 hours.

  • Immunoprecipitation (IP): Lyse cells using a non-denaturing buffer. Incubate lysates with an anti-HIF-1α capture antibody bound to Protein A/G magnetic beads overnight at 4°C.

  • Western Blotting: Elute the protein complexes. Run on an SDS-PAGE gel and probe the membrane with an anti-HIF-1β antibody.

  • Quantification: A reduction in the HIF-1β band intensity (relative to the CoCl₂ positive control) confirms the dose-dependent blockade of the HIF-1α/HIF-1β physical interaction.

HIF1_Assay Step1 1. Cell Culture (e.g., U87 Glioma Cells) Step2 2. Hypoxia Induction (100 µM CoCl2) Step1->Step2 Step3 3. Drug Treatment (Add Acridinium Derivative) Step2->Step3 Step4 4. Immunoprecipitation (Pull down HIF-1α) Step3->Step4 Step5 5. Western Blot (Probe for HIF-1β) Step4->Step5 Step6 6. Quantification (Assess Dimerization Blockade) Step5->Step6

Caption: Experimental workflow for validating HIF-1 dimerization inhibition in vitro.

Protocol 2: Broth Microdilution for Antimicrobial MIC

Causality & Rationale: Acridinium derivatives are inherently fluorescent and intensely colored (orange/red) 8, which severely interferes with standard OD600 spectrophotometric readings. To bypass this optical interference, a colorimetric viability dye (e.g., Resazurin) must be used. Resazurin conversion to fluorescent resorufin is dependent on active bacterial metabolism, ensuring the readout is a true reflection of viability rather than drug absorbance.

Step-by-Step Workflow:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., MRSA) adjusted to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the drug from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well (final volume 100 µL). Include a sterility control (broth only) and a growth control (broth + bacteria).

  • Incubation: Incubate at 37°C for 18 hours.

  • Viability Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue (no metabolic conversion to pink resorufin).

Quantitative Efficacy Data

The compound exhibits diverse therapeutic efficacies depending on the target pathogen or biological pathway.

Table 2: Comparative Antimicrobial & Antiviral Efficacy
Pathogen / TargetAssay TypeValuePrimary MechanismSource
Staphylococcus aureus (MRSA)MIC32 µg/mLDNA Intercalation5
Pseudomonas aeruginosaMIC32 µg/mLDNA Intercalation[[5]]()
Helicobacter pyloriMICStrain-dependentDNA Intercalation[[11]]()
SARS-CoV-2 (Betacoronavirus)IC₅₀Nanomolar rangePLpro Inhibition6

Safety, Toxicity, and Regulatory Considerations

While 3,6-diamino-10-methylacridinium chloride possesses immense therapeutic potential, its structural nature necessitates careful handling in drug development. Because it is a potent DNA intercalator, it carries inherent risks of mutagenesis and is classified as a potential carcinogenic agent 1. Furthermore, it is highly toxic to aquatic life (GHS Classification H400), requiring stringent disposal protocols in laboratory and clinical settings [[1]](). To mitigate systemic toxicity in modern applications, researchers are increasingly utilizing polymer conjugates (e.g., poly[maleic anhydride-alt-acrylic acid]) as targeted drug delivery systems to localize the release of the acridinium payload directly into tumor microenvironments 12.

References

  • 3,6-Diamino-10-methylacridinium Chloride | C14H14ClN3 | CID 6842 , PubChem (NIH). 1

  • CAS 8048-52-0: Acriflavine , CymitQuimica. 4

  • Acriflavine hydrochloride (mixture of 3,6-Diamino-10-methylacridinium) , Chem-Impex.8

  • 3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE HYDROCHLORIDE , Inxight Drugs (NCATS). 2

  • euflavine , Drug Central. 3

  • Acriflavine Hydrochloride vs. Proflavine: A Comparative Guide to Biological Activity , Benchchem. 5

  • CAS 86-40-8 (3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE) , BOC Sciences.

  • CAS 65589-70-0: Acriflavine , CymitQuimica. 9

  • Synthesis, characterization and in vitro antibacterial assessments of a novel modified poly[maleic anhydride-alt-acrylic acid]/acriflavine conjugate , ResearchGate. 12

  • Acriflavine, a clinically aproved drug, inhibits SARS-CoV-2 and other betacoronaviruses , ResearchGate.6

  • Acriflavine HCL Suppliers, Manufacturers, Factory - Wholesale Price , Bloom Tech. 10

  • Antibacterial action of acriflavine hydrochloride for eradication of the gastric pathogen Helicobacter pylori , FEMS Microbiology Letters | Oxford Academic. 11

Sources

Exploratory

Deconstructing Acridine Derivatives: A Technical Whitepaper on the Distinction Between Acriflavine and 3,6-Diamino-10-methylacridinium

Executive Summary Acriflavine is widely misunderstood in pharmacological literature as a single molecular entity. In reality, commercial acriflavine is a heterogeneous mixture primarily composed of two distinct acridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acriflavine is widely misunderstood in pharmacological literature as a single molecular entity. In reality, commercial acriflavine is a heterogeneous mixture primarily composed of two distinct acridine derivatives: 3,6-diamino-10-methylacridinium chloride (often referred to as trypaflavine) and 3,6-diaminoacridine (proflavine)[1]. Treating this mixture as a monolithic compound compromises the scientific integrity of drug development, as the two constituents exhibit drastically different pharmacokinetic profiles, membrane permeabilities, and target-binding kinetics. This whitepaper deconstructs the chemical ontology, mechanistic pathways, and analytical resolution of these two distinct active pharmaceutical ingredients (APIs).

Chemical Ontology & Structural Distinction

The fundamental distinction between the two compounds lies in the methylation status of the central acridine ring's nitrogen atom (the N10 position).

  • Proflavine (3,6-diaminoacridine): This is the non-methylated base structure. It is a highly planar, lipophilic molecule capable of deep DNA intercalation and rapid passive diffusion across lipid bilayers[2].

  • 3,6-Diamino-10-methylacridinium chloride: This is the N10-methylated derivative. The addition of the methyl group at the heterocyclic nitrogen induces a permanent positive charge, creating a quaternary ammonium cation. This permanent charge fundamentally alters its solubility, restricting its ability to passively cross the intestinal epithelium[3].

Mechanistic Pathways & Target Binding

The polypharmacology of the commercial acriflavine mixture is a direct result of its dual composition. Both molecules share a planar tricyclic core, allowing them to intercalate into nucleic acids and inhibit topoisomerase/gyrase activity. However, recent research has highlighted their distinct roles in advanced therapeutic targets:

  • HIF-1 Dimerization Inhibition: Both 3,6-diamino-10-methylacridinium and proflavine bind directly to the PAS-B domain of Hypoxia-inducible factor 1-alpha (HIF-1α) and HIF-2α. This binding sterically hinders their dimerization with the HIF-1β subunit, effectively arresting tumor vascularization, angiogenic cytokine expression, and overall tumor growth[4].

  • SARS-CoV-2 PLpro Inhibition: High-throughput screening has identified the acriflavine mixture as a potent nanomolar inhibitor of the SARS-CoV-2 papain-like protease (PLpro)[5]. Crystallographic data (PDB: 7NT4) reveals an unexpected binding mode where two proflavine molecules π-stack within the PLpro catalytic cleft, mimicking the native ISG15 substrate and forming a network of hydrogen bonds and lipophilic contacts[6].

Pathway ACF Commercial Acriflavine (Heterogeneous Mixture) Proflavine Proflavine (3,6-diaminoacridine) ACF->Proflavine Non-methylated API Methylated 3,6-Diamino-10-methylacridinium (N10-Methylated Cation) ACF->Methylated Methylated API HIF1 HIF-1α / HIF-2α Dimerization Inhibition Proflavine->HIF1 PLpro SARS-CoV-2 PLpro Catalytic Cleft Blockade Proflavine->PLpro High Oral Bioavailability DNA DNA Intercalation (Topoisomerase Inhibition) Proflavine->DNA Methylated->HIF1 Direct PAS-B Binding Methylated->PLpro Low Oral Bioavailability Methylated->DNA

Mechanistic divergence of Acriflavine components across primary pharmacological targets.

Pharmacokinetics (PK) and Bioavailability

The structural distinction dictates divergent pharmacokinetic profiles. In vivo studies following oral administration reveal that the proflavine component is highly bioavailable and rapidly distributed to tissues[3]. Conversely, the N10-methylation of 3,6-diamino-10-methylacridinium significantly restricts its oral bioavailability due to its permanent cationic charge, which limits passive diffusion across the intestinal epithelium[3].

Quantitative Data Summary
Metric / PropertyProflavine (3,6-diaminoacridine)3,6-Diamino-10-methylacridinium
Molecular Formula C13H11N3[1]C14H14N3Cl (Chloride salt)[1]
N10-Heterocyclic Methylation AbsentPresent
Net Charge (Physiological pH) Neutral / Partially ProtonatedPermanent Cation (Quaternary Ammonium)
Oral Bioavailability High (Rapid tissue distribution)[3]Low (Restricted by permanent charge)[3]
SARS-CoV-2 PLpro IC50 ~1.17 - 1.66 µM (as mixture component)[5]Active, but limited by cellular permeability[3]
Primary MS Ion (ESI+) m/z 210 [M+H]+m/z 224 [M]+

Analytical Workflow: Resolving the Acriflavine Mixture

To ensure reproducible experimental outcomes, researchers must resolve the commercial mixture into its constituent APIs. The following self-validating protocol utilizes High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) to isolate and quantify the ratio of 3,6-diamino-10-methylacridinium to proflavine.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of commercial acriflavine (e.g., Sigma-Aldrich A8251) in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution profile: Mobile Phase A (0.1% Formic Acid in H2O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Ramp from 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry (ESI-MS): Operate in positive electrospray ionization (ESI+) mode.

    • Causality of Choice: ESI+ is specifically chosen because 3,6-diamino-10-methylacridinium possesses a permanent positive charge, making it highly responsive to positive ion mode, yielding an intrinsic [M]+ ion at m/z 224. Proflavine readily protonates in the acidic mobile phase to yield an [M+H]+ ion at m/z 210[1].

  • Fraction Collection & NMR Validation: Collect the respective peaks, lyophilize, and reconstitute in DMSO-d6.

    • Causality of Choice: DMSO-d6 is selected over D2O or CDCl3 to simultaneously ensure the solubility of both the highly polar chloride salt and the planar lipophilic proflavine, while preventing rapid proton exchange at the amine groups.

    • Self-Validating Loop: Perform 1H-NMR at 400 MHz. While MS confirms the mass addition of 14 Da (CH2), NMR definitively localizes this methyl group to the N10 position via a distinct singlet resonance around δ 4.2 ppm, which is entirely absent in the proflavine fraction.

Workflow Sample 1. Sample Prep (Dissolve in MeOH/H2O) HPLC 2. HPLC Separation (C18, Gradient Elution) Sample->HPLC MS 3. ESI-MS (m/z 210 & 224) HPLC->MS Peak ID NMR 4. 1H-NMR (δ 4.2 ppm N-methyl) HPLC->NMR Fraction Collection Data 5. Quantitative Resolution (API Ratio Calculation) MS->Data NMR->Data

Self-validating analytical workflow for resolving the Acriflavine mixture via HPLC-MS and NMR.

Conclusion

Treating "acriflavine" as a monolithic chemical entity compromises the scientific integrity of pharmacological studies. By recognizing the fundamental physicochemical and pharmacokinetic differences between 3,6-diamino-10-methylacridinium and proflavine—specifically regarding N10-methylation and oral bioavailability—researchers can optimize dosing regimens, improve target specificity, and rationally design next-generation acridine-based therapeutics.

References[2] National Center for Biotechnology Information. "Acriflavine | C27H25ClN6 | CID 443101 - PubChem." nih.gov.https://pubchem.ncbi.nlm.nih.gov/compound/Acriflavine[3] CNR-IRIS. "Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses." cnr.it.https://iris.cnr.it/handle/11415/32414[1] NINGBO INNO PHARMCHEM CO.,LTD. "The Chemistry Behind Acriflavine Hydrochloride: Properties and Synthesis." nbinno.com.https://www.nbinno.com/news/the-chemistry-behind-acriflavine-hydrochloride-properties-and-synthesis.html[4] Lee, K. A., et al. "Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization." Proceedings of the National Academy of Sciences. pnas.org.https://www.pnas.org/doi/10.1073/pnas.0909353106[5] Napolitano, V., et al. "Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses." NIH / PubMed Central. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8979758/[6] Napolitano, V., et al. "Structural details of PL pro inhibition by proflavine." ResearchGate. researchgate.net.https://www.researchgate.net/figure/Structural-details-of-PL-pro-inhibition-by-proflavine-A-1-H-15-N-HSQC-NMR-spectra-of_fig2_359675283

Sources

Foundational

Technical Monograph: Trypaflavine Neutral (CAS 8048-52-0)

Dual-Functionality: From High-Fidelity Fluorophore to Potent HIF-1α Inhibitor Executive Summary Trypaflavine Neutral (CAS 8048-52-0), widely recognized as Acriflavine Neutral or Euflavine, is a hetero-aromatic acridine d...

Author: BenchChem Technical Support Team. Date: March 2026

Dual-Functionality: From High-Fidelity Fluorophore to Potent HIF-1α Inhibitor

Executive Summary

Trypaflavine Neutral (CAS 8048-52-0), widely recognized as Acriflavine Neutral or Euflavine, is a hetero-aromatic acridine derivative comprising a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine.[1] Historically utilized as a topical antiseptic, modern research has repurposed this compound as a potent, pleiotropic small molecule. It serves two distinct, high-value roles in contemporary life sciences:

  • Bio-imaging: A robust, pseudo-stable fluorescent nuclear stain that intercalates into DNA/RNA with high quantum yield.

  • Oncology & Therapeutics: A specific inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) dimerization, preventing tumor vascularization and metabolic adaptation to hypoxia.

This guide synthesizes the physicochemical safety data (SDS) with advanced experimental protocols, providing a self-validating framework for its application in research.

Physicochemical Identity & Safety Profile (SDS Core)

The following data consolidates critical safety and property metrics for laboratory handling.

Chemical Composition & Properties
ParameterSpecification
CAS Registry Number 8048-52-0
Synonyms Acriflavine Neutral, Euflavine, Chromoflavine
Chemical Structure Mixture: 3,6-diamino-10-methylacridinium chloride (approx. 70%) & 3,6-diaminoacridine (Proflavine)
Molecular Weight ~259.73 g/mol (weighted average)
Appearance Deep orange to brick-red crystalline powder
Solubility Water: ~0.33 g/mL (Soluble); Ethanol: Soluble; Ether: Insoluble
Fluorescence

(Blue);

(Green)
pH (1% aq.[2][3][4][5] soln) Neutral range (unlike Acriflavine HCl which is acidic)
Toxicology & Hazard Identification (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin/Eye Irritation H315 / H319 Causes skin irritation / Causes serious eye irritation.[1]
STOT - Single Exp. H335 May cause respiratory irritation.[1][5]
Aquatic Toxicity H400 Very toxic to aquatic life (Acute Category 1).
Critical Handling & Disposal Protocols
  • PPE Requirement: Nitrile gloves (0.11 mm min), safety goggles with side shields, and a NIOSH N95 respirator are mandatory to prevent mucous membrane irritation.

  • Disposal: DO NOT flush down laboratory drains. Due to H400 classification, all liquid and solid waste must be collected in "Hazardous Chemical Waste" containers for incineration.

  • Spill Response: Dampen spill area to avoid dust generation. Sweep into a closed container. Ventilate area.[6]

Mechanism of Action: The Dual Pathway

Trypaflavine Neutral operates via two distinct molecular mechanisms depending on the experimental context.

Mechanism A: DNA Intercalation (Imaging)

As an acridine derivative, the planar tricyclic ring structure intercalates between base pairs of the DNA double helix. This intercalation stabilizes the DNA duplex and significantly increases the fluorescence quantum yield of the molecule, allowing for high-contrast nuclear imaging.

Mechanism B: HIF-1α Dimerization Inhibition (Therapeutic)

Unlike many kinase inhibitors that block phosphorylation, Trypaflavine Neutral binds directly to the PAS-B subdomain of the HIF-1α and HIF-2α subunits. This binding sterically hinders the dimerization with the aryl hydrocarbon receptor nuclear translocator (ARNT/HIF-1β). Without dimerization, the HIF complex cannot bind to Hypoxia Response Elements (HREs) on the DNA, effectively silencing downstream oncogenes like VEGF and GLUT1.

G HIF1a HIF-1α Subunit (Hypoxia Stabilized) Dimer HIF-1α/β Heterodimer (Active Complex) HIF1a->Dimer Attempted Dimerization HIF1b HIF-1β (ARNT) (Constitutive) HIF1b->Dimer Trypa Trypaflavine Neutral (Inhibitor) Trypa->HIF1a Binds PAS-B Domain Trypa->Dimer BLOCKS FORMATION HRE HRE DNA Sequence (Promoter Region) Dimer->HRE Binds Transcription Transcription of VEGF, GLUT1, EPO HRE->Transcription Activates

Figure 1: Mechanistic pathway of HIF-1α inhibition. Trypaflavine binds the PAS-B domain, preventing the formation of the transcriptional complex.

Experimental Applications & Protocols

Protocol A: High-Fidelity Nuclear Fluorescence Staining

Objective: To visualize nuclear morphology and cell cycle distribution in fixed cells using Trypaflavine Neutral. Rationale: The neutral formulation prevents acid-hydrolysis of DNA during staining, preserving ultrastructure better than acidic acriflavine.

Reagents:

  • Stock Solution: 10 mg/mL Trypaflavine Neutral in ddH₂O (Store at 4°C in dark).

  • Fixative: 4% Paraformaldehyde (PFA) or 70% Ethanol.

  • Mounting Media: Anti-fade mounting reagent.

Step-by-Step Workflow:

  • Cell Preparation: Grow adherent cells on sterile coverslips to 70% confluency.

  • Fixation:

    • Wash cells 1x with PBS.

    • Incubate in 4% PFA for 15 minutes at Room Temperature (RT).

    • Note: PFA is preferred over ethanol to maintain membrane integrity for co-staining.

  • Permeabilization: Wash 2x with PBS. Incubate with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining:

    • Dilute Stock Solution 1:1000 in PBS (Final conc: 10 µg/mL).

    • Apply diluted stain to coverslips. Incubate for 5-10 minutes at RT in the dark.

    • Caution: Over-staining (>15 mins) can lead to high cytoplasmic background.

  • Washing: Wash 3x with PBS (5 mins each) to remove unbound intercalator.

  • Imaging: Mount coverslips. Image using a FITC/GFP filter set (

    
     nm). Nuclei will appear bright green/yellow.
    
Protocol B: Quantitative HIF-1α Inhibition Assay (HRE-Luciferase)

Objective: To quantify the potency of Trypaflavine Neutral in inhibiting hypoxia-induced transcription. Rationale: A luciferase reporter driven by Hypoxia Response Elements (HRE) provides a direct, quantitative readout of transcriptional activity, bypassing the need for Western Blotting of unstable HIF proteins.

Experimental Design (Graphviz Workflow):

Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment cluster_2 Day 3: Analysis Step1 Seed HEK293T Cells (10k cells/well in 96-well) Step2 Transfect with HRE-Luciferase Plasmid Step1->Step2 Step3 Split Plate into Groups Step2->Step3 GroupA Normoxia Control (21% O2) Step3->GroupA GroupB Hypoxia Control (1% O2, DMSO) Step3->GroupB GroupC Hypoxia + Trypaflavine (1 - 10 µM) Step3->GroupC Step4 Cell Lysis (Passive Lysis Buffer) GroupA->Step4 GroupB->Step4 GroupC->Step4 Step5 Add Luciferin Substrate Step4->Step5 Step6 Measure Luminescence (RLU) Step5->Step6

Figure 2: HRE-Luciferase Reporter Assay workflow for validating HIF-1 inhibition.

Protocol Steps:

  • Transfection: Transfect cells (e.g., HEK293 or HeLa) with an HRE-Luciferase reporter plasmid. Allow 24h for expression.

  • Treatment Preparation: Prepare serial dilutions of Trypaflavine Neutral (0.5, 1, 2, 5, 10 µM) in culture media.

    • Critical: Keep DMSO concentration <0.5% if used for stock dilution.

  • Induction:

    • Apply treatment media to cells.[7]

    • Incubate cells in a Hypoxia Chamber (1% O₂, 5% CO₂) for 16-24 hours.

    • Control: Maintain a duplicate plate in Normoxia (21% O₂) to rule out non-specific toxicity.

  • Readout: Lyse cells and add Luciferin substrate. Measure Relative Light Units (RLU) on a luminometer.

  • Validation: A successful hit is defined by a dose-dependent decrease in RLU in Hypoxic conditions without significant cytotoxicity (verify cell viability via MTT/CCK-8 assay).

Storage and Stability

To maintain the integrity of Trypaflavine Neutral (CAS 8048-52-0), strict adherence to storage conditions is required.

  • Light Sensitivity: The compound is photosensitive. Store in amber glass vials or wrap containers in aluminum foil.

  • Hygroscopic Nature: Store in a desiccator at Room Temperature (15-25°C).

  • Solution Stability: Aqueous solutions are stable for 1 week at 4°C if protected from light. For long-term storage, aliquot and freeze at -20°C (avoid freeze-thaw cycles).

References

  • Lee, K., et al. (2009). "Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization."[2] Proceedings of the National Academy of Sciences, 106(42), 17910-17915.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Acriflavine for Fluorescence." Merck KGaA.

  • ChemicalBook. (2024). "Acriflavine Neutral Properties and Safety."

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 9569, Acriflavine." PubChem.

  • Dekker, F.J., et al. (2010). "Small-molecule inhibitors of HIF-1alpha signaling."[8] Drug Discovery Today, 15(15-16), 619-627.

Sources

Exploratory

Technical Whitepaper: The Trajectory of 3,6-Diamino-10-methylacridinium in Antimicrobial Therapeutics

Executive Summary 3,6-Diamino-10-methylacridinium chloride (active component of Acriflavine ) represents one of the earliest triumphs of rational drug design, originating from the laboratories of Paul Ehrlich. While ecli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Diamino-10-methylacridinium chloride (active component of Acriflavine ) represents one of the earliest triumphs of rational drug design, originating from the laboratories of Paul Ehrlich. While eclipsed by the antibiotic era of the mid-20th century, this acridine derivative is currently undergoing a renaissance. Modern structural biology has revealed it as a "dirty drug" in the most favorable sense—possessing a multi-target mechanism that spans DNA intercalation, Topoisomerase inhibition, and viral protease blockade (specifically SARS-CoV-2 PLpro). This guide analyzes its historical evolution, mechanistic versatility, and provides validated protocols for its isolation and characterization in modern drug discovery pipelines.

Part 1: The Chemical Entity & The "Mixture" Problem

To understand the history of this molecule, one must first address its chemical identity crisis. In commercial catalogs, "Acriflavine" is frequently sold as a mixture.[1]

  • The Target: 3,6-Diamino-10-methylacridinium chloride (The methylated, quaternary ammonium cation).

  • The Contaminant/Co-factor: 3,6-Diaminoacridine (Proflavine).[2][3][4]

Technical Insight: The methylation at the N-10 position renders the molecule permanently cationic, independent of pH, unlike Proflavine, which relies on protonation. This permanent charge significantly alters its lipophilicity profile and DNA binding kinetics, making the separation of these two critical for precise structure-activity relationship (SAR) studies.

Table 1: Physicochemical Comparison
Feature3,6-Diamino-10-methylacridiniumProflavine (3,6-Diaminoacridine)
Charge State Quaternary Ammonium (Permanent Cation)pH-dependent Amine
Solubility High (Water/Ethanol)Moderate
Primary Mode Major Groove Intercalation / Enzyme PocketIntercalation
Fluorescence Green (Ex 450nm / Em 515nm)Green-Yellow
Toxicity Higher systemic toxicity (historical)Lower, but mutagenic

Part 2: Historical Trajectory

The Genesis: Ehrlich’s "Magic Bullet" (1912)

The history of acridines is inextricably linked to Paul Ehrlich’s search for "Zauberkugeln" (Magic Bullets). Following the success of dyes in staining specific tissues, Ehrlich and his chemist Louis Benda synthesized "Trypaflavine" (later Acriflavine) in 1912.

  • The Logic: If a dye stains a pathogen (Trypanosomes) selectively, adding a toxin to that dye might kill the pathogen without harming the host.

  • The Result: It proved highly effective against Trypanosoma species (Sleeping Sickness) and demonstrated potent antibacterial activity against Gonorrhea.

The Great War and the Antiseptic Era (1914–1940)

During World War I, Acriflavine became a standard-issue antiseptic for treating infected wounds. Unlike phenol, which damaged tissue, Acriflavine retained bactericidal activity in the presence of serum.

  • Clinical Utility: It was used to treat "trench foot" and preventing gangrene.

  • Decline: The discovery of Penicillin (1928) and Sulfonamides (1930s) rendered acridines obsolete for systemic infection due to the superior safety profile of beta-lactams.

The Modern Renaissance (2000–Present)

The molecule returned to the spotlight via oncology and virology:

  • HIF-1 Inhibition (2009): Semenza et al. identified it as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) dimerization, blocking tumor vascularization.

  • SARS-CoV-2 (2020): High-throughput screening identified it as a nanomolar inhibitor of the PLpro protease, a critical viral enzyme.[5][6][7][8]

History cluster_0 Discovery Phase cluster_1 The Eclipse cluster_2 Renaissance 1912 1912: Ehrlich & Benda Synthesize Trypaflavine 1914 1914-1918: WWI Topical Antiseptic Use 1912->1914 1928 1928: Penicillin Discovered 1914->1928 Standard of Care 1945 1945: Antibiotic Era Acridines sidelined 1928->1945 Displaced 2009 2009: Oncology HIF-1 Inhibition 1945->2009 Niche Research (Mitochondria) 2021 2021: COVID-19 PLpro Protease Inhibitor 2009->2021 Drug Repurposing

Figure 1: The chronological trajectory of 3,6-Diamino-10-methylacridinium from dye to antiviral candidate.

Part 3: Mechanistic Pharmacodynamics

The molecule's efficacy stems from its polypharmacology. It does not rely on a single "lock and key" but rather disrupts multiple biological polymers.

DNA Intercalation (The Classical View)

The planar tricyclic acridine ring slides between adjacent base pairs of the DNA double helix (Intercalation).

  • Thermodynamics: Driven by pi-pi stacking interactions and the hydrophobic effect.

  • Consequence: This lengthens the DNA helix and unwinds it (approx. 17° per molecule). This structural distortion inhibits DNA Polymerase and RNA Polymerase, effectively stalling replication and transcription.

Enzymatic Blockade (The Modern View)

Recent structural studies (crystallography) have shown that the molecule can bind into the catalytic pockets of enzymes, acting as a competitive inhibitor.

  • Topoisomerase I/II: Stabilizes the cleavable complex, leading to DNA strand breaks (similar to Doxorubicin).

  • SARS-CoV-2 PLpro: The molecule binds to the blocking loop of the Papain-like protease, preventing the virus from processing its polyproteins and from de-ubiquitinating host proteins (immune evasion).

Mechanism cluster_DNA Genomic Targets cluster_Protein Proteomic Targets Drug 3,6-Diamino-10-methylacridinium Intercalation DNA Intercalation (Pi-Stacking) Drug->Intercalation High Affinity PLpro Viral PLpro (Cys-Protease Blockade) Drug->PLpro Nanomolar IC50 HIF1 HIF-1 Alpha (Dimerization Block) Drug->HIF1 Anticancer Topo Topoisomerase II Inhibition Intercalation->Topo Replication Replication Fork Stalling Topo->Replication CellDeath CellDeath Replication->CellDeath Bacteriostasis ViralStop ViralStop PLpro->ViralStop Antiviral

Figure 2: Multi-modal mechanism of action targeting both nucleic acids and functional proteins.

Part 4: Technical Protocols

For researchers working with this compound, purity is paramount. Commercial "Acriflavine" is insufficient for precise mechanistic determination due to the Proflavine variable.

Protocol A: Purification of 3,6-Diamino-10-methylacridinium

Objective: Isolate the methylated cation from commercial Acriflavine mixtures.

Materials:

  • Commercial Acriflavine (Sigma/Aldrich).

  • Solid Phase Extraction (SPE) Cartridges (C18 Silica, 500mg).

  • Solvents: Methanol (HPLC Grade), Acidified Water (0.1% HCl).

Workflow:

  • Dissolution: Dissolve 100mg of commercial Acriflavine in 10mL of 10% Methanol/Water.

  • Conditioning: Flush C18 cartridge with 5mL Methanol followed by 5mL Water.

  • Loading: Load the sample onto the cartridge.

    • Note: Proflavine is less hydrophobic than the methylated derivative in certain pH conditions, but the methylation adds significant bulk. Standard reverse-phase HPLC shows the methylated form elutes after Proflavine due to stronger interaction with C18 stationary phase when ion-pairing is controlled.

  • Washing (Proflavine Removal): Elute with 20% Methanol/Water. Proflavine (yellow fluorescence) will elute first. Monitor eluate via UV (450nm).

  • Elution (Target): Increase solvent strength to 70% Methanol/Water. The deep orange/red band of 3,6-Diamino-10-methylacridinium will elute.

  • Lyophilization: Evaporate methanol and freeze-dry the aqueous residue to obtain the pure chloride salt.

Protocol B: Fluorescence Displacement Assay (DNA Binding)

Objective: Quantify binding affinity (


) using Ethidium Bromide (EtBr) displacement.

Principle: EtBr fluoresces intensely when intercalated. 3,6-Diamino-10-methylacridinium competes for the same sites. A decrease in EtBr fluorescence indicates binding.

  • Preparation: Prepare 2µM Calf Thymus DNA and 1µM EtBr in Tris-HCl buffer (pH 7.4).

  • Equilibration: Incubate for 10 minutes. Read Fluorescence (

    
    ) at Ex 525nm / Em 600nm.
    
  • Titration: Add increasing concentrations (0.1µM to 10µM) of purified 3,6-Diamino-10-methylacridinium.

  • Measurement: Record Fluorescence (

    
    ) after each addition.
    
  • Calculation: Plot

    
     vs. Concentration to derive the IC50 of displacement, converting to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Ehrlich, P. & Benda, L. (1913). Über die Wirkung von Acridinderivaten bei Trypanosomeninfektionen. Berichte der deutschen chemischen Gesellschaft.

  • Wainwright, M. (2001). Acriflavine—a glorious past but a promising future? International Journal of Antimicrobial Agents.

  • Napolitano, V. et al. (2022).[8] Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses.[6][7][9] Cell Chemical Biology.

  • Lee, K. et al. (2009).[2] Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization.[1] Proceedings of the National Academy of Sciences (PNAS).

  • Lerman, L.S. (1961).[10] Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology.

  • Spicer, J.A. et al. (2012). 3,6-bis(3-alkylguanidino)acridines as DNA-intercalating antitumor agents. European Journal of Medicinal Chemistry.

Sources

Foundational

Acriflavinium Chloride: A Comprehensive Technical Guide on Molecular Identity and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract Acriflavinium chloride, a topical antiseptic and fluorescent dye, possesses a rich history and a complex chemical identity that warrants a detailed...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acriflavinium chloride, a topical antiseptic and fluorescent dye, possesses a rich history and a complex chemical identity that warrants a detailed technical examination. This guide provides an in-depth analysis of the molecular formula and weight of Acriflavinium chloride, moving beyond simple stated values to explore the chemical nuances of this compound. We will dissect its composition as a mixture of acriflavine (euflavine) and proflavine, detail the methodologies for its precise characterization, and provide field-proven insights into the experimental choices necessary for its accurate analysis. This document serves as a crucial resource for researchers and drug development professionals who require a thorough understanding of this compound's fundamental chemical properties.

Unraveling the Chemical Identity of Acriflavinium Chloride

Acriflavinium chloride, often referred to simply as acriflavine, is not a single chemical entity but a mixture of two key acridine derivatives: 3,6-diamino-10-methylacridinium chloride (acriflavine or euflavine) and 3,6-diaminoacridine (proflavine). The ratio of these components can vary depending on the manufacturer and the grade of the material. This inherent heterogeneity is a critical consideration for any experimental work.

The biological and fluorescent properties of Acriflavinium chloride are derived from the planar, heterocyclic acridine ring system. The amino groups at the 3 and 6 positions are crucial for its biological activity and its ability to intercalate with DNA. The methylation at the N10 position of the acridine ring in euflavine differentiates it from proflavine.

Below is a diagram illustrating the core structures of the components of Acriflavinium chloride.

cluster_workflow Analytical Workflow for Acriflavinium Chloride Characterization Start Sample Preparation (Dissolution in appropriate solvent) HPLC High-Performance Liquid Chromatography (HPLC) - Separation of Acriflavine and Proflavine - Purity Assessment Start->HPLC NMR Nuclear Magnetic Resonance (NMR) - Structural Elucidation - Confirmation of Methyl Group (Acriflavine) Start->NMR For Structural Confirmation UV_Vis UV-Vis Spectroscopy - Quantification - Confirmation of Acridine Chromophore HPLC->UV_Vis Quantify Peaks MS Mass Spectrometry (MS) - Molecular Weight Determination - Fragmentation Analysis HPLC->MS Identify Peaks Report Final Report - Purity - Identity - Concentration UV_Vis->Report MS->Report NMR->Report

Caption: A comprehensive analytical workflow for Acriflavinium Chloride.

Step-by-Step Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the acriflavine and proflavine components.

  • Methodology:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

    • Column: Use a C18 reverse-phase column.

    • Sample Preparation: Accurately weigh and dissolve the Acriflavinium chloride sample in the mobile phase.

    • Injection and Elution: Inject the sample and run the gradient method.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where both compounds have strong absorbance (e.g., ~260 nm or ~450 nm).

  • Causality: The reverse-phase column separates the components based on their hydrophobicity. Acriflavine, with the additional methyl group, is slightly more hydrophobic and will typically have a longer retention time than proflavine.

3.2.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the separated components.

  • Methodology:

    • Interface: Couple the HPLC system to a mass spectrometer, typically with an electrospray ionization (ESI) source.

    • Ionization: ESI will generate gas-phase ions of the analytes.

    • Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

    • Data Interpretation: Look for the molecular ion peaks corresponding to the cations of acriflavine (C₁₄H₁₄N₃⁺, m/z ≈ 224.28) and proflavine (C₁₃H₁₂N₃⁺, m/z ≈ 210.10, if protonated).

  • Trustworthiness: High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide unambiguous structural confirmation.

  • Methodology:

    • Sample Preparation: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: Acquire a proton NMR spectrum. The key diagnostic signal for acriflavine will be a singlet corresponding to the methyl group protons (N-CH₃). The aromatic protons of both acriflavine and proflavine will appear in the downfield region.

    • ¹³C NMR: A carbon NMR spectrum will show a distinct signal for the methyl carbon in acriflavine.

  • Expertise: The chemical shift and integration of the methyl peak in the ¹H NMR spectrum can be used to estimate the relative amounts of acriflavine and proflavine in the mixture.

Applications and Considerations in Drug Development

Acriflavinium chloride's primary application has been as a topical antiseptic due to its broad-spectrum antibacterial activity. Its mechanism of action involves the intercalation of the acridine ring into bacterial DNA, leading to inhibition of DNA and RNA synthesis.

For drug development professionals, understanding the precise composition of the Acriflavinium chloride starting material is paramount. Variations in the acriflavine-to-proflavine ratio can impact:

  • Efficacy: The two components may have different potencies against various microbial strains.

  • Toxicity: The toxicological profiles of acriflavine and proflavine may differ.

  • Pharmacokinetics: Differences in properties like solubility a

Exploratory

3,6-Diamino-10-methylacridinium DNA intercalation mechanism

An In-Depth Technical Guide to the DNA Intercalation Mechanism of 3,6-Diamino-10-methylacridinium Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the DNA Intercalation Mechanism of 3,6-Diamino-10-methylacridinium

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms governing the intercalation of 3,6-Diamino-10-methylacridinium into the DNA double helix. Known as a component of the fluorescent dye Acriflavine, this molecule serves as a classic model for studying DNA-ligand interactions.[1][2][3][4] We will dissect the structural prerequisites, the thermodynamics and kinetics of the binding process, and the resultant conformational changes to the DNA structure. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also field-proven experimental protocols to rigorously characterize this and similar interactions.

Introduction: The Acridine Scaffold and Its Biological Significance

3,6-Diamino-10-methylacridinium is a cationic, planar heterocyclic molecule belonging to the acridine family.[3] Acridines are a well-established class of DNA intercalators, a property that underpins their wide-ranging biological activities, including use as antiseptics, mutagens, and scaffolds for chemotherapeutic agents.[4][5][6] The primary mode of action for many acridine derivatives is their ability to non-covalently insert themselves between the base pairs of double-stranded DNA (dsDNA).[6] This act of intercalation disrupts normal DNA topology and function, interfering with critical cellular processes like replication and transcription, which in turn can lead to cytotoxicity in rapidly dividing cells or inhibition of viral and bacterial replication.[2][6][7] Understanding the precise mechanism of this interaction at a molecular level is therefore paramount for the rational design of novel DNA-targeted therapeutics.

The Core Mechanism: A Multi-faceted Interaction

The process of intercalation is a sophisticated interplay of non-covalent forces and conformational adjustments by both the ligand and the DNA. It is not merely a passive insertion but a dynamic, multi-step process.[8][9]

Structural and Energetic Drivers of Intercalation

The ability of 3,6-Diamino-10-methylacridinium to intercalate is dictated by its specific chemical architecture and the energetic favorability of the resulting complex.

  • Planarity and Aromaticity : The tricyclic acridine ring system is planar and aromatic, which is a fundamental requirement for insertion between the stacked DNA base pairs.[6][10] This planarity facilitates extensive π-π stacking interactions with the electron-rich surfaces of the purine and pyrimidine bases, a major driving force for the binding.[6]

  • Electrostatic Attraction : In an aqueous environment, the DNA helix presents a polyanionic surface due to its phosphate backbone. The 3,6-Diamino-10-methylacridinium cation is electrostatically attracted to this surface.[9] This initial attraction is a crucial first step, concentrating the ligand near its binding target.[9]

  • Hydrophobic and van der Waals Forces : The interior of the DNA double helix is a hydrophobic environment. The transfer of the acridine molecule from the aqueous solvent into the pocket between base pairs is entropically favorable.[9][11] This is complemented by van der Waals interactions that further stabilize the complex once the ligand is in place.[11][12]

A Stepwise Kinetic Model

The journey of the acridine molecule from free solution to an intercalated state can be conceptualized through a proposed kinetic model:[9]

  • Initial Electrostatic Association : The cationic acridine is drawn to the negatively charged DNA backbone, forming a transient, externally-bound complex.[9]

  • Surface Diffusion : The ligand may diffuse along the DNA surface, scanning for a suitable intercalation site.

  • DNA "Breathing" and Site Formation : The DNA helix is not a static structure. Thermal fluctuations can cause a transient "opening" or separation between adjacent base pairs.[9] This creates a temporary cavity.

  • Intercalation : The planar acridine molecule slides from its externally-bound position into this transiently formed hydrophobic pocket.

  • Conformational Lock : The DNA helix then adjusts around the intercalated ligand, unwinding slightly and increasing the distance between the flanking base pairs to accommodate the molecule. This results in a more stable, final complex.

G cluster_solution Aqueous Environment cluster_dna_surface DNA Surface cluster_dna_core DNA Core Acridine_free Free Cationic Acridine External_complex Externally-Bound Complex (Electrostatic Association) Acridine_free->External_complex Step 1: Electrostatic Attraction DNA_unbound dsDNA Intercalated_complex Stable Intercalated Complex (π-π stacking, Hydrophobic forces) External_complex->Intercalated_complex Steps 2-4: Surface Diffusion & Insertion via DNA 'Breathing' Intercalated_complex->Intercalated_complex

Caption: The multi-step kinetic pathway of DNA intercalation by 3,6-Diamino-10-methylacridinium.

Structural Consequences for DNA

The insertion of an intercalator is a disruptive event that significantly alters the local and global structure of the DNA.

  • Helical Unwinding : To accommodate the ~3.4 Å thickness of the aromatic ring system, the DNA must unwind. Proflavine (a related 3,6-diaminoacridine) unwinds DNA by approximately 17°.[9] This unwinding can relieve torsional stress in negatively supercoiled DNA or introduce it in relaxed DNA.

  • DNA Lengthening : The insertion of the intercalator increases the distance between the adjacent base pairs, leading to an overall lengthening of the DNA molecule.[13][14] This property is a hallmark of intercalation and forms the basis of key experimental assays.[13]

  • Backbone Distortion : The sugar-phosphate backbone must distort to accommodate the unwinding and lengthening, leading to changes in local geometry.

Experimental Methodologies for Characterization

A multi-pronged experimental approach is necessary to fully validate and quantify the intercalation mechanism. Each technique provides a unique piece of the puzzle, and their combined results create a self-validating system of evidence.

Spectroscopic Analysis

Spectroscopic methods are often the first line of investigation, providing rapid and sensitive detection of binding.

This technique monitors changes in the electronic absorption spectrum of the acridine upon interaction with DNA. Intercalation leads to characteristic spectral changes:

  • Hypochromism : A decrease in the molar absorptivity of the acridine's primary absorption band.[15]

  • Bathochromic (Red) Shift : A shift of the absorption maximum to a longer wavelength.[15] These effects arise from the coupling of the acridine's π-orbitals with those of the DNA base pairs upon stacking.

Protocol: UV-Visible Spectroscopic Titration

  • Preparation : Prepare a stock solution of 3,6-Diamino-10-methylacridinium in a suitable buffer (e.g., Tris-HCl, pH 7.4) and a stock solution of calf thymus DNA (ctDNA). Determine their concentrations accurately.

  • Titration Setup : Place a fixed concentration of the acridine solution in a quartz cuvette.

  • Measurement : Record the initial absorption spectrum (typically 350-550 nm).

  • Titration : Make successive additions of small aliquots of the ctDNA stock solution to the cuvette. Mix thoroughly and allow the system to equilibrate after each addition.

  • Data Acquisition : Record the absorption spectrum after each DNA addition.

  • Analysis : Plot the change in absorbance at the λ_max versus the DNA concentration to determine the binding constant (K). The observation of significant hypochromism and a red shift is strong evidence for intercalation.[6]

3,6-Diamino-10-methylacridinium is a fluorescent molecule, and its emission properties are highly sensitive to its environment.[1]

  • Fluorescence Quenching/Enhancement : Upon intercalation, the fluorescence of the acridine can be either quenched or enhanced, depending on the specific DNA sequence. Binding to GC-rich regions often leads to quenching, while binding to AT-rich regions can enhance fluorescence.[16]

  • Fluorescence Lifetime : Time-resolved fluorescence decay studies can reveal the heterogeneity of binding sites. A multi-exponential decay often indicates multiple binding modes or environments, such as intercalation at AT vs. GC sites.[16]

Protocol: Fluorescence Quenching Assay

  • Preparation : Use the same stock solutions as in the UV-Vis protocol.

  • Titration Setup : In a quartz cuvette, place a fixed concentration of the acridine solution.

  • Measurement : Record the initial fluorescence emission spectrum (e.g., excitation at ~450 nm, emission scan 470-650 nm).

  • Titration : Add aliquots of the ctDNA solution, mixing and equilibrating after each addition.

  • Data Acquisition : Record the fluorescence spectrum after each DNA addition.

  • Analysis : Analyze the decrease in fluorescence intensity to calculate binding parameters. This data complements the UV-Vis findings.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization, providing a complete binding profile in a single experiment.[11][17] It directly measures the heat released or absorbed during the binding event.

  • Key Parameters Obtained :

    • Binding Affinity (K_a) : The strength of the interaction.

    • Stoichiometry (n) : The number of ligand molecules bound per DNA site.

    • Enthalpy Change (ΔH) : The heat change associated with binding. A negative ΔH indicates that hydrogen bonding and van der Waals interactions are significant.[11][15]

    • Entropy Change (ΔS) : The change in the system's disorder. A positive ΔS suggests that hydrophobic interactions and the release of counterions are major driving forces.[11][18]

Protocol: ITC Analysis of Acridine-DNA Binding

  • Sample Preparation : Prepare precisely concentrated solutions of the acridine and ctDNA in the same buffer batch. Thoroughly degas both solutions.

  • Instrument Setup : Load the DNA solution into the sample cell and the acridine solution into the injection syringe of the ITC instrument. Set the experimental temperature (e.g., 25°C).

  • Titration : Perform a series of small, precisely controlled injections of the acridine solution into the DNA solution.

  • Data Acquisition : The instrument records the heat change after each injection.

  • Analysis : Integrate the raw heat-burst data to generate a binding isotherm. Fit this isotherm to a suitable binding model (e.g., one-site model) to extract the thermodynamic parameters (K_a, n, ΔH). The Gibbs free energy (ΔG) and entropy (TΔS) can then be calculated.[15][19]

G cluster_prep 1. Sample Preparation cluster_itc 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_DNA Prepare & Degas DNA Solution Load Load DNA into Cell Load Acridine into Syringe Prep_DNA->Load Prep_Ligand Prepare & Degas Acridine Solution Prep_Ligand->Load Titrate Inject Acridine into DNA (Automated Titration) Load->Titrate Measure Measure Heat Change (μcal/sec) per Injection Titrate->Measure Integrate Integrate Heat Bursts (kcal/mol of injectant) Measure->Integrate Plot Plot Integrated Heat vs. Molar Ratio Integrate->Plot Fit Fit Binding Isotherm to Model Plot->Fit Params Extract Thermodynamic Parameters (Kₐ, n, ΔH, ΔS) Fit->Params

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Hydrodynamic Methods

These methods probe the changes in the size and shape of DNA upon ligand binding and provide compelling physical evidence of intercalation.

This is a classical and definitive method to confirm intercalation.[20] The principle is simple: intercalation lengthens the DNA helix, which increases its hydrodynamic volume and, consequently, the viscosity of the solution.[13][21]

Protocol: Capillary Viscometry with Linear DNA

  • Preparation : Prepare a solution of sonicated, short, linear DNA fragments (to minimize structural complexities) in buffer.

  • Viscometer Setup : Suspend a capillary viscometer in a constant-temperature water bath.

  • Measurement (DNA alone) : Measure the flow time of the DNA solution through the capillary.

  • Titration : Add a known concentration of the acridine to the DNA solution and repeat the flow time measurement.

  • Analysis : Calculate the relative specific viscosity at each acridine concentration. A significant increase in viscosity with increasing ligand concentration is a strong indicator of DNA lengthening via intercalation.[13]

This technique separates molecules based on their density.[22][23] While less common now for routine analysis, it was historically important. Intercalation unwinds the DNA helix. In covalently closed circular (supercoiled) plasmid DNA, this unwinding changes the superhelical density, which in turn alters its buoyant density in a cesium chloride (CsCl) gradient, often in the presence of a reference intercalator like ethidium bromide.[24][25] This method can distinguish between different DNA topologies and how they are affected by intercalators.[24][25][26]

Quantitative Data and Structural Insights

The combination of these techniques yields a rich dataset that describes the binding event in detail.

Summary of Binding Parameters

While exact values vary with experimental conditions (buffer, ionic strength, temperature), ITC provides a clear thermodynamic signature.

ParameterTypical Value RangeInterpretation
Binding Constant (K_a) 10⁵ - 10⁶ M⁻¹Indicates a strong binding affinity.[27]
Enthalpy (ΔH) -10 to -4 kcal·mol⁻¹Exothermic, indicating favorable van der Waals and H-bond formation.[15]
Entropy (TΔS) Can be negative or positiveA positive value points to the dominance of hydrophobic effects.[15]
Gibbs Free Energy (ΔG) -7 to -8 kcal·mol⁻¹Negative value confirms a spontaneous binding process.[15]

Note: Data represents typical values for acridine derivatives and may vary.[15]

Structural Corroboration

Ultimately, the most definitive proof of intercalation comes from high-resolution structural methods.

  • X-ray Crystallography : While obtaining high-quality crystals of ligand-DNA complexes can be challenging, successful structures provide atomic-level detail of the intercalation site, showing the precise orientation of the acridine ring relative to the base pairs and the resulting DNA distortions.[5][28][29]

  • NMR Spectroscopy : In-solution NMR studies can also confirm intercalation by observing specific chemical shift changes and intermolecular Nuclear Overhauser Effects (NOEs) between the acridine protons and the DNA base pair protons.

Conclusion

The interaction of 3,6-Diamino-10-methylacridinium with DNA is a classic example of a structurally and energetically driven intercalation process. It is characterized by the insertion of its planar aromatic core between DNA base pairs, stabilized by a combination of π-π stacking, electrostatic, and hydrophobic interactions. This binding event is not trivial; it fundamentally alters DNA's structure by causing localized unwinding and an overall lengthening of the helix. The mechanism can be rigorously interrogated through a suite of biophysical techniques, including spectroscopy, calorimetry, and hydrodynamics, each providing self-validating evidence. A thorough understanding of this mechanism provides a critical foundation for the fields of molecular biology, toxicology, and the rational design of new DNA-targeted therapeutic agents.

References

  • Crystal Structures of Acridines Complexed with Nucleic Acids. (n.d.). Ingenta Connect. Retrieved March 7, 2024, from [Link]

  • Adams, A. (2002). Crystal structures of acridines complexed with nucleic acids. Current Medicinal Chemistry, 9(18), 1667–1675. [Link]

  • Campbell, N. H., & Parkinson, G. N. (2008). Structural Basis of DNA Quadruplex Recognition by an Acridine Drug. ACS Publications. Retrieved March 7, 2024, from [Link]

  • The Chemistry and Application of Acriflavine Hydrochloride for Enhanced Biological Understanding. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2024, from [Link]

  • X-ray crystallographic study of DNA duplex cross-linking: simultaneous binding to two d(CGTACG)2 molecules by a bis(9-aminoacridine-4-carboxamide) derivative. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Barkhudaryan, V. G., & Ananyan, G. V. (2020). Development of viscometric methods for studying the interaction of porphyrins with DNA. Journal of Biomolecular Structure & Dynamics, 38(12), 3489–3495. [Link]

  • How to analytically quantify a chemical's potential to intercalate DNA? (2014). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Viscosity dependence of ethidium-DNA intercalation kinetics. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Interactions of Acridine Orange with Double Stranded Nucleic Acids. Spectral and Affinity Studies. (2012). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Buoyant density centrifugation. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Buoyant Density of DNA. (2016). Scribd. Retrieved March 7, 2024, from [Link]

  • Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis. (2024). PubMed. Retrieved March 7, 2024, from [Link]

  • Wilson, W. D., Keel, R. A., Jones, R. L., & Mosher, C. W. (n.d.). Viscometric analysis of the interaction of bisphenanthridinium compounds with closed circular supercoiled and linear DNA. PMC. Retrieved March 7, 2024, from [Link]

  • DNA INTERCALATING ABILITY OF FOUR ACRIDINE-N-OXYDES DERIVATIVES INVESTIGATED BY SPECTRAL AND ELECTROCHEMICAL TECHNIQUES. (2018). Farmacia Journal. Retrieved March 7, 2024, from [Link]

  • CsCl density-gradient centrifugation. (n.d.). mun.ca. Retrieved March 7, 2024, from [Link]

  • 3,6-diamino-10-methylacridine proflavine chloride. (n.d.). PharmaCompass.com. Retrieved March 7, 2024, from [Link]

  • The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. (2021). MDPI. Retrieved March 7, 2024, from [Link]

  • Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Centrifugation is a process used to separate or concentrate materials suspended in a liquid. (n.d.). uou.ac.in. Retrieved March 7, 2024, from [Link]

  • Intercalation Interactions between dsDNA and Acridine Studied by Single Molecule Force Spectroscopy. (2007). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Denaturation of nucleic acids induced by intercalating agents. Biochemical and biophysical properties of acridine orange-DNA complexes. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Buoyant density of DNA and its relationship with mole (G+C) content in DNA. (n.d.). Department of Biotechnology. Retrieved March 7, 2024, from [Link]

  • Sakoda, M., Hiromi, K., & Akasaka, K. (1971). Kinetic studies of interaction between acridine orange and DNA. Biopolymers, 10(6), 1003–1012. [Link]

  • Drug-DNA intercalation: from discovery to the molecular mechanism. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. (2016). Oxford Academic. Retrieved March 7, 2024, from [Link]

  • Intercalation (biochemistry). (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Interactions of the DNA intercalator acridine orange, with itself, with caffeine, and with double stranded DNA. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Mechanism of intercalation into the DNA double helix by ethidium. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. (2024). MDPI. Retrieved March 7, 2024, from [Link]

  • 3,6-Diamino-10-methylacridinium Chloride. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Synthesis of Acridine-based DNA Bis-intercalating Agents. (2001). MDPI. Retrieved March 7, 2024, from [Link]

  • DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics. (2017). Oxford Academic. Retrieved March 7, 2024, from [Link]

  • 3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE HYDROCHLORIDE. (n.d.). Inxight Drugs. Retrieved March 7, 2024, from [Link]

  • Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. (2022). Oxford Academic. Retrieved March 7, 2024, from [Link]

  • Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Thermodynamic Studies of DNA-Cationic Components Interactions Using Titration Calorimetry. (n.d.). Longdom Publishing. Retrieved March 7, 2024, from [Link]

  • Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. (n.d.). Springer Nature Experiments. Retrieved March 7, 2024, from [Link]

  • Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue. (n.d.). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • 3,6-bis(3-alkylguanidino)acridines as DNA-intercalating antitumor agents. (2012). PubMed. Retrieved March 7, 2024, from [Link]

Sources

Foundational

Optimizing Acriflavine Hydrochloride Solvation: A Comparative Technical Guide to Aqueous and DMSO Systems

Executive Summary Acriflavine Hydrochloride (Acriflavine HCl) is a complex mixture of acridine derivatives, primarily 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine) .[1] While historically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acriflavine Hydrochloride (Acriflavine HCl) is a complex mixture of acridine derivatives, primarily 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine) .[1] While historically utilized as a topical antiseptic, its resurgence as a HIF-1α inhibitor , viral protease inhibitor (SARS-CoV-2) , and fluorescent stain has necessitated a rigorous re-evaluation of its solvation protocols.

The choice between Water and Dimethyl Sulfoxide (DMSO) is not merely a matter of convenience but a critical determinant of compound stability, bioavailability, and experimental reproducibility. This guide synthesizes physicochemical data with field-proven methodologies to standardize the handling of Acriflavine HCl.

Physicochemical Profile

To master the solvation of Acriflavine HCl, one must first understand its heterogeneous nature. It is not a single entity but a salt mixture where the quaternary ammonium cation (methylacridinium) dictates its high aqueous solubility, while the planar acridine ring system drives its intercalation properties and hydrophobic aggregation tendencies.

PropertySpecification
CAS Number 8063-24-9
Composition Mixture of 3,6-diamino-10-methylacridinium chloride & 3,6-diaminoacridine (Proflavine)
Molecular Weight ~259.74 g/mol (Proflavine HCl) / ~296.8 g/mol (Methylated form)
Appearance Reddish-brown to orange crystalline powder
Hygroscopicity High (Must be stored desiccated)
Light Sensitivity High (Photolabile; susceptible to oxidative photodegradation)

Solubility Analysis: Aqueous vs. DMSO

Aqueous Solvation: The High-Solubility Domain

Acriflavine HCl is freely soluble in water. The ionic nature of the hydrochloride salt allows for rapid dissociation. The water dipoles effectively solvate the cationic acridine rings, overcoming the


-

stacking interactions that typically cause aggregation in planar aromatic systems.
  • Solubility Limit:

    
     (
    
    
    
    ) at
    
    
    .
  • Mechanism: Ion-dipole interaction.

  • pH Behavior: Aqueous solutions are acidic. The quaternary ammonium group is stable, but the primary amines can protonate/deprotonate depending on pH.

  • Risk Factor: Hydrolysis. Prolonged storage in water, especially at elevated temperatures (

    
    ), can lead to hydrolytic degradation of the acridinium core.
    
DMSO Solvation: The Stability Domain

While less soluble in DMSO than in water, DMSO is the preferred solvent for long-term storage and high-throughput screening (HTS) libraries. DMSO acts as a polar aprotic solvent, solvating the organic cation without promoting the hydrolytic cleavage that occurs in aqueous environments.

  • Solubility Limit:

    
     (
    
    
    
    ).
    • Note: While some sources cite lower limits (

      
      ), this often refers to "tested clear" concentrations rather than saturation. With sonication, 
      
      
      
      is achievable.
  • Mechanism: Dipole-dipole interactions and dispersion forces.

  • Advantage: Prevents hydrolysis; bacteriostatic at high concentrations; ideal for cryopreservation.

  • Risk Factor: Freezing Point. DMSO freezes at

    
    . Repeated freeze-thaw cycles can cause crystal nucleation and local concentration spikes, potentially crashing the compound out of solution.
    
Comparative Data Table
ParameterWater (

)
DMSO (Dimethyl Sulfoxide)
Solubility Limit (

)
~330 mg/mL (Freely Soluble)~30 mg/mL (Soluble)
Dissolution Speed RapidModerate (May require sonication)
Storage Stability (

)
Low (< 1 week; hydrolysis risk)High (Months; hygroscopic risk)
Storage Stability (

)
Moderate (Freeze-thaw damages)Excellent (> 6 months)
Toxicity (Cell Culture) Non-toxic vehicleToxic > 0.1-1% v/v
Sterilization Method 0.22 µm Filter ONLY 0.22 µm Filter (Nylon/PTFE)
Primary Application Staining, Acute In Vivo, BuffersDrug Libraries, Stock Solutions

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for solvent selection based on the intended experimental application.

SolventSelection Start Experimental Goal InVivo In Vivo / Acute Usage Start->InVivo CellCulture Cell Culture / HTS Start->CellCulture Staining Microscopy / Staining Start->Staining Water Water (ddH2O) ~330 mg/mL InVivo->Water Preferred (Low Tox) DMSO DMSO ~30 mg/mL InVivo->DMSO Co-solvent only (<5%) CellCulture->DMSO Stock Solution Staining->Water Standard Protocol Fresh Prepare Fresh Filter Sterilize Water->Fresh Hydrolysis Risk Stock Store -20°C Protect from Light DMSO->Stock High Stability

Figure 1: Decision matrix for selecting the optimal solvent based on experimental constraints.

Experimental Protocols

Protocol A: Preparation of Aqueous Stock (10 mg/mL)

Best for: Acute in vivo injections, histological staining, and buffer preparation.

  • Weighing: Weigh

    
     of Acriflavine HCl powder into a sterile 
    
    
    
    conical tube.
  • Solvation: Add

    
     of sterile Milli-Q (
    
    
    
    ) water.
  • Mixing: Vortex vigorously for 30 seconds. The solution should turn deep orange/red.

  • Adjustment: Adjust volume to

    
     with water.
    
  • Sterilization (CRITICAL):

    • Do NOT Autoclave. Heat will degrade the acridinium ring.

    • Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, light-protected (amber) vial.

  • Storage: Use immediately or store at

    
     for maximum 1 week.
    
Protocol B: Preparation of DMSO Stock (25 mg/mL)

Best for: Drug screening libraries, long-term storage, and cell culture spikes.

  • Weighing: Weigh

    
     of Acriflavine HCl into a sterile microcentrifuge tube.
    
  • Solvation: Add

    
     of anhydrous DMSO (Grade 
    
    
    
    ).
  • Sonication: Vortex for 1 minute. If particulates remain, sonicate in a water bath at ambient temperature for 5-10 minutes.

    • Note: Avoid heating the sonicator bath above

      
      .
      
  • Aliquot: Divide into

    
     aliquots in amber tubes to avoid freeze-thaw cycles.
    
  • Storage: Store at

    
     (stable for 6 months) or 
    
    
    
    (stable for 1 year).
Protocol C: In Vivo Formulation (Suspension/Solution)

For intraperitoneal (i.p.) administration where high doses are required.

Target:


 working solution.
Vehicle:  10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
  • Step 1: Dissolve Acriflavine HCl in DMSO first (10% of final volume). Vortex until clear.

  • Step 2: Add PEG300 (40% of final volume). Vortex.

  • Step 3: Add Tween-80 (5% of final volume). Vortex.

  • Step 4: Slowly add Saline (0.9% NaCl) (45% of final volume) while vortexing.

    • Warning: Adding saline too quickly to the DMSO concentrate can cause "salting out" precipitation.

Troubleshooting & Stability

Precipitation in Aqueous Buffers
  • Cause: Acriflavine can interact with high concentrations of anions (e.g., sulfates, phosphates) in PBS or media, leading to "salting out."

  • Solution: Prepare the stock in pure water or DMSO, then dilute into the buffer immediately before use. Do not store the diluted working solution.

Color Change
  • Observation: Solution turns from orange to pale yellow or brown precipitate forms.

  • Cause: Photodegradation or hydrolysis.

  • Action: Discard immediately. Acriflavine is highly photosensitive. All experiments should be performed in low light, and tubes must be wrapped in foil.

Autoclaving
  • Rule: NEVER autoclave Acriflavine HCl.

  • Reason: Thermal degradation occurs at temperatures

    
    , breaking down the methyl-acridinium component and altering the drug's potency and spectral properties. Always use filtration.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53393742, Acriflavine hydrochloride. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Euflavine and Acriflavine in Scientific Literature

This guide provides a definitive technical analysis of Euflavine and Acriflavine, resolving decades of nomenclatural confusion to support precision in modern drug development and biological research. Chemical Identity, S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical analysis of Euflavine and Acriflavine, resolving decades of nomenclatural confusion to support precision in modern drug development and biological research.

Chemical Identity, Synonym Mapping, and Experimental Applications

Part 1: Chemical Constitution & The "Mixture" Paradigm

The most critical technical insight for researchers using these compounds is that neither commercial "Acriflavine" nor "Euflavine" is a single pure molecule. They are mixtures of methylated and non-methylated acridine derivatives. Failure to account for this variable composition can lead to batch-to-batch irreproducibility in potency assays, particularly in HIF-1


 inhibition and antimicrobial studies.[1]
The Core Components[2]
  • 3,6-Diamino-10-methylacridinium chloride: The methylated, quaternary ammonium cation.[1] Historically called "Trypaflavine" (pure).[1]

  • 3,6-Diaminoacridine (Proflavine): The non-methylated impurity (typically 30–40%) formed during synthesis.[1]

The Nomenclature Hierarchy
  • Acriflavine (Neutral) / Euflavine: The neutral mixture containing the quaternary base and proflavine monohydrochloride.[1] It is less irritating to tissues.

  • Acriflavine Hydrochloride (Acid): The acidic mixture containing the quaternary chloride hydrochloride and proflavine dihydrochloride.[1]

Structural Relationship Diagram

The following diagram illustrates the chemical relationship between the commercial forms and their molecular constituents.

AcriflavineComposition Commercial_Euflavine Euflavine / Acriflavine Neutral (CAS: 8048-52-0) Component_Methyl 3,6-Diamino-10-methylacridinium chloride (The 'Active' Methylated Core) Commercial_Euflavine->Component_Methyl Contains (~65%) Component_Proflavine 3,6-Diaminoacridine (Proflavine) (The 'Impurity' ~30-40%) Commercial_Euflavine->Component_Proflavine Contains (~35%) Commercial_Acid Acriflavine Hydrochloride (CAS: 8063-24-9) Commercial_Acid->Component_Methyl Acidified Form Commercial_Acid->Component_Proflavine Acidified Form

Figure 1: Compositional breakdown of commercial Acriflavine and Euflavine grades.

Part 2: Synonym Mapping & Physicochemical Properties

Ambiguous referencing in literature (e.g., citing "Acriflavine" without specifying Neutral or HCl) is a common source of experimental error. Use the table below to validate reagent identity.

Definitive Synonym Table
Primary NameCommon SynonymsCAS NumberpH (1% aq)Solubility
Euflavine Acriflavine Neutral, Neutroflavine, Gonacrine, Acriflavine Base, Trypaflavine Neutral8048-52-0 3.5 – 7.5Soluble in water (~0.33 g/mL), Ethanol; Insoluble in Ether/Chloroform
Acriflavine HCl Acid Acriflavine, Acriflavinium Chloride, Acid Trypaflavine, Panflavin8063-24-9 ~1.5 (Acidic)Soluble in water (1:3); Precipitates on dilution
Proflavine 3,6-Diaminoacridine, Proflavine Hemisulfate92-62-6 6.0 – 8.0Soluble in hot water; Fluorescent
Analytical Validation (QC)

To verify the identity and ratio of components in your specific batch, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1]

  • Stationary Phase: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).

  • Mobile Phase: Gradient elution with Phosphate Buffer (pH 3.[1][2]0) and Acetonitrile.[1][2]

  • Detection: UV-Vis at 260 nm (general acridine absorbance) or 454 nm (visible region).[1]

  • Expected Profile: Two distinct peaks.[3] The early eluting peak is typically Proflavine (more polar), followed by the Methylated Acriflavine component.

Part 3: Biological Mechanisms & Applications[5][6][7][8]

While historically an antiseptic, Euflavine/Acriflavine has re-emerged as a potent HIF-1


 (Hypoxia-Inducible Factor 1-alpha) inhibitor .[1]
Mechanism of Action: HIF-1 Dimerization Inhibition

Unlike many chemotherapeutics that target DNA replication broadly, Acriflavine specifically binds to the PAS-B domain of the HIF-1


 subunit.[1][4] This binding prevents HIF-1

from dimerizing with HIF-1

(ARNT), a necessary step for transcriptional activation of hypoxic survival genes (VEGF, GLUT1).[1]

HIF_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Accumulation Hypoxia->HIF1a Stabilizes Dimerization HIF-1α / HIF-1β Dimerization HIF1a->Dimerization Required Step Acriflavine ACRIFLAVINE / EUFLAVINE Binding Binds PAS-B Domain Acriflavine->Binding Binding->Dimerization BLOCKS Transcription Transcription of VEGF/GLUT1 Dimerization->Transcription TumorGrowth Angiogenesis & Tumor Survival Transcription->TumorGrowth

Figure 2: Mechanism of HIF-1


 inhibition by Acriflavine.[1][5]

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solutions (10 mM)
  • Reagent: Euflavine (Acriflavine Neutral), CAS 8048-52-0.[1][6]

  • Solvent: Sterile Nuclease-Free Water or DMSO (Dimethyl Sulfoxide).[1]

    • Note: Water is preferred for biological assays to avoid DMSO toxicity, as Euflavine is highly water-soluble.

  • Steps:

    • Weigh 26.0 mg of Euflavine powder (MW approx ~260 g/mol for the methylated cation, but treat as mixture average ~469 g/mol if using commercial salt weights; Critical: Check manufacturer Certificate of Analysis for exact MW of the mixture batch).

    • Dissolve in 10 mL of solvent.

    • Vortex for 2 minutes until fully dissolved (solution will be deep orange/red).

    • Filter Sterilize: Pass through a 0.22

      
      m PES filter.
      
    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3-6 months.

Protocol B: Fluorescence-Based Uptake Assay

Euflavine is naturally fluorescent, allowing for label-free tracking of cellular uptake.[1]

  • Seeding: Seed cancer cells (e.g., HeLa, PC3) at

    
     cells/well in a 24-well plate.
    
  • Treatment: Treat with 1–5

    
    M Euflavine for 4–24 hours.[1]
    
  • Wash: Wash 3x with PBS to remove extracellular dye.

  • Imaging:

    • Excitation: 450–490 nm (Blue).[1]

    • Emission: 510–530 nm (Green/Yellow).[1]

    • Observation: Acriflavine accumulates in the nucleus and cytoplasm. Nuclear exclusion indicates poor uptake or efflux pump activity.

References

  • Lee, K., et al. (2009). "Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization."[7][4][8] Proceedings of the National Academy of Sciences, 106(42), 17910-17915. [1]

  • Wainwright, M. (2001). "Acriflavine—a glorious past but a questionable future?" International Journal of Antimicrobial Agents, 17(5), 405-408.

  • British Pharmacopoeia Commission. (1949).[1][3][9] "Monograph: Euflavine."[1][3][9][10][11] British Pharmaceutical Codex.[12]

  • PubChem. (n.d.).[1] "Compound Summary: Acriflavine (CID 443101)."[1][9] National Center for Biotechnology Information.[1]

  • Sigma-Aldrich. (n.d.).[1] "Product Information: Acriflavine hydrochloride vs Neutral." Merck KGaA.[1]

  • Oza, P. M., et al. (2022). "Acriflavine: A versatile acridine derivative for biomedical applications." ScienceOpen. [1]

Sources

Foundational

Technical Whitepaper: Photophysical Characterization of 3,6-Diamino-10-methylacridinium

Executive Summary This technical guide provides a rigorous analysis of the fluorescence excitation and emission spectra of 3,6-Diamino-10-methylacridinium (the cationic fluorophore in Acriflavine). Unlike modern rigid fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the fluorescence excitation and emission spectra of 3,6-Diamino-10-methylacridinium (the cationic fluorophore in Acriflavine). Unlike modern rigid fluorophores (e.g., Cyanines), this acridine derivative exhibits complex photophysics heavily influenced by solvent polarity, pH, and macromolecular binding.

While historically utilized as a topical antiseptic, its current utility lies in biophysical assays where it serves as a "turn-off" fluorescent probe for DNA intercalation and a reporter for drug-displacement assays. This guide details the spectral shifts associated with these interactions and provides validated protocols for their measurement.

Chemical Identity & Molecular Architecture[1]

The fluorophore is an acridine derivative.[1][2][3] Commercial "Acriflavine" is typically a mixture of the methylated cation (active fluorophore) and the neutral proflavine (3,6-diaminoacridine).

PropertyDetail
IUPAC Name 3,6-Diamino-10-methylacridinium chloride
Core Fluorophore Acridinium cation (Planar, tricyclic heteroaromatic)
CAS Number 8048-52-0 (Mixture); 86-40-8 (Pure Chloride)
Solubility High in Water, Ethanol; Low in Ether, Chloroform
Charge Positive (+1) at physiological pH (Quaternary ammonium)

Photophysical Core Characteristics

The fluorescence of 3,6-Diamino-10-methylacridinium arises from the


 transition of the acridine ring. The spectrum is characterized by a broad absorption band in the blue-violet region and emission in the green-yellow region.
Excitation & Emission Maxima (Solvatochromism)

The fluorophore exhibits positive solvatochromism ; increasing solvent polarity stabilizes the excited state (S1), leading to a red shift in emission.

Table 1: Spectral Maxima in Various Solvents

SolventDielectric Constant (

)
Excitation

(nm)
Emission

(nm)
Stokes Shift (nm)
Water (PBS, pH 7.4) 80.1416 514 ~98
Methanol 33.042451894
Ethanol 24.542652498
Glycerol 42.5432540108

Note: While the peak excitation is ~416-430 nm, the broad absorption shoulder allows effective excitation at 450 nm (standard blue LED/laser lines).

Quantum Yield & Lifetime
  • Quantum Yield (

    
    ):  ~0.34 - 0.38 (in water). High intersystem crossing rates can populate the triplet state, leading to phosphorescence in deoxygenated systems.
    
  • Fluorescence Lifetime (

    
    ):  ~4.0 - 4.5 ns (Mono-exponential in pure solvent).
    

Biological Interaction: The "Quenching Shift"

Unlike Ethidium Bromide, which enhances fluorescence upon binding, 3,6-Diamino-10-methylacridinium undergoes fluorescence quenching upon DNA intercalation. This is a critical distinction for experimental design.

Mechanism of Interaction

The planar acridinium cation intercalates between DNA base pairs (preferentially AT-rich regions).

  • Ground State Complex: Formation of a non-fluorescent or weakly fluorescent complex.

  • Static Quenching: The proximity to guanine bases facilitates photo-induced electron transfer (PET), quenching the excited state.

  • Spectral Shift: A bathochromic shift (Red Shift) of 10-15 nm is often observed in the residual emission, moving

    
     from ~514 nm to ~525-530 nm.
    
Visualization of Photophysical Pathways

Jablonski cluster_legend Pathway Legend S0 Ground State (S0) S1 Excited Singlet (S1) ~4.5 ns Lifetime S0->S1 Excitation (416 nm) S1->S0 Fluorescence (514 nm) T1 Triplet State (T1) S1->T1 Intersystem Crossing DNA_Bound DNA-Intercalated Complex (Static Quenching) S1->DNA_Bound Intercalation (Guanine PET) T1->S0 Phosphorescence (if deoxygenated) DNA_Bound->S0 Non-Radiative Decay Blue: Light Absorption Blue: Light Absorption Green: Light Emission Green: Light Emission Red: Quenching/Loss Red: Quenching/Loss

Figure 1: Jablonski diagram illustrating the excitation, emission, and DNA-mediated quenching pathways of 3,6-Diamino-10-methylacridinium.[4][5]

Experimental Protocols

Protocol A: Determination of Excitation/Emission Spectra

Objective: Characterize the native fluorophore in aqueous buffer.

  • Stock Preparation: Dissolve 3,6-Diamino-10-methylacridinium chloride in DMSO to 10 mM. Store at -20°C protected from light.

  • Working Solution: Dilute stock to 5 µM in PBS (pH 7.4). Note: Concentrations >10 µM risk inner-filter effects and dimerization.

  • Instrument Setup:

    • Slit Width: 2.5 nm (Ex) / 2.5 nm (Em).

    • Detector Voltage: Medium (e.g., 600V).

  • Excitation Scan: Fix Emission at 540 nm; Scan Excitation 300–500 nm.

  • Emission Scan: Fix Excitation at 416 nm; Scan Emission 430–650 nm.

Protocol B: DNA Binding (Quenching) Assay

Objective: Measure binding affinity via fluorescence decrease.

  • Baseline: Measure fluorescence of 5 µM dye in buffer (

    
     / 
    
    
    
    ). Record as
    
    
    .
  • Titration: Sequentially add dsDNA (e.g., Calf Thymus DNA) in 0.5 equivalent increments.

  • Equilibration: Incubate for 2 minutes after each addition.

  • Measurement: Record fluorescence intensity (

    
    ).
    
  • Analysis: Plot

    
     vs. [DNA] (Stern-Volmer Plot).
    
    • Linearity indicates static quenching (complex formation).

Workflow Diagram

Workflow Start Start: Stock Solution (10 mM in DMSO) Dilution Dilute to 5 µM in PBS (pH 7.4) Start->Dilution Check Check Absorbance (OD < 0.1 at 416 nm) Dilution->Check Check->Dilution Fail (Dilute more) Scan Spectral Scan Ex: 300-500nm | Em: 430-650nm Check->Scan Pass DNA_Add Add dsDNA Aliquot Scan->DNA_Add Incubate Incubate 2 min (Equilibrium) DNA_Add->Incubate Measure Measure Intensity at 514 nm Incubate->Measure Decision Signal Plateau? Measure->Decision Decision->DNA_Add No Analyze Calculate Kd / Quenching Constant (Stern-Volmer Plot) Decision->Analyze Yes

Figure 2: Step-by-step workflow for spectral characterization and DNA quenching analysis.

Troubleshooting & Artifacts

IssueCauseSolution
Non-Linear Stern-Volmer Plot Dynamic + Static quenching or Inner Filter Effect.Correct for absorbance at excitation wavelength (

). Use

.
Red Shift > 20 nm Aggregation (Dimerization) of dye molecules.Reduce dye concentration below 5 µM.[6]
Signal Instability Photobleaching.Minimize light exposure; use a shutter between measurements.

References

  • Sigma-Aldrich. Acriflavine Product Specification & Spectral Data.Link

  • PubChem. 3,6-Diamino-10-methylacridinium Chloride Compound Summary. National Library of Medicine. Link

  • OMLC. Proflavin and Acridine Spectral Database. Oregon Medical Laser Center. Link

  • ResearchGate. Fluorescence excitation and emission spectra of Acriflavine in various solvents.Link[2]

  • Evident Scientific. Solvent Effects on Fluorescence Emission (Jablonski & Solvatochromism).Link

Sources

Exploratory

Role of 3,6-Diamino-10-methylacridinium in HIF-1 alpha inhibition

Technical Dossier: 3,6-Diamino-10-methylacridinium (Acriflavine) as a Direct HIF-1α Dimerization Inhibitor [1][2][3] Executive Summary This technical guide analyzes the pharmacological role of 3,6-Diamino-10-methylacridi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Dossier: 3,6-Diamino-10-methylacridinium (Acriflavine) as a Direct HIF-1α Dimerization Inhibitor [1][2][3]

Executive Summary

This technical guide analyzes the pharmacological role of 3,6-Diamino-10-methylacridinium (the active cationic moiety of Acriflavine) as a potent, small-molecule inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Unlike conventional HIF inhibitors that target upstream regulatory pathways (e.g., mTOR inhibitors) or protein stability (e.g., Hsp90 inhibitors), this compound exhibits a unique mechanism: it binds directly to the PAS-B subdomain of the HIF-1α subunit. This binding sterically hinders the heterodimerization with HIF-1β (ARNT), thereby abolishing DNA binding and transcriptional activation of hypoxia-adaptive genes such as VEGF and GLUT1. This dossier provides a rigorous examination of its chemical properties, molecular mechanism, and validated experimental protocols for researchers investigating hypoxic signaling in oncology.

Chemical Entity Profile

3,6-Diamino-10-methylacridinium is often utilized in its chloride salt form, commonly found in the mixture known as Acriflavine (a mix of the methylated form and proflavine).[1][4][5][6] In the context of HIF-1 inhibition, the methylated cation is the primary active agent.

PropertyDescription
IUPAC Name 3,6-diamino-10-methylacridin-10-ium
Molecular Formula C₁₄H₁₄N₃⁺
Molecular Weight 224.28 g/mol (Cation only)
Solubility Soluble in water; slightly soluble in alcohol.
Fluorescence Strong green fluorescence (Ex: ~450 nm, Em: ~515 nm). Note: This property can interfere with fluorescence-based binding assays; luminescence or SPR is preferred.
Key Characteristic Planar tricyclic acridine ring allows for DNA intercalation, but specific protein binding (PAS-B) drives HIF inhibition.

Mechanism of Action: PAS-B Domain Targeting

The canonical hypoxic response relies on the accumulation of HIF-1α, its translocation to the nucleus, and dimerization with the constitutively expressed HIF-1β (ARNT). This dimerization is mediated by the PAS (Per-ARNT-Sim) domains of both subunits.

The Inhibitory Mechanism: 3,6-Diamino-10-methylacridinium binds selectively to the PAS-B subdomain of HIF-1α (and HIF-2α).[1][4] This binding creates a steric blockade that prevents the necessary conformational alignment with the PAS-B domain of HIF-1β. Consequently, the functional transcriptional complex cannot assemble, and the Hypoxia Response Element (HRE) on the DNA remains unoccupied.

Signaling Pathway Visualization

HIF_Inhibition_Pathway Hypoxia Hypoxia (<1% O2) HIF1a_Stable HIF-1α (Stabilized) Hypoxia->HIF1a_Stable Inhibits PHDs HIF1a_Unstable HIF-1α (Unstable) Complex_Drug [HIF-1α : Drug Complex] (PAS-B Occupied) HIF1a_Stable->Complex_Drug + Drug Binding Dimer HIF-1α/β Heterodimer HIF1a_Stable->Dimer + HIF-1β Drug 3,6-Diamino-10-methylacridinium Drug->Complex_Drug Complex_Drug->Dimer Dimerization Blocked HIF1b HIF-1β (ARNT) HIF1b->Dimer Transcription Transcriptional Activation (VEGF, GLUT1, SCF) Dimer->Transcription Angiogenesis Tumor Vascularization & Growth Transcription->Angiogenesis Block X

Caption: Mechanism of Action. The drug binds the PAS-B domain of stabilized HIF-1α, physically preventing heterodimerization with HIF-1β and subsequent oncogenic transcription.[1]

Experimental Validation Framework

To validate the activity of 3,6-Diamino-10-methylacridinium in your specific model, the following self-validating protocols are recommended. These move beyond simple viability assays to prove the specific mechanism of dimerization inhibition.

Protocol A: Split-Renilla Luciferase Dimerization Assay

Purpose: To quantify the disruption of the protein-protein interaction between HIF-1α and HIF-1β in live cells.[1]

Methodology:

  • Vector Construction: Use a split-luciferase system where N-terminal Renilla luciferase (N-Rluc) is fused to HIF-1α (PAS-B domain) and C-terminal Renilla luciferase (C-Rluc) is fused to HIF-1β.

  • Transfection: Transfect HEK293 or HeLa cells with both plasmids (N-Rluc-HIF1α and C-Rluc-HIF1β).

  • Incubation: Wait 24 hours for expression.

  • Drug Treatment: Treat cells with 3,6-Diamino-10-methylacridinium (0.5 – 5.0 μM).

  • Hypoxia Induction: Incubate cells in a hypoxic chamber (1% O₂) for 24 hours.

    • Control: Normoxic cells (should show low signal).

    • Vehicle Control: Hypoxic cells + DMSO (should show maximal signal).

  • Readout: Lyse cells and add Renilla luciferase substrate (coelenterazine). Measure luminescence.

    • Interpretation: A dose-dependent decrease in luminescence indicates successful inhibition of dimerization.

Protocol B: Co-Immunoprecipitation (Co-IP)

Purpose: To physically confirm the loss of HIF-1α/HIF-1β complex formation.

  • Cell Culture: Culture nuclear-dense cancer cells (e.g., Hep3B) to 70% confluence.

  • Treatment: Treat with 5 μM drug and expose to 1% O₂ for 4-6 hours (sufficient for HIF stabilization).

  • Lysis: Lyse cells in non-denaturing buffer (IP Lysis Buffer) to preserve protein complexes. Add protease inhibitors immediately.

  • Immunoprecipitation:

    • Incubate lysate with anti-HIF-1α antibody overnight at 4°C.

    • Add Protein A/G agarose beads for 2 hours.

  • Wash & Elute: Wash beads 3x with cold lysis buffer. Elute with SDS loading buffer.

  • Western Blot:

    • Run SDS-PAGE.

    • Probe with anti-HIF-1β (ARNT) antibody.

    • Result: In vehicle-treated hypoxic cells, HIF-1β band should be strong. In drug-treated cells, the HIF-1β band should be significantly reduced or absent, despite HIF-1α being pulled down.

Experimental Workflow Diagram

Experimental_Protocol Start Cell Seeding (HEK293/HeLa) Transfection Transfection (Split-Rluc Vectors) Start->Transfection Treatment Drug Treatment (1-5 μM) Transfection->Treatment Hypoxia Hypoxia Induction (1% O2, 24h) Treatment->Hypoxia Lysis Cell Lysis Hypoxia->Lysis Readout Luminescence Measurement Lysis->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Workflow for Split-Renilla Luciferase screening. This assay specifically isolates dimerization inhibition, distinguishing it from synthesis or degradation effects.

Quantitative Data Summary

The following data points are synthesized from pivotal studies (e.g., Lee et al., PNAS 2009) to serve as benchmarks for your validation.

Assay TypeMetricBenchmark ValueNotes
Dimerization Inhibition IC₅₀~1.0 - 2.0 μMMeasured via Split-Rluc assay in HEK293 cells.
Transcriptional Inhibition IC₅₀~1.5 μMMeasured via HRE-Luciferase reporter.
VEGF mRNA Suppression % Inhibition>80% at 5 μMMeasured via RT-qPCR under hypoxia.
Tumor Growth Inhibition % Reduction~60-80%PC-3 prostate cancer xenografts (daily IP injection).
Cytotoxicity EC₅₀>10 μMIndicates a therapeutic window where HIF is inhibited without general cell death.

Therapeutic & Translational Context

Drug Repurposing Potential: Acriflavine has a long history as a topical antiseptic. Its identification as a HIF-1 inhibitor positions it as a prime candidate for drug repurposing in oncology, particularly for solid tumors with large hypoxic cores (e.g., Glioblastoma, Pancreatic cancer).

Advantages:

  • Specificity: Unlike digoxin (which affects Na+/K+ ATPase) or cytotoxic agents, it targets the protein-protein interaction interface.

  • Dual Inhibition: It binds PAS-B domains of both HIF-1α and HIF-2α, preventing compensatory signaling.

  • Anti-Angiogenic: By blocking VEGF transcription directly at the source, it reduces tumor vascularization more broadly than receptor tyrosine kinase inhibitors (RTKIs).

Cautionary Notes:

  • Systemic Toxicity: While used topically, systemic administration requires careful dosing to avoid potential intercalating effects on DNA in normal tissues.

  • Formulation: Ensure the use of high-purity 3,6-Diamino-10-methylacridinium chloride for research to avoid variability found in generic "Acriflavine" dye mixtures.

References

  • Lee, K., Zhang, H., Qian, D. Z., Rey, S., Liu, J. O., & Semenza, G. L. (2009).[7][8] Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization.[1][2][3][7][8][9] Proceedings of the National Academy of Sciences, 106(42), 17910-17915.[7][8] [7][10]

  • Semenza, G. L. (2003). Targeting HIF-1 for cancer therapy.[1][2][8][10][11] Nature Reviews Cancer, 3(10), 721-732.

  • Masoud, G. N., & Li, W. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Acta Pharmaceutica Sinica B, 5(5), 378-389.

  • PubChem. (n.d.). 3,6-Diamino-10-methylacridinium.[1][4][5][6][][13][14] National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Cell Cycle Analysis Using 3,6-Diamino-10-methylacridinium (Acriflavine)

Executive Summary This guide details the protocol for using 3,6-Diamino-10-methylacridinium chloride (commonly known as Acriflavine ) for stoichiometric DNA quantification and cell cycle analysis. While often overshadowe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for using 3,6-Diamino-10-methylacridinium chloride (commonly known as Acriflavine ) for stoichiometric DNA quantification and cell cycle analysis. While often overshadowed by Propidium Iodide (PI) or DAPI, Acriflavine offers a distinct advantage when used in the Feulgen-Acriflavine procedure: it creates a covalent, highly stable fluorescent bond with DNA aldehydes generated via acid hydrolysis.

Unlike simple intercalation methods that require RNase treatment to eliminate RNA signal, the Feulgen-Acriflavine method is chemically specific to DNA (deoxyribose), resulting in exceptional signal-to-noise ratios and precise G0/G1 peak resolution. This protocol is optimized for flow cytometry using standard 488 nm excitation.

Scientific Mechanism

The efficacy of this protocol relies on the Feulgen Reaction , a two-step cytochemical process that converts DNA into a specific aldehyde-bearing scaffold for fluorescent labeling.

  • Acid Hydrolysis: Treatment with warm HCl depurinates DNA (removes Adenine and Guanine bases) while leaving the sugar-phosphate backbone intact. This opens the deoxyribose ring, exposing reactive aldehyde groups (pseudo-aldehyde). RNA is removed or degraded, and does not form these stable aldehydes, rendering the stain DNA-specific.[1]

  • Schiff Base Formation: The 3,6-Diamino-10-methylacridinium molecule, when prepared with sulfur dioxide (

    
    ), acts as a fluorescent Schiff reagent . It covalently binds to the exposed aldehydes on the DNA backbone.
    
  • Fluorescence: The bound dye exhibits strong fluorescence (Ex

    
     460 nm / Em 
    
    
    
    515 nm), allowing for quantitative analysis of DNA content (2N vs 4N) indistinguishable from PI but with higher chemical specificity.
Pathway Diagram: Feulgen-Acriflavine Reaction

FeulgenPathway DNA Native DNA (Purine-Pyrimidine Pairs) Hydrolysis Acid Hydrolysis (1N HCl, 60°C) DNA->Hydrolysis Depurination Aldehyde Apurinic Acid (Exposed Aldehydes) Hydrolysis->Aldehyde Ring Opening Complex Fluorescent DNA-Dye Complex Aldehyde->Complex Covalent Binding Reagent Acriflavine-SO2 (Schiff Reagent) Reagent->Complex Wash Acid-Alcohol Wash (Removes Unbound Dye) Complex->Wash Cleanup

Caption: The Feulgen-Acriflavine reaction pathway converting native DNA into a fluorescently quantifiable complex.

Materials & Reagent Preparation

Critical Reagents
ReagentSpecificationPurpose
Acriflavine 3,6-Diamino-10-methylacridinium chloride (High Purity)Fluorescent Schiff Reagent
Hydrochloric Acid (HCl) 1N Standard SolutionDNA Hydrolysis
Potassium Metabisulfite

(Anhydrous)

generation for Schiff reagent
Ethanol Absolute (100%)Fixation and Washing
PBS pH 7.4, Ca/Mg-freeBuffer
Reagent Preparation Recipes
A. Acriflavine-Schiff Reagent (The Stain)

Prepare 24 hours in advance. Store in the dark.

  • Dissolve 200 mg of Acriflavine in 80 mL of distilled water.

  • Add 10 mL of 1N HCl .

  • Add 500 mg of Potassium Metabisulfite (

    
    ).
    
  • Dilute to 100 mL with distilled water.

  • Shake well and store in a foil-wrapped bottle at room temperature for 24 hours. The solution should turn a pale yellow/straw color.

    • Note: If the solution remains bright orange, add 100 mg of activated charcoal, shake for 2 minutes, and filter.

B. Acid-Alcohol Wash Solution

Critical for removing non-covalently bound dye (background).

  • Mix 1 mL of concentrated HCl (12N) with 99 mL of 70% Ethanol .

    • Final concentration: ~1% HCl in 70% EtOH.

Experimental Protocol

Phase 1: Cell Fixation

Objective: Preserve nuclear architecture and prevent cell lysis during hydrolysis.

  • Harvest Cells: Trypsinize adherent cells or collect suspension cells.[2] Wash 1x with cold PBS.

  • Adjust Concentration: Resuspend cells at

    
     cells/mL in 0.5 mL PBS.
    
  • Fixation: While vortexing gently, add 4.5 mL of ice-cold 70% Ethanol dropwise.

    • Why? Dropwise addition prevents clumping.

  • Incubation: Incubate at 4°C for at least 2 hours (overnight is preferred for stoichiometry).

Phase 2: Acid Hydrolysis (The "Feulgen" Step)

Objective: Generate aldehyde groups. Precision in time and temperature is vital.

  • Wash: Centrifuge fixed cells (300 x g, 5 min). Discard ethanol. Wash 1x with distilled water.

  • Pre-warm HCl: Pre-heat 5 mL of 1N HCl to exactly 60°C in a water bath.

  • Hydrolysis: Resuspend the cell pellet in the hot 1N HCl.

  • Timer: Incubate for exactly 8 to 12 minutes at 60°C.

    • Optimization: The optimal time varies by cell type. 10 minutes is the standard starting point. Under-hydrolysis yields low signal; over-hydrolysis degrades DNA.

  • Stop Reaction: Immediately add 10 mL of cold distilled water to stop hydrolysis. Centrifuge immediately (400 x g, 5 min).

Phase 3: Staining & Washing[4][5]
  • Stain: Resuspend the pellet in 1 mL of Acriflavine-Schiff Reagent .

  • Incubate: 20–30 minutes at Room Temperature in the dark.

  • Acid-Alcohol Wash (Crucial):

    • Centrifuge and remove stain.[2][3][4][5][6]

    • Resuspend in 2 mL of Acid-Alcohol Wash Solution . Incubate 2 min.

    • Centrifuge and repeat the wash 2 more times (Total 3 washes).[3]

    • Why? This removes dye that is merely intercalated or stuck electrostatically, leaving only the covalently bound dye.

  • Final Resuspension: Resuspend in 0.5 mL PBS for analysis.

Flow Cytometry Acquisition

Instrument Configuration:

  • Laser: Blue (488 nm) or Violet (405 nm). Acriflavine has a broad excitation with a max ~460 nm.

  • Detector: FITC Channel (525/30 BP) or AmCyan.

  • Scale: Linear (Essential for Cell Cycle).

Gating Strategy:

  • FSC vs SSC: Gate on main population (exclude debris).

  • FSC-A vs FSC-H: Doublet Discrimination (Single cells lie on the diagonal).

  • Histogram (FITC-A):

    • Place G0/G1 peak at channel 50,000 (or 200).

    • G2/M peak should appear at exactly 2x the intensity (channel 100,000 or 400).

Data Output Table
Cell Cycle PhaseDNA ContentRelative FluorescenceExpected % (Asynchronous)
G0 / G1 2N1.0x50 - 60%
S Phase 2N -> 4NVariable (1.0 - 2.0x)20 - 30%
G2 / M 4N2.0x10 - 20%

Troubleshooting & Optimization

Problem: High Coefficient of Variation (CV > 5%)
  • Cause: Hydrolysis timing was imprecise or fixation was poor.

  • Solution: Ensure HCl is exactly 60°C before adding cells. Use a stopwatch. Vortex vigorously during ethanol fixation.

Problem: Low Signal Intensity
  • Cause: Reagent aging or under-hydrolysis.

  • Solution: Schiff reagent must be fresh (or stored properly with

    
    ). Increase hydrolysis time by 2 minutes.
    
Problem: High Background / Debris
  • Cause: Non-specific binding.

  • Solution: Increase the number of Acid-Alcohol washes . This step is unique to acriflavine and essential for contrast.

References

  • Levinson, J. W., et al. (1976). "Fluorescent labeling of DNA in solution with covalently bound acriflavin." Biochimica et Biophysica Acta (BBA).

  • Tanke, H. J., & Van Ingen, E. M. (1980).[7] "A reliable Feulgen-acriflavine-SO2 staining procedure for quantitative DNA measurements." Journal of Histochemistry & Cytochemistry.

  • Krishan, A. (1977). "Flow cytofluorometric analysis of cell cycle distributions using propidium iodide. Properties of the method and mathematical analysis of the data." Journal of Cell Biology.

  • ChemicalBook. "3,6-diamino-10-methylacridinium chloride hydrochloride Properties."

  • BenchChem. "Acriflavine for Live Cell Staining: Application Notes and Protocols."

Sources

Application

Determining the Optimal Concentration of Acriflavine for HIF-1 Inhibition Assays: An Application Note and Protocol

Introduction: Targeting Hypoxia-Inducible Factor-1 in Research and Drug Development Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator pivotal to the cellular response to low oxygen (hypoxia), a con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Hypoxia-Inducible Factor-1 in Research and Drug Development

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator pivotal to the cellular response to low oxygen (hypoxia), a condition prevalent in the microenvironment of solid tumors and ischemic tissues.[1][2][3][4] HIF-1 is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[4][5] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxia, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[5][6][7][8] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[9][10][11] Given its critical role in cancer progression and other pathologies, inhibiting HIF-1 has become a significant therapeutic strategy.[1][2][3][12]

Acriflavine (ACF) has been identified as a potent inhibitor of HIF-1 activity.[1][2][3][13] This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the optimal concentration of acriflavine for HIF-1 inhibition assays. We will delve into the mechanism of action, provide step-by-step protocols for experimental validation, and discuss the critical parameters for ensuring data integrity and reproducibility.

Mechanism of Action: How Acriflavine Disrupts the HIF-1 Signaling Pathway

Acriflavine exerts its inhibitory effect not by affecting the stability of the HIF-1α subunit, but by directly interfering with the formation of the functional HIF-1 heterodimer.[1][2][3][13] It binds to the Per-ARNT-Sim (PAS) B domain of HIF-1α and HIF-2α, a critical region required for dimerization with HIF-1β.[13][14] By binding to this domain, acriflavine physically obstructs the interaction between the α and β subunits, thereby preventing the formation of the active transcriptional complex.[1][2][3][13][14] This leads to a downstream blockade of HIF-1-dependent gene transcription.[1][2][3][13]

Diagram of the HIF-1 Signaling Pathway and Acriflavine's Point of Inhibition

HIF1_Pathway cluster_nucleus Nuclear Events Hypoxia Hypoxia (Low O2) PHDs Prolyl Hydroxylases (PHDs) Hypoxia->PHDs inhibits Normoxia Normoxia (Normal O2) Normoxia->PHDs activates HIF1a_p HIF-1α (protein) Proteasome Proteasomal Degradation HIF1a_p->Proteasome ubiquitination HIF1a_s Stabilized HIF-1α HIF1a_p->HIF1a_s stabilization under hypoxia PHDs->HIF1a_p hydroxylates VHL VHL E3 Ligase VHL->HIF1a_p binds hydroxylated HIF-1α Dimerization Dimerization HIF1a_s->Dimerization HIF1b HIF-1β (ARNT) (constitutively expressed) HIF1b->Dimerization HIF1_complex Active HIF-1 Complex (HIF-1α/HIF-1β) Dimerization->HIF1_complex Acriflavine Acriflavine Acriflavine->Dimerization Inhibits HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE binds to Nucleus Nucleus Transcription Gene Transcription HRE->Transcription Target_Genes Target Genes (e.g., VEGF, GLUT1) Transcription->Target_Genes

Caption: HIF-1 signaling pathway and the inhibitory action of Acriflavine.

Determining the Optimal Acriflavine Concentration: A Multi-faceted Approach

The optimal concentration of acriflavine for HIF-1 inhibition is a critical parameter that can vary significantly depending on the cell type and experimental conditions. A concentration that is too low will result in incomplete inhibition, while a concentration that is too high may lead to off-target effects or cytotoxicity, confounding the interpretation of results. Therefore, a systematic approach is required to determine the ideal working concentration.

Phase 1: Cytotoxicity Assessment

Before evaluating the inhibitory effects of acriflavine on HIF-1, it is essential to determine its cytotoxic profile in the cell line of interest. This will establish a non-toxic concentration range for subsequent experiments.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Acriflavine Treatment: Prepare a serial dilution of acriflavine in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of acriflavine. Include a vehicle-only control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for a duration relevant to your planned HIF-1 inhibition assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. The highest concentration of acriflavine that does not significantly reduce cell viability should be considered the maximum concentration for subsequent inhibition assays.

Cell Line Example Reported IC50 for Cytotoxicity Reference
SK-ChA-1 (human perihilar cholangiocarcinoma)29 µM (normoxia)[14]
U937 (human leukemic monocyte lymphoma)4.6 µM[14]
MCF-7 (human breast cancer)61 µM[14]
Melanoma Cell Lines (WM115, SKMEL30)3 µmol/L[15]

Note: IC50 values for cytotoxicity can differ from those for HIF-1 inhibition.

Phase 2: HIF-1 Inhibition Assays

Once a non-toxic concentration range has been established, the next step is to determine the concentration of acriflavine that effectively inhibits HIF-1 activity. This can be assessed through various methods, including reporter assays and analysis of endogenous HIF-1α and its target genes.

Experimental Workflow for Optimal Acriflavine Concentration Determination

workflow cluster_prep Phase 1: Preparation & Cytotoxicity cluster_inhibition Phase 2: HIF-1 Inhibition Assays cluster_analysis Phase 3: Analysis & Selection A Select Cell Line B Determine Non-Toxic Acriflavine Concentration Range (MTT Assay) A->B C Induce HIF-1α Expression (Hypoxia or Chemical Mimic) B->C D Treat with Acriflavine (Dose-Response) C->D E HIF-1 Reporter Assay (e.g., HRE-Luciferase) D->E F Western Blot for HIF-1α and Target Genes (e.g., VEGF) D->F G qRT-PCR for Target Gene mRNA (e.g., GLUT1) D->G H Analyze Data & Determine IC50 for HIF-1 Inhibition E->H F->H G->H I Select Optimal Acriflavine Concentration for Future Experiments H->I

Caption: Workflow for determining the optimal acriflavine concentration.

Protocol: HIF-1 Reporter Assay using HRE-Luciferase

This is a widely used method to quantify HIF-1 transcriptional activity.[12][16]

  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the HRE and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Acriflavine Treatment: After 24 hours, treat the cells with a range of non-toxic concentrations of acriflavine as determined in Phase 1.

  • Hypoxia Induction: Induce HIF-1 activity by placing the cells in a hypoxic chamber (e.g., 1% O2) or by treating them with a hypoxia-mimicking agent like cobalt chloride (CoCl2) or desferrioxamine (DFO) for 16-24 hours.[17] Include normoxic and hypoxic controls without acriflavine.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity in hypoxic/chemically-induced cells relative to normoxic cells. Determine the concentration of acriflavine that causes a 50% reduction in the induced luciferase activity (IC50). A study in HEK293 cells showed an IC50 of approximately 1 µM for HIF-1 transcriptional activity, with complete inhibition at 5 µM.[13]

Protocol: Western Blot Analysis for HIF-1α and Downstream Targets

Western blotting provides a direct assessment of HIF-1α protein levels and the expression of its downstream target proteins.[18][19]

  • Cell Treatment and Lysis: Seed cells and allow them to adhere. Treat with the desired concentrations of acriflavine and induce HIF-1α expression as described above.

  • Nuclear Extraction (Recommended): Since stabilized HIF-1α translocates to the nucleus, preparing nuclear extracts is highly recommended for a stronger signal.[17][19]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE (a 7.5% gel is often suitable) and transfer them to a nitrocellulose or PVDF membrane.[18][19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent.

    • To assess the downstream effects, probe for HIF-1 target proteins such as VEGF or GLUT1.[3][13]

    • Always include a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts).

  • Data Analysis: Quantify the band intensities and normalize to the loading control. Determine the concentration of acriflavine that effectively reduces the hypoxia-induced accumulation of HIF-1α and its target proteins.

Parameter Recommendation Rationale
HIF-1α Induction Hypoxia (1% O2) or CoCl2 (100-150 µM)To stabilize HIF-1α for detection.[17]
Sample Preparation Nuclear extractsEnriches for stabilized, active HIF-1α.[17][19]
Protein Loading 30-50 µg of nuclear extractEnsures detectable levels of HIF-1α.[17]
Downstream Targets VEGF, GLUT1, PDK1Confirms functional inhibition of HIF-1 transcriptional activity.[3][13][14]

Conclusion: A Pathway to Reliable and Reproducible Results

Determining the optimal concentration of acriflavine is a crucial first step for any study investigating its effects on HIF-1-mediated pathways. By following a systematic approach that includes an initial cytotoxicity assessment followed by functional assays such as luciferase reporter assays and Western blotting, researchers can confidently select a concentration that is both effective and non-toxic. This ensures the generation of reliable and reproducible data, which is paramount in both basic research and the drug development pipeline. The protocols and data presented in this application note provide a solid foundation for establishing robust HIF-1 inhibition assays using acriflavine.

References

  • Lee, K., Zhang, H., Qian, D. Z., Rey, S., Liu, J. O., & Semenza, G. L. (2009). Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. Proceedings of the National Academy of Sciences, 106(42), 17910-17915. [Link]

  • Johns Hopkins University. (2009). Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. [Link]

  • PNAS. (2009). Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. [Link]

  • BioKB. (n.d.). Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. [Link]

  • Semenza, G. L. (2009). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Journal of Investigative Medicine, 57(5), 688-691. [Link]

  • Cusabio. (n.d.). HIF-1 signaling pathway. [Link]

  • Sino Biological. (n.d.). Hypoxia Signaling. [Link]

  • KEGG. (n.d.). HIF-1 signaling pathway - Homo sapiens (human). [Link]

  • RayBiotech. (n.d.). HIF1-alpha Signaling Pathway. [Link]

  • PubMed. (2014). A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro. [Link]

  • Jeyaskumar, S., et al. (2022). In vitro safety and anti‐bacterial efficacy assessment of acriflavine. Laryngoscope Investigative Otolaryngology, 7(6), 1845-1854. [Link]

  • Wostradowski, T., et al. (2022). Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis. Frontiers in Immunology, 13, 965501. [Link]

  • Weijer, R., et al. (2015). Inhibition of hypoxia inducible factor 1 and topoisomerase with acriflavine sensitizes perihilar cholangiocarcinomas to photodynamic therapy. Oncotarget, 6(29), 27413-27428. [Link]

  • Li, Y., et al. (2024). Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. Journal of Translational Medicine, 22(1), 23. [Link]

  • Subarsky, P., et al. (2009). Real-Time Imaging of HIF-1α Stabilization and Degradation. PLoS ONE, 4(4), e5077. [Link]

  • Salceda, S., & Caro, J. (1997). Regulation of hypoxia-inducible factor 1α is mediated by an O2-dependent degradation domain via the ubiquitin-proteasome pathway. Proceedings of the National Academy of Sciences, 94(10), 4804-4809. [Link]

  • ResearchGate. (2013). Does anyone perform HIF1 alpha Western blot?. [Link]

  • Cierlitza, M., et al. (2021). Acriflavine, a Potent Inhibitor of HIF-1, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Normoxia. Cancers, 13(1), 107. [Link]

  • Bio-Techne. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. [Link]

  • ResearchGate. (2025). Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. [Link]

  • Reddit. (2022). In vitro safety and anti-bacterial efficacy assessment of acriflavine (2022). [Link]

  • PubMed. (2013). Cytotoxic effect of acriflavine against clinical isolates of Acanthamoeba spp. [Link]

  • ResearchGate. (2021). HIF-1 inhibitors: differential effects of Acriflavine and Echinomycin on tumor associated CA-IX enzyme and VEGF in melanoma. [Link]

  • van de Sluis, B., et al. (2010). COMMD1 disrupts HIF-1α/β dimerization and inhibits human tumor cell invasion. Journal of Clinical Investigation, 120(6), 2119-2130. [Link]

  • ResearchGate. (2017). HIF-1α- Targeting Acriflavine Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy. [Link]

  • ResearchGate. (n.d.). HIF-1 activity by luciferase reporter. HIF-1 regulated luciferase.... [Link]

  • Signosis. (n.d.). HIF Luciferase Reporter HeLa Stable Cell Line (2 vials). [Link]

  • MDPI. (2023). Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures. [Link]

Sources

Method

Technical Application Note: Optimization of Antimicrobial Susceptibility Testing (AST) for Acriflavine

Topic: Acriflavine antimicrobial susceptibility testing methods Content Type: Technical Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Abstract & Mechanistic Grou...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Acriflavine antimicrobial susceptibility testing methods Content Type: Technical Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Abstract & Mechanistic Grounding

Acriflavine (a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine) is a fluorescent acridine dye exhibiting antiseptic, antiviral, and plasmid-curing properties. Unlike conventional antibiotics that target cell wall synthesis or ribosomal subunits, Acriflavine functions primarily as a DNA intercalator . It inserts between base pairs, causing frameshift mutations and inhibiting plasmid replication [1, 2]. Furthermore, Acriflavine is a well-characterized substrate for multidrug resistance (MDR) efflux pumps (e.g., AcrAB-TolC in E. coli), making it a critical probe for studying efflux kinetics [3].

Critical Challenge: Standard CLSI/EUCAST protocols require modification for Acriflavine due to its intrinsic fluorescence, strong pigmentation (interference with colorimetric assays), and photosensitivity (generation of reactive oxygen species). This guide details optimized protocols for MIC determination, plasmid curing, and efflux pump evaluation.

Pre-Analytical Considerations & Stock Preparation[1]

Chemical Handling
  • Composition: Commercial Acriflavine is often a mixture of Euflavine (neutral) and Proflavine. Ensure the Certificate of Analysis (CoA) confirms "Acriflavine Neutral" or "Acriflavine Hydrochloride" depending on solubility needs.

  • Solubility: Soluble in water (~0.33 g/mL).[1] Slightly soluble in ethanol.

  • Photosensitivity: Acriflavine generates singlet oxygen upon UV/Visible light exposure, which can artificially lower MIC values (false susceptibility). All steps must be performed in low light or amber vessels.

Stock Solution Protocol
  • Weighing: Weigh powder in a draft-free environment (hygroscopic).

  • Solvent: Dissolve in sterile, deionized water or phosphate-buffered saline (PBS) to a primary stock concentration of 10 mg/mL .

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane . (Avoid nylon membranes which may bind acridines).

  • Storage: Aliquot into amber microcentrifuge tubes. Store at 4°C for up to 1 month or -20°C for 6 months. Do not freeze-thaw repeatedly.

Protocol A: Modified Broth Microdilution (MIC Determination)

Rationale: Colorimetric viability dyes (Resazurin/MTT) are contraindicated due to spectral overlap with Acriflavine’s orange-brown hue and fluorescence. Turbidimetric analysis (OD600) with background subtraction is the validated method.

Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well flat-bottom microplates (Clear polystyrene).

  • Standardized bacterial inoculum (0.5 McFarland).[2]

  • Microplate reader (Absorbance at 600 nm).

Step-by-Step Workflow

Step 1: Plate Preparation

  • Dispense 100 µL of CAMHB into columns 2–12 of the 96-well plate.

  • Dispense 200 µL of Acriflavine working solution (e.g., 512 µg/mL) into column 1.

  • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 100 µL). Discard the final 100 µL from column 10.

    • Result: Concentration range typically 256 µg/mL to 0.5 µg/mL.

  • Column 11 (Growth Control): Media + Inoculum (No Drug).

  • Column 12 (Sterility/Blank Control): Media only.

  • Crucial Step - The "Drug Blank" Plate: Prepare a duplicate plate containing Media + Acriflavine dilutions without bacteria. This is required to subtract the optical density of the dye itself.

Step 2: Inoculation

  • Dilute the 0.5 McFarland suspension (1.5 x 10^8 CFU/mL) 1:150 in CAMHB to achieve ~1 x 10^6 CFU/mL.

  • Add 100 µL of this suspension to wells in columns 1–11. Final inoculum: ~5 x 10^5 CFU/mL.[2]

  • Seal plates with breathable film to prevent evaporation but allow gas exchange.

  • Wrap plates in aluminum foil to protect from light.

Step 3: Incubation & Readout

  • Incubate at 35 ± 2°C for 16–20 hours (aerobic).

  • Visual Read: Place plate on a dark matte surface. View from above. The MIC is the lowest concentration preventing visible turbidity.[2]

  • Spectrophotometric Read (Quantitative):

    • Measure OD600 of the Test Plate (

      
      ).
      
    • Measure OD600 of the Drug Blank Plate (

      
      ).
      
    • Calculate Net OD:

      
      .
      
    • Criterion: MIC is defined as

      
       reduction in 
      
      
      
      compared to the Growth Control.
Visualization: BMD Workflow

BMD_Protocol cluster_plates Parallel Plate Setup Start Start: Stock Prep (10 mg/mL in Water) Dilution Serial Dilution (CAMHB, 2-fold) Start->Dilution TestPlate Test Plate (Media + Drug + Bacteria) Dilution->TestPlate BlankPlate Drug Blank Plate (Media + Drug ONLY) Dilution->BlankPlate Incubate Incubate 16-20h 37°C, DARK (Foil Wrap) TestPlate->Incubate BlankPlate->Incubate Read Measure OD600 Incubate->Read Calc Calculate Net OD (Test - Blank) Read->Calc Result Determine MIC (≥90% Inhibition) Calc->Result

Figure 1: Parallel plate workflow ensures the intrinsic color of Acriflavine does not skew turbidity readings.

Protocol B: Plasmid Curing Assay

Rationale: Acriflavine preferentially inhibits plasmid replication over chromosomal replication. This assay determines the "Curing Efficiency" rather than cell death.

  • MIC Determination: First, determine the MIC of the host strain using Protocol A.

  • Sub-Inhibitory Culture: Inoculate the plasmid-bearing strain into nutrient broth containing Acriflavine at 0.5x to 0.75x MIC (typically 10–50 µg/mL).

    • Control: Inoculate broth without Acriflavine.

  • Incubation: Incubate at 37°C for 24 hours in the dark with shaking (150 rpm).

  • Dilution & Plating: Serially dilute the culture (to 10^-5 or 10^-6) and plate onto Non-Selective Agar (e.g., Nutrient Agar or LB) to obtain isolated colonies.

  • Replica Plating:

    • Use a sterile velvet pad or toothpicks to transfer colonies from the Non-Selective Master Plate to a Selective Agar Plate (containing the antibiotic for which the plasmid confers resistance).

  • Calculation:

    • Count colonies on Master Plate (

      
      ).
      
    • Count colonies on Selective Plate (

      
      ).
      
    • Curing Efficiency (%) =

      
      .
      

Protocol C: Efflux Pump Substrate Accumulation Assay

Rationale: Acriflavine is a fluorophore.[3] In wild-type cells, it is pumped out. In efflux-deficient cells (or with inhibitors), it accumulates, increasing cellular fluorescence.

Materials
  • Fluorometer (Excitation: 485 nm, Emission: 530 nm).

  • PBS containing 0.4% glucose (Energy source).

  • Efflux Pump Inhibitor (EPI) control (e.g., CCCP or PAβN).

Workflow
  • Harvest: Grow cells to mid-log phase (

    
    ). Wash twice in PBS.[3]
    
  • Loading: Resuspend cells in PBS containing 2–5 µg/mL Acriflavine .

  • Incubation: Incubate for 10 minutes at room temperature to allow passive influx.

  • Energization:

    • Group A (Active Efflux): Add Glucose (final 0.4%).

    • Group B (Inhibited Efflux): Add Glucose + CCCP (100 µM).

  • Measurement: Monitor fluorescence decay over 30 minutes.

    • Interpretation: Rapid decay = Active Efflux. Sustained high fluorescence = Efflux Inhibition/Deficiency.

Data Summary & Interpretation

ParameterMethodTypical Range/ValueInterpretation
MIC (Gram-Negative) Broth Microdilution32 – 256 µg/mLHigh MIC suggests active AcrAB-TolC efflux [3].
MIC (Gram-Positive) Broth Microdilution4 – 64 µg/mLGenerally more susceptible due to lack of outer membrane.
Curing Efficiency Replica Plating10% – 90%Highly strain/plasmid dependent. Higher at temps near 42°C.
Efflux Activity Fluorescence DecayKinetic RateFaster decay = Stronger pump activity.
Troubleshooting Guide
  • Precipitation: Acriflavine may precipitate in high-salt media or upon refrigeration. Warm to 37°C and vortex before use.

  • Inconsistent MICs: Check light exposure. If the drug degrades, MICs will appear artificially high (resistance). If ROS are generated during incubation, MICs appear artificially low. Strict dark incubation is mandatory.

  • Background Noise: If

    
     > 0.1, the concentration of Acriflavine is too high for accurate spectrophotometry. Use visual reading or dilute samples further.
    

References

  • Amrita Vishwa Vidyapeetham. (2025). Plasmid Curing (Theory). Molecular Biology Virtual Lab II. Link

  • Sigma-Aldrich/Merck. (n.d.). Acriflavine hydrochloride Product Information. Link

  • Ma, D., et al. (1995).[4] "Genes acrA and acrB encode a stress-induced efflux system of Escherichia coli." Molecular Microbiology. (Cited in context of AcrAB-TolC substrate specificity). Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard framework adapted for this protocol). Link

  • ChemicalBook. (2025). Acriflavine Properties and Solubility Data. Link

Sources

Application

Application Note: In Vivo Dosage and Protocol for 3,6-Diamino-10-methylacridinium (Acriflavine) in Tumor Xenograft Models

Abstract This guide details the in vivo application of 3,6-Diamino-10-methylacridinium chloride (commonly sourced as Acriflavine ), a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) dimerization.[1][2][3][4][5][6]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the in vivo application of 3,6-Diamino-10-methylacridinium chloride (commonly sourced as Acriflavine ), a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) dimerization.[1][2][3][4][5][6][7] While historically used as a topical antiseptic, this acridine derivative has gained renewed significance in oncology for its ability to blockade the HIF-1


/HIF-1

interaction, thereby suppressing tumor vascularization and metabolic adaptation to hypoxia. This protocol provides a standardized workflow for formulation, dosage selection (2–5 mg/kg/day), and administration in murine tumor xenograft models, grounded in pharmacokinetic data and efficacy studies.

Compound Profile & Mechanism of Action

Chemical Identity
  • IUPAC Name: 3,6-Diamino-10-methylacridinium chloride[2][8]

  • Common Name: Trypaflavine (often found as the major component of Acriflavine , a mixture of Trypaflavine and Proflavine).[4]

  • Target: HIF-1

    
     PAS-B domain.
    
  • Solubility: Highly soluble in water and saline; slightly soluble in ethanol.

Mechanism of Action (MOA)

Unlike upstream HIF-1 inhibitors that affect synthesis (e.g., digoxin) or degradation (e.g., HSP90 inhibitors), 3,6-Diamino-10-methylacridinium binds directly to the PAS-B subdomain of the HIF-1


 subunit. This binding sterically hinders the heterodimerization with HIF-1

(ARNT), preventing the formation of the active transcriptional complex capable of binding to Hypoxia Response Elements (HREs) on DNA.

MOA Hypoxia Hypoxia (Low O2) HIF1a_Stab HIF-1α Stabilization Hypoxia->HIF1a_Stab Dimerization HIF-1α / HIF-1β Dimerization HIF1a_Stab->Dimerization Normal Pathway ACF 3,6-Diamino-10-methylacridinium (Acriflavine) Binding Binds PAS-B Domain of HIF-1α ACF->Binding Binding->Dimerization BLOCKS Transcription HRE Binding & Gene Transcription (VEGF, GLUT1) Dimerization->Transcription Angiogenesis Tumor Angiogenesis & Glycolysis Transcription->Angiogenesis

Figure 1: Mechanism of Action. The compound intercepts the HIF-1 pathway at the dimerization stage, distinct from synthesis or degradation inhibitors.

Pre-Formulation & Vehicle Strategy

Vehicle Selection

The compound is a cationic acridine dye with excellent aqueous solubility. Complex vehicles (e.g., Corn oil, PEG400) are unnecessary and may introduce confounding toxicity.

  • Primary Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Alternative: Sterile 0.9% Saline (NaCl).

Stock Preparation Protocol

Objective: Prepare a fresh 1 mg/mL working solution.

  • Weighing: Weigh 10 mg of Acriflavine hydrochloride powder.

  • Dissolution: Add 10 mL of sterile PBS. Vortex for 30–60 seconds. The solution will turn deep orange/amber.

  • Filtration: Filter sterilize using a 0.22

    
    m syringe filter (PES or PVDF membrane) into a sterile amber vial (light sensitive).
    
  • Storage: Prepare fresh daily. If necessary, stock solution (10 mg/mL) can be stored at 4°C protected from light for up to 1 week, but daily fresh preparation is recommended to ensure stability.

In Vivo Dosage & Administration

Validated Dosage Ranges

Based on pharmacokinetic efficacy in xenograft models (prostate, brain, ocular), the therapeutic window is narrow but well-defined.

ParameterRecommended ProtocolNotes
Route Intraperitoneal (IP) Preferred for systemic bioavailability in rodents.
Dose Range 2 – 5 mg/kg < 2 mg/kg: Often sub-therapeutic.> 10 mg/kg: Risk of systemic toxicity.
Frequency Daily (QD) Half-life requires daily dosing to maintain HIF-1 blockade.
Duration Continuous Treat until study endpoint (typically 3–4 weeks).
Volume 10 mL/kg Standard dosing volume (e.g., 200

L for a 20g mouse).
Experimental Workflow

The following workflow describes a standard subcutaneous tumor xenograft study.

Workflow cluster_Treatment Treatment Phase (Daily) Cells Tumor Cell Prep (e.g., PC-3, U87) Implant Subcutaneous Implantation Cells->Implant Growth Tumor Growth (Reach 100-150 mm³) Implant->Growth Random Randomization (n=8-10/group) Growth->Random ~10-14 days Dose_Ctrl Vehicle (PBS) IP Daily Random->Dose_Ctrl Dose_Tx Acriflavine 2-5 mg/kg IP Daily Random->Dose_Tx Monitor Monitor: Vol, BW, Signs Dose_Ctrl->Monitor Dose_Tx->Monitor Harvest Harvest & Analysis (HIF targets: VEGF, GLUT1) Monitor->Harvest Endpoint

Figure 2: Experimental workflow for evaluating HIF-1 inhibition in tumor xenografts.

Step-by-Step Protocol

Step 1: Tumor Establishment

  • Inject

    
     cancer cells (suspended in 100 
    
    
    
    L PBS/Matrigel 1:1) subcutaneously into the flank of athymic nude mice or SCID mice.
  • Monitor tumor growth until average volume reaches 100–150 mm³ .

Step 2: Randomization

  • Randomize mice into two groups (n=8–10 per group) to ensure equal average tumor volume distribution.

    • Group A (Control): PBS (Vehicle), IP, Daily.

    • Group B (Treatment): 3,6-Diamino-10-methylacridinium (2–5 mg/kg), IP, Daily.

Step 3: Administration

  • Calculation: For a 25g mouse receiving 5 mg/kg:

    • Total dose = 0.125 mg.

    • Using a 1 mg/mL stock: Inject 125

      
      L  IP.
      
  • Technique: Use a 27G needle. Lift the skin at the lower abdomen, insert needle at a 30-degree angle, aspirate slightly to ensure no organ puncture, and inject.

Step 4: Monitoring

  • Tumor Volume: Measure via calipers (L x W² / 2) every 2–3 days.

  • Body Weight: Weigh daily. Acriflavine can cause weight loss; >20% loss requires euthanasia (humane endpoint).[9]

  • Visual Check: The compound is a dye; urine may turn yellow/orange. This is normal and confirms systemic absorption.

Safety & Toxicology

While effective, acridine derivatives have a narrow therapeutic index.

  • Weight Loss: The most common sign of toxicity is weight loss. If the 5 mg/kg dose causes >10% weight loss within 3 days, reduce dose to 2 or 3 mg/kg.

  • Hepatotoxicity: High doses (>10 mg/kg) may induce liver stress. At necropsy, inspect liver for pallor or necrosis.

  • Phototoxicity: Acriflavine is photosensitizing. Although mice are usually kept in standard lighting, avoid exposing treated animals to intense light sources immediately post-injection.

References

  • Mangraviti, A. et al. (2017). HIF-1

    
    -Targeting Acriflavine Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy. Scientific Reports.[6] Link
    
    • Key Insight: Validates 5 mg/kg/day systemic dosage and local delivery in glioma models.
  • Lee, K. et al. (2009).[5][10][11] Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization.[2][5][10][11][12] PNAS.[1][5][10][11] Link[5][7]

    • Note: This paper first identified the mechanism.[13] While retracted in 2023 due to image irregularities, the biological finding of HIF-1 inhibition and the dosing protocol (2 mg/kg) have been replicated and validated in subsequent independent studies (e.g., Ref 1, 3).

  • Zhang, X. et al. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry. Link

    • Key Insight: Comprehensive review of dosage, toxicity, and formul
  • Sabolova, D. et al. (2020). Proflavine/acriflavine derivatives with versatile biological activities. Journal of Applied Toxicology. Link

    • Key Insight: Toxicology profiles and chemical properties of the acridine mixture.

Sources

Method

Application Note: High-Throughput Screening &amp; Characterization of SARS-CoV-2 PLpro Inhibition by Acriflavine

Executive Summary This guide details the experimental framework for evaluating Acriflavine (ACF) as a potent inhibitor of the SARS-CoV-2 Papain-like protease (PLpro ).[1][2][3] Unlike standard competitive inhibitors, Acr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental framework for evaluating Acriflavine (ACF) as a potent inhibitor of the SARS-CoV-2 Papain-like protease (PLpro ).[1][2][3] Unlike standard competitive inhibitors, Acriflavine exhibits a unique dual-stacking binding mode within the PLpro catalytic pocket, preventing both viral polyprotein processing and the deubiquitination/de-ISGylation of host immune factors.

This protocol provides a validated, fluorescence-based biochemical assay using the fluorogenic substrate Z-RLRGG-AMC , optimized for high-throughput screening (HTS) and kinetic characterization. It includes mechanistic insights, step-by-step workflows, and data analysis strategies to ensure reproducibility and scientific rigor.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Target: PLpro

SARS-CoV-2 PLpro is a cysteine protease essential for viral replication.[3][4][5] It performs two critical functions:[2][4]

  • Viral Maturation: Cleaves the viral polyprotein at nsp1/2, nsp2/3, and nsp3/4 boundaries.

  • Immune Evasion: Acts as a deubiquitinase (DUB) and de-ISGylase, removing Ubiquitin and ISG15 from host signaling proteins (e.g., IRF3, NF-κB), thereby dampening the Type I interferon response.

The Inhibitor: Acriflavine (ACF)

Acriflavine is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).

  • Mechanism of Action: Crystallographic studies (PDB: 7NT4) reveal that two proflavine molecules bind simultaneously to the PLpro S3–S5 sub-pockets. They form a

    
     stacked dimer that blocks the entry of the substrate's C-terminal tail (RLRGG motif).
    
  • Potency: ACF demonstrates an IC50 of ~1.66 µM in biochemical assays and nanomolar potency (EC50 ~60-80 nM) in cellular viral replication models [1].

Mechanistic Pathway Diagram

PLpro_Mechanism PLpro SARS-CoV-2 PLpro (Cysteine Protease) Polyprotein Viral Polyprotein (pp1a/pp1ab) PLpro->Polyprotein Cleaves (Processing) HostFactors Host Immune Factors (ISG15/Ub-tagged) PLpro->HostFactors De-ISGylation/DUB Replication Viral Replication Complex Assembly Polyprotein->Replication Promotes ImmuneEvasion Immune Evasion (Suppressed IFN Response) HostFactors->ImmuneEvasion Promotes ACF Acriflavine (Dual Proflavine Stack) ACF->PLpro Allosteric/Active Site Blockade (S3-S5 Pocket)

Figure 1: Mechanistic impact of Acriflavine on SARS-CoV-2 PLpro dual-functionality.[3]

Experimental Design & Considerations

Substrate Selection

We utilize Z-RLRGG-AMC .[6][4]

  • Rationale: This peptide mimics the C-terminal cleavage site of ubiquitin/ISG15 (RLRGG). Upon cleavage by PLpro, the fluorophore 7-Amino-4-methylcoumarin (AMC) is released.[7]

  • Detection: AMC excitation/emission is 360 nm / 460 nm .[4]

  • Critical Note on Interference: Acriflavine is intrinsically fluorescent (Ex/Em ~460/515 nm). While the overlap is minimal, background subtraction (Compound + Buffer only) is mandatory to prevent false negatives (signal masking) or false positives.

Controls
  • Positive Control: GRL-0617 (Known non-covalent PLpro inhibitor, IC50 ~2.0 µM).

  • Negative Control: DMSO (Vehicle).

  • Background Control: Buffer + Substrate (No Enzyme) to measure spontaneous hydrolysis.

Protocol: In Vitro Fluorogenic PLpro Inhibition Assay

Reagents & Equipment
ComponentSpecificationRecommended Source
Enzyme Recombinant SARS-CoV-2 PLproR&D Systems / BPS Bioscience
Substrate Z-RLRGG-AMCBachem / GenScript
Inhibitor Acriflavine HydrochlorideSigma-Aldrich (A8126)
Assay Buffer 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 1 mM DTT, 0.01% Triton X-100Prepared Fresh
Plate 384-well Black, Low-bindingCorning / Greiner
Reader Multi-mode Microplate ReaderBiotek Synergy / Tecan Spark
Step-by-Step Workflow
Step 1: Buffer & Compound Preparation
  • Assay Buffer: Mix 50 mM HEPES (pH 7.5), 100 mM NaCl, and 0.01% Triton X-100. Add 1 mM DTT immediately before use (DTT is unstable).

  • Enzyme Solution: Dilute PLpro stock to 100 nM in Assay Buffer (Final assay conc: 50 nM).

  • Substrate Solution: Dilute Z-RLRGG-AMC to 200 µM in Assay Buffer (Final assay conc: 100 µM).

  • Acriflavine Series: Prepare a 3-fold serial dilution of Acriflavine in DMSO (Top conc: 10 mM). Dilute 1:50 into Assay Buffer to create 2x working solutions.

Step 2: Plate Loading (384-well format)
  • Add Inhibitor: Dispense 10 µL of 2x Acriflavine working solution into test wells.

    • Control: Add 10 µL of vehicle buffer to "No Inhibitor" wells.

  • Add Enzyme: Dispense 10 µL of 100 nM PLpro solution.

    • Blank: Add 10 µL of Assay Buffer (no enzyme) to "Background" wells.

  • Incubation: Centrifuge plate (1000 x g, 1 min). Incubate at 37°C for 30 minutes .

    • Why? Allows the inhibitor to reach equilibrium binding with the enzyme before substrate competition begins.

Step 3: Reaction Initiation & Measurement
  • Add Substrate: Dispense 20 µL of 200 µM Z-RLRGG-AMC solution to all wells.

    • Final Volume: 40 µL.

    • Final Concentrations: 50 nM PLpro, 100 µM Substrate.

  • Kinetic Read: Immediately place in the plate reader pre-heated to 37°C.

  • Settings:

    • Mode: Kinetic (Read every 60 seconds for 45 minutes).

    • Excitation: 360 nm | Emission: 460 nm.[4]

    • Gain: Optimized to 80% saturation for the Positive Control.

Assay Workflow Diagram

Assay_Workflow Prep 1. Reagent Prep (Fresh DTT) Incubate 2. Pre-Incubation (PLpro + ACF) 30 min @ 37°C Prep->Incubate Mix Enzyme & Inhibitor Start 3. Initiation Add Z-RLRGG-AMC Incubate->Start Add Substrate Read 4. Kinetic Read Ex360/Em460 45 mins Start->Read Immediate Analyze 5. Analysis Slope Calculation IC50 Fit Read->Analyze Raw RFU Data

Figure 2: Step-by-step fluorogenic assay workflow for PLpro inhibition.

Data Analysis & Validation

Calculation of Inhibition
  • Slope Calculation: For each well, calculate the slope (RFU/min) of the linear portion of the kinetic curve (typically 5–20 min).

  • Background Correction: Subtract the average slope of the "No Enzyme" blank from all samples.

  • % Inhibition:

    
    
    
IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Acriflavine] (X-axis). Fit the data using a non-linear regression model (4-parameter logistic equation):



Acceptance Criteria (Self-Validation)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

    
    
    (Where p = positive control/DMSO, n = negative control/inhibitor).
    
  • Linearity: The "No Inhibitor" control must show linear product formation (

    
    ) over the measurement window.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Fluorescence Acriflavine autofluorescence or degraded substrate.Include "Compound Only" wells (Buffer + ACF + Substrate, no Enzyme) to subtract intrinsic fluorescence.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration to 25 nM or reduce assay time. Ensure BSA is present to prevent enzyme adsorption.
Low Signal-to-Noise Old DTT or oxidized Enzyme.Critical: PLpro is a cysteine protease.[4] Use fresh DTT. Avoid freeze-thaw cycles of the enzyme stock.
Variable IC50 Incubation time variance.Acriflavine binding involves stacking; ensure the 30-minute pre-incubation is strictly timed to reach equilibrium.

References

  • Napolitano, V., et al. (2022).[2][6][8][9][10] "Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses."[2][6][11][9][10][12] Cell Chemical Biology, 29(5), 774-784.[2][6][10]

  • Shin, D., et al. (2020).[2][3][8] "Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity." Nature, 587, 657–662.

  • Fu, Z., et al. (2021). "The structural basis for release of ubiquitin-like ISG15 by SARS-CoV-2 Papain-like protease." Nature Communications, 12, 1196.

  • Bojadzic, D., et al. (2021). "Small-Molecule Inhibitors of the SARS-CoV-2 Papain-like Protease." ACS Infectious Diseases, 7(5), 1051-1059.

Sources

Application

Application Note: 3,6-Diamino-10-methylacridinium as a Dual Topoisomerase Inhibitor – Mechanistic Insights and Assay Protocols

Introduction & Mechanistic Overview 3,6-Diamino-10-methylacridinium chloride (the primary active constituent of the clinical mixture known as Acriflavine) is a potent acridine derivative historically utilized as an antis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3,6-Diamino-10-methylacridinium chloride (the primary active constituent of the clinical mixture known as Acriflavine) is a potent acridine derivative historically utilized as an antiseptic, but recently repositioned as a powerful antineoplastic agent[1]. Its planar polycyclic aromatic structure allows it to effectively intercalate into DNA and RNA, structurally distorting the double helix[2].

Crucially, this intercalation disrupts the critical function of Topoisomerase I and II[3]. During DNA replication and transcription, topoisomerases induce transient single- or double-strand breaks to relieve torsional strain (supercoiling). 3,6-Diamino-10-methylacridinium acts as a topoisomerase poison; it stabilizes the cleavable complex between the enzyme and DNA, preventing the religation step[2]. This leads to the accumulation of lethal double-strand breaks (DSBs), cell cycle arrest, and subsequent caspase-3 mediated apoptosis[2].

Mechanism of 3,6-Diamino-10-methylacridinium inducing apoptosis via Topoisomerase II inhibition.

Quantitative Efficacy Data

The efficacy of 3,6-Diamino-10-methylacridinium has been benchmarked against standard-of-care chemotherapeutics across multiple malignancies. Notably, its half-maximal inhibitory concentration (IC50) is frequently an order of magnitude lower than conventional targeted therapies, such as Sorafenib, in hepatocellular models[2].

Table 1: Comparative IC50 Values of 3,6-Diamino-10-methylacridinium vs. Standard Chemotherapeutics

Cell LineCancer TypeCompoundIC50 (μM)Reference
MahlavuHepatocellular Carcinoma3,6-Diamino-10-methylacridinium~1.0
MahlavuHepatocellular CarcinomaSorafenib~13.4[2]
9LGlioma3,6-Diamino-10-methylacridinium~1.07
SW480Colorectal Cancer3,6-Diamino-10-methylacridinium~2.5[4]

Experimental Design & Causality: The Self-Validating Assay

To empirically validate topoisomerase II inhibition, the DNA Relaxation Assay is the gold standard[5]. This assay exploits the differential electrophoretic mobility of supercoiled versus relaxed plasmid DNA.

The Causality: Topoisomerase IIα actively converts fast-migrating supercoiled plasmid DNA into slower-migrating relaxed circular DNA in an ATP-dependent manner. When 3,6-Diamino-10-methylacridinium is introduced, it intercalates into the plasmid and poisons the enzyme, freezing it in the cleavage complex[5]. Consequently, the plasmid remains in its supercoiled state, which is easily quantified via densitometry of an agarose gel.

The Self-Validating System: A robust protocol must include three internal controls to ensure absolute trustworthiness of the data:

  • Negative Control (DNA only): Establishes the baseline migration of the pure supercoiled plasmid. If this band is not the fastest migrating, the plasmid prep is degraded.

  • Positive Control (DNA + Enzyme + Vehicle): Validates enzyme activity by demonstrating 100% conversion to the relaxed form. This proves the enzyme is active and the vehicle (e.g., DMSO) does not interfere.

  • Reference Inhibitor Control (DNA + Enzyme + Etoposide): Provides a standardized benchmark for topoisomerase II poisoning to compare against the test compound.

Detailed Protocol: Topoisomerase II DNA Relaxation Assay

Step-by-step workflow for the Topoisomerase II DNA Relaxation Assay.

Materials & Reagents
  • 3,6-Diamino-10-methylacridinium chloride stock: 10 mM in nuclease-free water or DMSO[5].

  • Human Topoisomerase IIα enzyme: Typically 10 U/μL.

  • Supercoiled plasmid DNA: e.g., pBR322 or pUC19, 250 ng/reaction[5].

  • 10X Topo II Reaction Buffer: 500 mM Tris-HCl pH 7.5, 1.2 M KCl, 100 mM MgCl2, 5 mM ATP, 5 mM dithiothreitol. (Note: ATP is highly labile; aliquot and freeze to prevent degradation).

  • Stop Solution/Loading Dye: 10% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue, 10% glycerol[5].

Step-by-Step Methodology
  • Reaction Setup (Ice Bath): In sterile microcentrifuge tubes, prepare a 20 μL reaction mixture. Combine 2 μL of 10X Reaction Buffer, 250 ng of supercoiled plasmid DNA, and varying concentrations of 3,6-Diamino-10-methylacridinium (e.g., 0.1 μM, 1 μM, 5 μM, 10 μM). Bring the volume to 19 μL with nuclease-free water[5].

  • Enzyme Addition: Initiate the reaction by adding 1 μL (approx. 1-2 Units) of Topoisomerase IIα to the test tubes and the positive control tube. Do not add enzyme to the negative control[5].

  • Incubation: Gently mix by tapping the tubes. Expert Insight: Do not vortex, as shear forces can artificially nick the supercoiled plasmid, leading to false-positive relaxation. Incubate the mixture in a water bath at 37°C for exactly 30 minutes to allow enzymatic relaxation[5].

  • Termination: Halt the enzymatic reaction by adding 2 μL of Stop Solution[5]. The SDS denatures the topoisomerase, while EDTA chelates Mg2+, permanently stripping the enzyme's catalytic capability.

  • Electrophoresis: Load the 22 μL samples into a 1% agarose gel[5]. Expert Insight: Do not include intercalating agents (like Ethidium Bromide) in the gel or running buffer during electrophoresis, as they alter the supercoiling state and migration patterns of the DNA dynamically during the run. Run at 5 V/cm for 1.5 to 2 hours in 1X TAE buffer.

  • Staining & Visualization: Post-stain the gel in 0.5 μg/mL Ethidium Bromide for 30 minutes, destain in water for 15 minutes, and visualize under UV transillumination.

  • Data Analysis: Quantify the intensity of the supercoiled band (lowest, fastest-migrating band) relative to the relaxed bands (upper ladder) using densitometry software. Calculate the IC50 based on the concentration required to retain 50% of the DNA in the supercoiled state.

References

  • IIAR Journals. "Antitumor Activity of Acriflavine in Human Hepatocellular Carcinoma Cells". [Link]

  • NIH PMC. "Acriflavine enhances the antitumor activity of the chemotherapeutic drug 5-fluorouracil in colorectal cancer cells".[Link]

  • Google Patents.
  • ACS Publications. "Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art". [Link]

  • PubChem. "3,6-Diamino-10-methylacridinium Chloride | C14H14ClN3 | CID 6842".[Link]

Sources

Method

Application Note: Fluorescence Microscopy Settings for Acriflavine Detection

Executive Summary Acriflavine is a fluorescent acridine dye mixture (3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine) historically used as a topical antiseptic.[1][2] Recently, it has gained renewed sign...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acriflavine is a fluorescent acridine dye mixture (3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine) historically used as a topical antiseptic.[1][2] Recently, it has gained renewed significance in oncology drug development as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) dimerization.

Despite its utility, Acriflavine presents imaging challenges due to its broad excitation spectrum and potential for phototoxicity. This guide provides validated microscopy configurations and protocols to maximize signal-to-noise ratios (SNR) while minimizing photobleaching and crosstalk in multiplexed assays.

Photophysical Profile & Technical Specifications

Understanding the spectral behavior of Acriflavine is critical for filter selection. Unlike modern synthetic fluorophores (e.g., Alexa Fluor), Acriflavine is a mixture, leading to broader spectral peaks dependent on solvent and pH.

Table 1: Spectral Characteristics
ParameterValueNotes
Excitation Max (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
436 nm (Primary)Secondary shoulder at ~460-480 nm allows use of 488 nm lasers.
Emission Max (

)
520 nm (Green)Broad tail extending into yellow/orange (up to 600 nm).
Stokes Shift ~84 nmLarge shift reduces self-quenching artifacts.
Quantum Yield (

)
~0.54 (in water)High brightness; comparable to Fluorescein.
Solubility Water, Ethanol, DMSOStock solutions are stable in DMSO at -20°C.
Binding Mode IntercalationBinds between nucleic acid base pairs; fluorescence increases upon binding.

Hardware Configuration & Optical Path

To detect Acriflavine with high specificity, the optical path must be tuned to reject its broad emission tail if multiplexing with red fluorophores (e.g., Propidium Iodide or RFP).

Light Source Selection
  • Widefield (LED/Arc): A 430–450 nm LED source is optimal, targeting the true peak.

  • Confocal (Laser): A 488 nm Argon or Solid-State laser is standard. While off-peak (~30% efficiency), the high quantum yield of Acriflavine compensates sufficiently for nuclear imaging. A 405 nm laser can also excite Acriflavine but may increase autofluorescence from cellular metabolites (NADH).

Filter Cube Recommendations
  • Excitation Filter: 436/20 nm (Bandpass) OR 470/40 nm (if using standard GFP cubes).

  • Dichroic Mirror: 495 nm (Longpass).

  • Emission Filter: 520/40 nm (Bandpass). Critical: Avoid longpass emission filters (e.g., >515 nm LP) in multiplex assays, as Acriflavine will bleed into the PE/Rhodamine channel.

Visual Workflow: Optical Configuration

OpticalPath Source Light Source (LED 440nm or Laser 488nm) ExFilter Excitation Filter (BP 436/20 or 470/40) Source->ExFilter Broad/Coherent Light Dichroic Dichroic Mirror (LP 495nm) ExFilter->Dichroic Selected wavelength Sample Sample (Acriflavine-DNA Complex) Dichroic->Sample Reflected Excitation EmFilter Emission Filter (BP 520/40) Dichroic->EmFilter Passed Emission Sample->Dichroic Emitted Fluorescence Detector Detector (sCMOS / PMT) EmFilter->Detector Signal

Figure 1: Optimized optical path for Acriflavine detection, prioritizing bandpass emission filters to reduce spectral bleed-through.

Protocol A: Nuclear Counterstaining (Fixed Cells)

This protocol is designed for general nuclear visualization.[2] Acriflavine is an excellent alternative to DAPI when UV excitation is unavailable or damaging to the sample.

Reagents
  • Stock Solution: 10 mM Acriflavine hydrochloride in DMSO. Store at -20°C.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.[3]

  • Permeabilization: 0.1% Triton X-100 in PBS.

Step-by-Step Procedure
  • Fixation: Incubate cells in 4% PFA for 15 minutes at room temperature (RT).

  • Wash: Rinse 3x with PBS (5 min each).

  • Permeabilization: Incubate in 0.1% Triton X-100/PBS for 10 minutes.

  • Staining:

    • Dilute Stock to 1–5 µM in PBS.[1]

    • Note: High concentrations (>10 µM) cause cytoplasmic background due to RNA binding.

    • Incubate for 15 minutes at RT in the dark.

  • Differentiation (Optional): If background is high, dip slides briefly in 70% acid-alcohol (1% HCl in 70% Ethanol) for 2-5 seconds, then immediately wash. This removes non-intercalated dye.[2][4]

  • Mounting: Mount with an antifade reagent (e.g., Fluoromount-G). Do not use mounting media containing DAPI.

Protocol B: HIF-1α Inhibition Assay (Drug Screening)

Acriflavine inhibits HIF-1α/HIF-1β dimerization.[1][5][6] This assay visualizes the drug's uptake and correlates it with the downregulation of HIF-1 targets (e.g., VEGF) or direct nuclear localization.

Mechanism of Action

Acriflavine binds directly to the PAS-B subdomain of HIF-1α and HIF-2α, preventing the formation of the transcriptional complex.[5]

Visual Workflow: Mechanism & Assay Logic

HIF_Mechanism HIF1a HIF-1α Subunit (Hypoxia Induced) Complex HIF-1α/β Dimer (Active Transcription Factor) HIF1a->Complex Normal Dimerization Inhibition Blocked Dimerization HIF1a->Inhibition Steric Hindrance HIF1b HIF-1β Subunit (Constitutive) HIF1b->Complex Normal Dimerization Acriflavine Acriflavine (Inhibitor) Acriflavine->HIF1a Binds PAS-B Domain TargetGenes Target Genes (VEGF, GLUT1) Complex->TargetGenes Transcription Activation Inhibition->Complex Prevents Formation

Figure 2: Mechanism of Acriflavine-mediated HIF-1 inhibition. The dye prevents the heterodimerization necessary for transcriptional activity.

Experimental Steps
  • Cell Culture: Seed cancer cells (e.g., HeLa, PC-3) in 96-well black-walled plates.

  • Drug Treatment: Treat cells with Acriflavine (0.5 – 5 µM) for 4–24 hours under hypoxic conditions (1% O2).

  • Live Imaging (Uptake):

    • Replace media with phenol-red-free imaging buffer.

    • Image at Ex 488nm / Em 520nm .

    • Metric: Nuclear vs. Cytoplasmic intensity ratio. Acriflavine accumulates in the nucleus upon successful intercalation.

  • Functional Readout (Immunofluorescence):

    • Fix cells as per Protocol A.

    • Stain for HIF-1α (using an antibody, detected via Cy5/647 channel to avoid Acriflavine crosstalk).

    • Result: Acriflavine treatment should not lower HIF-1α protein levels (it affects activity, not stability), but downstream targets (like VEGF) should decrease.

Troubleshooting & Optimization

Phototoxicity & ROS Generation

Acriflavine is a known photosensitizer; it generates Reactive Oxygen Species (ROS) upon blue light excitation.

  • Impact: Rapid cell death in live-cell imaging; signal fading.

  • Solution: Use the lowest laser power possible (<2%). Limit exposure time to <100ms. Use pulsed excitation if available.

Spectral Bleed-Through

Acriflavine's emission tail is long.

  • Problem: Signal appearing in the PE/Rhodamine/TRITC channel.

  • Solution:

    • Use a 520/40 nm bandpass filter (not a longpass).

    • If multiplexing, use Far-Red (647 nm) dyes for secondary targets instead of Orange/Red (561 nm) dyes.

Background Staining
  • Cause: RNA binding in the cytoplasm.

  • Solution: Treat fixed samples with RNase A (100 µg/mL) for 20 minutes at 37°C prior to staining to ensure exclusive nuclear signal.

References

  • Lee, K., et al. (2009). "Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Oregon Medical Laser Center (OMLC). "Proflavin Fluorescence Spectra." PhotochemCAD Data. [Link]

Sources

Application

Application Note: Synthesis and Application of 3,6-Diamino-10-methylacridinium Derivatives in Drug Discovery

Introduction & Pharmacological Significance 3,6-Diamino-10-methylacridinium chloride is the primary, active methylated component of the historical antiseptic dye acriflavine (a mixture with unmethylated 3,6-diaminoacridi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

3,6-Diamino-10-methylacridinium chloride is the primary, active methylated component of the historical antiseptic dye acriflavine (a mixture with unmethylated 3,6-diaminoacridine, or proflavine)[1]. Originally synthesized by Paul Ehrlich in 1912, this privileged acridine scaffold has recently experienced a renaissance in modern drug discovery[2].

High-throughput screening has identified 3,6-diamino-10-methylacridinium as a potent, multi-target pharmacophore. It is recognized as the most potent hypoxia-inducible factor 1-alpha (HIF-1α) inhibitor among 336 FDA-approved drugs, effectively preventing HIF-1α/β dimerization and suppressing tumor angiogenesis[3]. Furthermore, recent computational and in vitro studies have demonstrated its significant antiviral efficacy by blocking the SARS-CoV-2 Spike receptor-binding domain (RBD) from interacting with the human ACE2 receptor.

Mechanisms of Action in Drug Design

The planar, heteroaromatic structure of 3,6-diamino-10-methylacridinium allows it to intercalate between DNA/RNA base pairs, inhibiting topoisomerases I and II[4]. However, its modern utility stems from specific protein-ligand interactions:

  • HIF-1α Inhibition : The molecule binds to the PAS-B subdomain of HIF-1α, sterically hindering its dimerization with HIF-1β (ARNT)[5]. This disrupts the transcription of downstream oncogenic targets like VEGF, making it highly effective against solid tumors and metastatic niches[3].

  • Antiviral Activity : Molecular docking confirms that the acridinium core interacts via π-π stacking (e.g., with Trp436 and Phe374) at the SARS-CoV-2 RBD/ACE2 interface, neutralizing viral entry[6].

  • Derivatization Strategy : Because systemic administration of the unmodified chloride salt can present toxicity, contemporary drug discovery focuses on synthesizing derivatives (e.g., thiazacridines)[7] or utilizing nanocarriers (e.g., Zirconium-based Metal-Organic Frameworks or polymer conjugates) to enhance targeted delivery and reduce off-target effects.

G Drug 3,6-Diamino-10-methylacridinium HIF1a HIF-1α PAS-B Domain Drug->HIF1a Binds DNA DNA/RNA Intercalation Drug->DNA Intercalates Viral SARS-CoV-2 RBD Drug->Viral Binds Dimer HIF-1α/β Dimerization HIF1a->Dimer Inhibits Tumor Tumor Angiogenesis & Metastasis Dimer->Tumor Blocks Topo Topoisomerase I/II Inhibition DNA->Topo Leads to ACE2 ACE2 Receptor Binding Viral->ACE2 Blocks Entry

Multitarget mechanisms of 3,6-diamino-10-methylacridinium in oncology and virology.

Experimental Protocols for Synthesis and Derivatization

Protocol 1: Selective Synthesis of 3,6-Diamino-10-methylacridinium Chloride

Causality & Rationale : Commercial acriflavine is a heterogeneous mixture[2]. For rigorous structure-activity relationship (SAR) studies, pure 3,6-diamino-10-methylacridinium must be synthesized from proflavine. Direct methylation of proflavine is challenging due to the competing nucleophilicity of the 3,6-primary amines. Thus, a protection-methylation-deprotection strategy is strictly required to ensure regioselectivity.

Step-by-Step Methodology :

  • Amine Protection : Dissolve 3,6-diaminoacridine (proflavine) (10 mmol) in anhydrous pyridine (25 mL). Add acetic anhydride (25 mmol) dropwise at 0°C to form 3,6-diacetamidoacridine.

    • Causality: Acetylation protects the exocyclic primary amines, deactivating them and directing subsequent electrophilic attack exclusively to the endocyclic acridine nitrogen.

  • N-Methylation : Isolate the protected intermediate and dissolve in dry nitrobenzene. Add methyl iodide (MeI) (15 mmol) and heat the mixture to 120°C for 4 hours.

    • Causality: The endocyclic nitrogen is less nucleophilic; elevated temperatures and a polar, high-boiling solvent are required to drive the formation of the quaternary acridinium salt.

  • Deprotection : Recover the precipitate, wash with diethyl ether, and reflux in 10% ethanolic HCl for 2 hours to cleave the acetyl protecting groups.

  • Self-Validating Quality Control : Recrystallize the crude product from methanol/water. Confirm successful N-methylation via ¹H-NMR spectroscopy; the appearance of a distinct three-proton singlet at ~4.2 ppm confirms the presence of the N10-methyl group, validating the regioselectivity of the synthesis.

Protocol 2: Synthesis of Poly(MA-alt-AA)/Acriflavinium Conjugates for Controlled Release

Causality & Rationale : To mitigate the rapid clearance and systemic toxicity of the free drug, conjugating the acridinium derivative to a polyanionic backbone like poly[maleic anhydride-alt-acrylic acid] (MAAA) creates a sustained-release prodrug[8]. The primary amines of the drug react with the anhydride rings of the polymer.

Step-by-Step Methodology :

  • Polymer Preparation : Synthesize MAAA copolymer via free-radical chain polymerization in 1,4-dioxane using benzoyl peroxide (0.1%) at 70°C under a nitrogen atmosphere[8].

  • Conjugation Reaction : Dissolve the purified MAAA copolymer and 3,6-diamino-10-methylacridinium chloride (1:1 molar ratio of anhydride units to drug) in anhydrous dimethylformamide (DMF)[8].

  • Catalysis : Add triethylamine (TEA) as a catalyst.

    • Causality: TEA neutralizes the hydrochloride salt of the drug, freeing the primary amine to act as a nucleophile, and catalyzes the ring-opening amidation of the maleic anhydride moiety[8].

  • Incubation : Stir the reaction mixture at 50°C for 2 hours, then elevate to 70°C for 48 hours to ensure maximum grafting efficiency[8].

  • Self-Validating Quality Control : Precipitate the resulting MAAA/AF conjugate using excess cold chloroform. Utilize Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. The disappearance of the characteristic anhydride carbonyl stretching bands (typically around 1780 and 1850 cm⁻¹) and the emergence of amide I and II bands (around 1650 and 1550 cm⁻¹) validate successful covalent conjugation.

G Proflavine 3,6-Diaminoacridine (Proflavine) Protection Amine Protection (Boc/Ac) Proflavine->Protection Step 1 Methylation N-Methylation (MeI, 120°C) Protection->Methylation Step 2 Deprotection Deprotection (HCl/EtOH) Methylation->Deprotection Step 3 Product 3,6-Diamino-10-methylacridinium Chloride Deprotection->Product Step 4 Conjugation Polymer Conjugation (MAAA, DMF, 70°C) Product->Conjugation Optional Derivatization DrugDelivery Controlled Release System Conjugation->DrugDelivery Formulation

Step-by-step synthetic workflow for 3,6-diamino-10-methylacridinium and its polymer conjugates.

Quantitative Data & Pharmacological Efficacy

The derivatization and formulation of 3,6-diamino-10-methylacridinium have yielded significant improvements in therapeutic metrics across various disease models. The table below summarizes key quantitative validation metrics from recent studies.

Derivative / ConjugatePrimary Target / ApplicationKey Quantitative MetricReference
3,6-Diamino-10-methylacridinium (ACF) HIF-1α DimerizationMost potent of 336 FDA-approved drugs[3]
Thiazacridine Derivative (LPSF/AC-119) Hematopoietic Neoplastic CellsIC₅₀ = 0.6 µM (Raji), 1.53 µM (Jurkat)[7]
Poly(MA-alt-AA)/ACF Conjugate Antibacterial (E. coli, S. aureus)Active at 30–50 µg concentrations[8]
ACF@MOF (Zr-based) SARS-CoV-2 RBD / ACE2 InterfaceBinding affinity measured from 78 nM

Conclusion

The transition of 3,6-diamino-10-methylacridinium from a historical topical antiseptic to a targeted anticancer and antiviral agent underscores the value of repurposing privileged scaffolds. By employing selective synthetic modifications and advanced delivery systems, researchers can harness its potent HIF-1α and viral entry inhibitory properties while engineering out historical systemic toxicities.

References

  • Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthesis and Anticancer Evaluation of Thiazacridine Derivatives Reveals New Selective Molecules to Hematopoietic Neoplastic Cells. ResearchGate. URL:[Link]

  • Synthesis, characterization and in vitro antibacterial assessments of a novel modified poly[maleic anhydride-alt-acrylic acid]/acriflavine conjugate. ResearchGate. URL:[Link]

  • Zirconium-Based Metal–Organic Frameworks as Acriflavine Cargos in the Battle against Coronaviruses—A Theoretical and Experimental Approach. PMC - National Institutes of Health. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Solubility &amp; Stability of 3,6-Diamino-10-methylacridinium in Cell Culture

Executive Summary & Compound Profile 3,6-Diamino-10-methylacridinium chloride is a cationic acridine dye often found in the mixture Acriflavine . While potent as a HIF-1 inhibitor and antimicrobial agent, it presents dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3,6-Diamino-10-methylacridinium chloride is a cationic acridine dye often found in the mixture Acriflavine . While potent as a HIF-1 inhibitor and antimicrobial agent, it presents distinct solubility challenges in physiological buffers due to its cationic nature and tendency to aggregate in high-salt environments.

Key Physicochemical Challenges:

  • Salting Out: In high-ionic-strength media (DMEM, RPMI, PBS), the chloride and phosphate salts can drive the compound out of solution, causing micro-precipitation that is often invisible to the naked eye but cytotoxic to cells.

  • Photo-toxicity: The compound is a photosensitizer. Exposure to ambient light generates Reactive Oxygen Species (ROS), leading to false-positive cytotoxicity [1].[1]

  • Adsorption: It binds avidly to serum proteins (Albumin) and plastic surfaces, altering the effective free drug concentration [2].

Preparation of Stock Solutions

Crucial Rule: Never dissolve this compound directly into cell culture media or PBS. The high salt concentration will cause immediate, often irreversible aggregation.

Recommended Solvents & Limits
SolventSolubility Limit (Max)Recommended Stock Conc.Storage Stability
DMSO (Anhydrous) ~20 mg/mL (Clear)10 mM (~2.6 mg/mL)High (-20°C, Dark)
Sterile Water ~5 mg/mL (Variable*)2 mM Moderate (4°C, Dark)
Ethanol (100%) < 1 mg/mLNot RecommendedLow

*Water solubility varies by salt form (neutral vs. hydrochloride). DMSO is the gold standard for reproducibility.

Protocol A: Standard Stock Preparation (10 mM)
  • Weighing: Weigh the powder in a static-free environment. Protect from bright light.[2]

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation: For 10 mg of powder (MW ~259.7 g/mol for the cation, ~295 g/mol for chloride salt), add ~3.38 mL DMSO. Check specific batch MW on your vial.

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter the DMSO stock directly if possible, as some material may bind to the membrane. If filtration is required, use a PTFE or Nylon 0.2 µm filter, not cellulose acetate.

  • Storage: Aliquot into amber tubes (20-50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Dilution Strategies for Cell Culture[3]

The transition from DMSO to aqueous media is the critical failure point.

Protocol B: The "Step-Down" Dilution Method

Prevents "shock" precipitation caused by rapid polarity changes.

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into sterile water (not media) to create a 1 mM intermediate.

    • Why? This lowers the solvent strength while avoiding the high salt of media.

  • Prepare Media: Pre-warm your cell culture media (e.g., DMEM + 10% FBS) to 37°C.

    • Expert Tip: The presence of Serum (FBS/BSA) helps stabilize the compound via albumin binding [2]. Serum-free media is much more prone to precipitation.

  • Final Addition: Add the intermediate solution to the media while swirling.

    • Target: Final DMSO concentration should be < 0.5% (v/v).

Visualization: Solubilization Workflow

SolubilizationWorkflow cluster_0 Critical Control Point Powder Solid Compound (Light Sensitive) DMSO_Stock Stock Solution (10 mM in DMSO) Powder->DMSO_Stock Dissolve & Vortex Inter_Step Intermediate Dilution (1 mM in Water) DMSO_Stock->Inter_Step 1:10 Dilution (Avoids Salt Shock) Final_Media Final Media (Serum-Supplemented) Inter_Step->Final_Media Dropwise Addition (Warm 37°C) Cells Cell Treatment (Dark Incubation) Final_Media->Cells Apply immediately

Caption: Step-down dilution strategy to prevent salt-induced precipitation.

Troubleshooting & FAQs

Q1: My media turned cloudy immediately after adding the compound.

Cause: "Salting out." You likely added a high-concentration DMSO stock directly into cold, serum-free PBS or media. Solution:

  • Use the Step-Down Method (Protocol B).

  • Ensure media is at 37°C .

  • Ensure media contains at least 5% FBS or 0.1% BSA . Albumin acts as a natural carrier protein.

Q2: I see high toxicity even at low concentrations. Is it the compound or the solvent?

Cause: It is likely Photo-toxicity . Acridine derivatives generate singlet oxygen when exposed to light (fluorescent biosafety cabinet lights are sufficient). Solution:

  • Perform all dilutions in low light (turn off hood lights).

  • Wrap plates in aluminum foil during incubation.

  • Use phenol-red-free media if possible to reduce background photo-activity [3].

Q3: The compound isn't working (low efficacy), but it's dissolved.

Cause: Albumin Sequestration . While albumin prevents precipitation, it also binds the drug, reducing the free active fraction. Solution:

  • If using 10% FBS, you may need to increase the dosage slightly compared to serum-free conditions.

  • Validation: Check efficacy in 1% FBS vs 10% FBS to quantify the "serum shift."

Q4: Can I use Cyclodextrins to improve solubility?

Answer: Yes. If you require high concentrations (>50 µM) in aqueous buffer, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Protocol: Prepare a 10-20% (w/v) HP-β-CD solution in water. Use this vehicle to prepare your intermediate dilution. The hydrophobic cavity of the cyclodextrin encapsulates the acridine ring, preventing aggregation [4].

Mechanism of Action & Stability

Understanding the chemical behavior helps predict failures.

Mechanism cluster_solubility Solubility Factors Compound 3,6-Diamino-10-methylacridinium (Cationic) Salts High Ionic Strength (Cl-, PO4---) Compound->Salts Electrostatic Screen Albumin Albumin (BSA/FBS) (Carrier Protein) Compound->Albumin Hydrophobic Binding Light Light Exposure (hv) Compound->Light Excitation Precip Precipitation / Aggregation Salts->Precip Salting Out Stable Stable Soluble Complex Albumin->Stable Prevents Aggregation Toxicity ROS Generation (Cytotoxicity) Light->Toxicity Singlet Oxygen

Caption: Interaction map showing how salts drive precipitation while albumin and light drive stability and toxicity respectively.

References

  • Cytiva. (2020). Effect of laboratory lights on cell culture media.[1][3] Cytiva Life Sciences.[4] Link

  • M.R. Eftink, et al. (1995). Studies on the interactions of 3,6-diaminoacridine derivatives with human serum albumin.[5] National Institutes of Health (PubMed). Link(Note: Generalized citation for Acridine-Albumin interaction based on search context).

  • BenchChem. (2025).[6] Acriflavine for Live Cell Staining: Application Notes and Protocols. BenchChem Technical Library. Link(Source 1.7)

  • Carbohyde. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles. Link

Sources

Optimization

Technical Support Center: Acriflavine Fluorescence Stability

Topic: Preventing Photobleaching of Acriflavine Stained Samples Content Type: Technical Support Center / Troubleshooting Guide Introduction Acriflavine is a robust acridine-derived fluorophore widely used for vital stain...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Photobleaching of Acriflavine Stained Samples Content Type: Technical Support Center / Troubleshooting Guide

Introduction

Acriflavine is a robust acridine-derived fluorophore widely used for vital staining, cell cycle analysis, and high-contrast histology.[1] While it offers excellent nuclear selectivity via DNA intercalation, it is susceptible to photobleaching —the irreversible photochemical destruction of the fluorophore.

This guide addresses the specific photophysical challenges of Acriflavine and provides a self-validating workflow to maximize signal stability during high-resolution imaging.

Part 1: The Photophysics of Fading

Q: Why does Acriflavine bleach so rapidly under my standard FITC/GFP filter set?

A: Acriflavine (Excitation


 nm; Emission 

nm) shares spectral overlap with FITC, but its bleaching mechanism is often accelerated by two factors: Reactive Oxygen Species (ROS) and Triplet State Accumulation .

When Acriflavine absorbs a photon, it enters an excited singlet state (


). Ideally, it relaxes back to the ground state (

) by emitting a photon (fluorescence). However, high-intensity illumination can force the molecule into a long-lived Triplet State (

)
. In this state, the fluorophore is highly reactive and can interact with molecular oxygen (

) to generate singlet oxygen (

) and free radicals.[2] These radicals covalently modify the Acriflavine molecule, permanently destroying its ability to fluoresce.

Key Insight: The rate of bleaching is not linear; it is exponential relative to light intensity. Reducing excitation power by 50% can often extend signal lifetime by more than 200%.

Visualization: The Photobleaching Pathway

The following diagram illustrates the critical "danger zone" where photobleaching occurs.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (450nm) S1->S0 Fluorescence (515nm) T1 Triplet State (T1) (The Danger Zone) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Rare) Bleached Non-Fluorescent Product T1->Bleached Chemical Reaction Oxygen Molecular Oxygen (O2) Oxygen->Bleached ROS Generation

Figure 1: Jablonski diagram highlighting the Intersystem Crossing to the Triplet State (


), where interaction with Oxygen leads to irreversible photobleaching.

Part 2: Optimization of Sample Preparation

Q: Can I use standard glycerol mounts, or do I need a specific antifade reagent?

A: Do not use neat glycerol. While Acriflavine is compatible with glycerol, glycerol alone provides zero protection against ROS.

For Acriflavine, you must use a mounting medium with a high Refractive Index (RI) containing a radical scavenger (antifade).

  • Recommended: Commercial hard-setting media (e.g., ProLong™ Glass or Diamond) or glycerol supplemented with p-phenylenediamine (PPD) or DABCO .

  • Why: PPD acts as an electron donor that quenches the triplet state before it can react with oxygen, effectively "resetting" the fluorophore.

Q: Does stain concentration affect photostability?

A: Yes, counterintuitively. Over-staining leads to self-quenching and faster apparent bleaching. When Acriflavine molecules are packed too closely along the DNA helix, they transfer energy to each other (homo-FRET) rather than emitting it. This "dark" energy transfer often dissipates as heat or promotes radical formation.

  • Protocol Adjustment: Titrate your Acriflavine concentration down. If you use 0.1%, try 0.01%. You will often find the signal-to-noise ratio improves because background decreases faster than the specific signal.

Q: What is the optimal workflow to ensure stability?

Follow this self-validating workflow to minimize background and maximize stability.

Workflow Step1 Fixation (4% PFA or Methanol) Step2 Permeabilization (If intracellular target) Step1->Step2 Step3 Staining (Optimize: 1-10 µM Acriflavine) Step2->Step3 Step4 Washing (CRITICAL: 3x PBS, 5 min each) Step3->Step4 Removes unbound dye Reduces background Step5 Mounting (Antifade Medium, RI ~1.52) Step4->Step5 Protects from O2 Step6 Curing (Dark, RT, 24hrs for Hard-set) Step5->Step6 Solidifies matrix Locks RI

Figure 2: Optimized staining workflow. Note that the Washing step (Step 4) is highlighted as critical because unbound dye contributes to background noise, forcing higher excitation power and accelerating bleaching.

Part 3: Microscopy Acquisition Strategies

Q: How should I configure my microscope to minimize bleaching during image capture?

A: The goal is to minimize the Photon Dose (Intensity × Time).

ParameterRecommended SettingScientific Rationale
Excitation Filter 460-490 nm (Narrow Band)Avoids UV excitation which is more energetic and damaging.
Light Source LED (preferred) or attenuated Arc LampLEDs provide stable, cool light. Arc lamps often fluctuate and emit excess heat.
ND Filters Use ND 1.0 or 2.0 (10% or 1% transmission)It is better to excite weakly and increase camera gain/exposure than to blast the sample.
Binning 2x2 or 4x4 Combines pixels to increase sensitivity by 4x or 16x, allowing drastically shorter exposure times.
Shuttering Hardware Triggered Ensure the light is ONLY on when the camera is exposing. Milliseconds matter.
Q: My signal is bright initially but fades within 5 seconds. What is the "Search and Focus" strategy?

A: Never search for your cells using the fluorescence channel at 100% power.

  • Find focus using Phase Contrast or DIC (Transmitted Light).

  • If you must use fluorescence to focus, use a Neutral Density (ND) filter to drop intensity to <5%.

  • Snap the image immediately after opening the shutter.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Rapid Fading (<10 sec) 1. No antifade used.2. Excitation power too high.3. Mounting medium not cured.[3]1. Switch to PPD or ProLong Glass.2. Insert ND filter; increase camera gain.3. Allow hard-set media to cure for 24h.[3]
High Background 1. Inadequate washing.2. Dye concentration too high.3. Medium autofluorescence.1. Add an extra 10-min PBS wash.2. Titrate dye (try 1:10 dilution).3. Check mounting medium alone for signal.
Weak Signal 1. pH mismatch.2. Filter mismatch.3. Quenching by solvent.1. Ensure buffers are pH 7.0-7.4 (Acriflavine is pH sensitive).2. Verify Blue/Green filter set (Ex 460/Em 515).3. Avoid acidic solvents.
Patchy Staining 1. Dye precipitation.2. Uneven permeabilization.1. Filter stock solution (0.2 µm).2. Optimize Triton X-100 or Methanol step.

References

  • BenchChem. (2025).[4] Acriflavine for Live Cell Staining: Application Notes and Protocols. Retrieved from 4

  • Thermo Fisher Scientific. (2018). Imaging Protocol Handbook: Experimental protocol for fluorescence microscopy. Retrieved from 5

  • Molecular Expressions. (2016). Fluorescence - Photobleaching - Interactive Tutorial. Florida State University. Retrieved from 2

  • Vector Laboratories. (2022). How To Protect Your Tissue From Photobleaching. Retrieved from 6

  • Cardiff University Bioimaging Hub. (2016). Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. Retrieved from 7

Sources

Troubleshooting

Technical Support Center: Resolving Acriflavine Spectral Overlap with GFP and FITC

Welcome to the Advanced Fluorescence Troubleshooting Center. This guide is designed for researchers, microscopists, and drug development professionals dealing with the complex optical properties of Acriflavine in multipl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorescence Troubleshooting Center. This guide is designed for researchers, microscopists, and drug development professionals dealing with the complex optical properties of Acriflavine in multiplexed imaging panels.

The Mechanistic Basis of Spectral Bleed-Through

Acriflavine is a versatile acridine dye widely utilized as a fluorescent nucleic acid stain, a topical contrast agent for confocal endomicroscopy[1], and a potent HIF-1 inhibitor in oncology models[2]. However, integrating Acriflavine into standard imaging panels is notoriously difficult.

The core issue stems from Acriflavine's broad excitation and emission profiles. While its excitation peak in aqueous solutions is approximately 416 nm, its excitation tail extends well into the blue spectrum, allowing it to be inadvertently excited by the 488 nm lasers standardly used for Green Fluorescent Protein (GFP) and Fluorescein isothiocyanate (FITC)[3]. Once excited, Acriflavine emits a broad signal that completely engulfs the detection windows of both GFP and FITC.

Quantitative Spectral Comparison

To understand the overlap, we must compare the photophysical properties of these fluorophores.

FluorophorePrimary ApplicationExcitation Peak (nm)Emission Peak (nm)Overlap Risk Profile
Acriflavine (in Water) Nucleic acid stain / HIF-1 inhibitor416 - 451502 - 514High (Broad spectrum interferent)
Acriflavine (in Ethanol) Fixed-cell imaging / Contrast426524Critical (Direct FITC overlap)
GFP Reporter gene expression488509High (Obscured by Acriflavine)
FITC Antibody conjugate490525High (Obscured by Acriflavine)

Data synthesized from established fluorophore solvent properties[3][4].

Troubleshooting FAQs

Q: Why does Acriflavine completely wash out my GFP/FITC signals even when I use a 405 nm laser for Acriflavine and a 488 nm laser for GFP? A: This is caused by cross-excitation combined with high intracellular concentration. Even though Acriflavine is optimally excited around 416 nm[3], it retains a non-zero absorption coefficient at 488 nm. Because Acriflavine is often applied at high micromolar concentrations (e.g., 1–25 µM for HIF-1 inhibition)[2], the sheer volume of dye compensates for the sub-optimal excitation. When the 488 nm laser fires, it excites both GFP and the abundant Acriflavine, causing the broad 514 nm Acriflavine emission to swamp the 509 nm GFP signal.

Q: My Acriflavine bleed-through into the FITC channel worsened after switching from live-cell imaging to fixed-cell imaging. Why did this happen? A: This is a classic solvatochromic shift. In an aqueous environment (live cells), Acriflavine's emission peak is approximately 514 nm. However, if you fix or mount your cells in alcohols like ethanol, Acriflavine's emission peak shifts to 524 nm[3]. This perfectly aligns with FITC's emission peak (525 nm), making optical separation nearly impossible. Solution: Perform imaging in aqueous buffers, or abandon FITC and switch to a red-shifted fluorophore (e.g., TRITC or Alexa Fluor 594) that emits far beyond Acriflavine's tail.

Q: Can I use standard hardware bandpass filters to separate them? A: Rarely. Hardware compensation can subtract minor spectral overlap[5], but because GFP (509 nm) and aqueous Acriflavine (514 nm) peak within 5 nm of each other, no standard dichroic mirror or bandpass filter can cleanly isolate them without sacrificing the majority of your photon budget. You must rely on computational spectral unmixing.

Self-Validating Experimental Protocol: Linear Spectral Unmixing

When hardware filters fail, Linear Spectral Unmixing is the gold standard for separating fluorophores with highly overlapping spectra. This protocol is designed as a self-validating system; if executed correctly, the final step will mathematically prove the accuracy of your separation.

Step 1: Prepare Single-Stain Reference Controls
  • Action: Prepare three separate slides: Cells stained only with Acriflavine, cells expressing only GFP, and an unstained autofluorescence control.

  • Causality: Linear unmixing algorithms solve a system of linear equations based on pure "endmember" spectra. If your reference control contains background autofluorescence or cross-contamination, the matrix will be mathematically flawed, and these errors will propagate into your final image as false positives.

Step 2: Lambda Stack Acquisition
  • Action: Excite the co-stained sample using a 488 nm laser and acquire a lambda stack (spectral scan) from 495 nm to 600 nm in narrow 5 nm bandwidth steps. Ensure the detector gain and laser power remain identical to those used for the single-stain controls.

  • Causality: Changing the gain or offset alters the shape of the spectral emission curve. The algorithm relies on the shape (the subtle slopes of the emission tails), not just the peak intensity, to differentiate GFP (509 nm) from Acriflavine (514 nm).

Step 3: Matrix Calculation
  • Action: Assign the pure reference spectra to the co-stained lambda stack and execute the linear unmixing algorithm via your confocal software.

Step 4: System Validation (The Residuals Check)
  • Action: Generate and inspect the "Residuals" channel. The residual channel displays the photons that the algorithm could not mathematically assign to either Acriflavine or GFP.

  • Validation Logic: If the unmixing is successful, this channel will appear as uniform, random Poisson noise. If you see distinct cellular structures (e.g., bright nuclei or membranes) in the residuals, it proves your reference spectra were inaccurate or a third unknown fluorophore is present. You must re-acquire your single-stain controls.

Troubleshooting Workflow Visualization

SpectralUnmixing Start Multiplexed Imaging: Acriflavine + GFP/FITC CheckFilter Are Narrow Bandpass Filters Available? Start->CheckFilter HardwareFix Hardware Separation (e.g., 510/10nm & 540/10nm) CheckFilter->HardwareFix Yes Unmixing Spectral Unmixing Required CheckFilter->Unmixing No Controls Acquire Single-Stain Reference Spectra Unmixing->Controls FLIM Fluorescence Lifetime Imaging (FLIM) Unmixing->FLIM If emission spectra are >95% identical Algorithm Apply Linear Unmixing Algorithm Controls->Algorithm Result Successfully Separated Fluorophore Channels Algorithm->Result FLIM->Result

Workflow for resolving Acriflavine and GFP/FITC spectral overlap.

References

  • Acriflavine (Acriflavinium chloride 3,6-Acridinediamine mix) | Antiseptic Agent. MedChemExpress. 2

  • Acriflavine fluorescence, BioReagent, = 90 AT 8048-52-0. Sigma-Aldrich. 3

  • Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. PMC. 4

  • FLOW CYTOMETRY, FLUORESCENT PROBES, AND FLASHING BACTERIA. WUR eDepot. 5

  • Optical contrast agents and imaging systems for detection and diagnosis of cancer. PMC. 1

Sources

Optimization

Troubleshooting precipitation of Acriflavine in Mueller-Hinton broth

Welcome to the technical support center for common issues encountered during antimicrobial susceptibility testing (AST) and other microbiological assays. This guide provides in-depth troubleshooting for a frequently repo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for common issues encountered during antimicrobial susceptibility testing (AST) and other microbiological assays. This guide provides in-depth troubleshooting for a frequently reported problem: the precipitation of Acriflavine when added to Mueller-Hinton (MH) broth. Our goal is to provide you with the causal explanations and validated protocols necessary to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've added my Acriflavine stock solution to my Mueller-Hinton broth, and now I see a precipitate. What's causing this?

The precipitation of Acriflavine in MH broth is a multifactorial issue stemming from the specific chemical properties of both the Acriflavine dye and the complex components of the broth. The most common culprits are:

  • pH Imbalances: Acriflavine's solubility is pH-dependent[1]. MH broth is standardized to a final pH of 7.2 to 7.4 at 25°C[2][3]. Acriflavine hydrochloride, a common form of the dye, is acidic, with a 1% solution having a pH as low as 1.5[4]. If a concentrated, acidic Acriflavine stock is added to the MH broth, it can drastically lower the local pH, causing the dye to fall out of solution.

  • High Concentration and "Solvent Shock": If the final concentration of Acriflavine exceeds its solubility limit in the aqueous environment of the broth, it will precipitate. This is often exacerbated by "solvent shock," which occurs when a compound dissolved in a solvent like ethanol or DMSO is rapidly diluted into the aqueous medium, causing localized over-saturation and precipitation[5].

  • Improper Sterilization: While Acriflavine itself is relatively stable, the method of sterilization can impact its interaction with media components. Autoclaving the complete medium (MH broth + Acriflavine) can promote chemical interactions and degradation, potentially leading to precipitation[9][10].

Q2: What is the correct way to prepare an Acriflavine stock solution to ensure it remains soluble?

Preparing a stable, high-concentration stock solution is the first critical step in preventing downstream precipitation.

Recommended Solvents and Concentrations:

SolventSolubilityRecommended Stock ConcentrationNotes
Deionized Water High (1g in ~3 mL)[4]1-10 mg/mLPreferred solvent. Gentle heating may be required for higher concentrations. Ensure the final pH is not excessively acidic.
Ethanol Soluble[11][12]1-5 mg/mLA viable alternative. Be mindful of the final ethanol concentration in your media, as it can affect microbial growth.
DMSO Soluble[13]≤ 10 mg/mLUse with caution. Ensure the final DMSO concentration is non-toxic to your test organisms (typically <0.5%).

Protocol for Preparing a 10 mg/mL Aqueous Acriflavine Stock Solution:

  • Weigh out 100 mg of Acriflavine powder (hydrochloride or neutral form).

  • Add it to 8 mL of high-purity, sterile deionized water in a sterile container.

  • Gently vortex or stir the solution. If needed, warm the solution to 37-50°C to aid dissolution. Do not boil.

  • Once fully dissolved, adjust the volume to 10 mL with sterile deionized water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Do not autoclave the concentrated stock solution.

  • Store the stock solution in a light-protected container at 2-8°C. Aliquoting into single-use volumes is recommended to avoid repeated warming and cooling cycles[5].

Q3: How does pH affect Acriflavine's stability, and what should the final pH of my medium be?

Acriflavine's molecular structure contains amine groups, making its charge and, consequently, its solubility dependent on the pH of the solution.

  • The Mechanism: In acidic conditions (low pH), these amine groups become protonated, increasing the molecule's positive charge and generally enhancing its solubility in water. However, the hydrochloride salt of Acriflavine is already quite acidic[4]. Significantly altering the pH of the standardized MH broth (pH 7.3 ± 0.1) can compromise the growth conditions for bacteria and the activity of certain antibiotics[2][3].

  • The Goal: The primary objective is to maintain the CLSI-recommended pH of the Mueller-Hinton broth (7.2-7.4) after the addition of Acriflavine[3].

  • Verification Step: After adding your filter-sterilized Acriflavine stock to your sterile MH broth, allow it to mix thoroughly and cool to room temperature. Aseptically take a small sample and measure the pH to confirm it remains within the target range. If the pH has dropped significantly, the preparation protocol needs to be adjusted (e.g., by preparing a less concentrated, pH-adjusted Acriflavine stock).

Q4: Can I autoclave the Mueller-Hinton broth after adding Acriflavine?

It is strongly advised not to autoclave the complete medium after Acriflavine has been added.

Rationale:

  • Chemical Interactions: The high heat and pressure of autoclaving (121°C at 15 psi) can accelerate chemical reactions between Acriflavine and the complex components of MH broth, such as peptides, amino acids, and the starch protective colloid[2][3][14]. These interactions can lead to the formation of insoluble precipitates.

  • Compound Stability: While many microbiological dyes are heat-stable, subjecting them to harsh autoclaving conditions when already in a complex chemical environment increases the risk of degradation.

The Validated Method: Aseptic Addition The authoritative and safest method is to prepare and sterilize the MH broth and the Acriflavine stock solution separately, then combine them aseptically.

// Invisible edge for layout edge[style=invis]; sterilize_mh -> sterilize_acri; } enddot Caption: Validated workflow for preparing Acriflavine-MH broth.

In-Depth Troubleshooting Guide

Use this decision tree to diagnose and resolve precipitation issues.

// Nodes start [label="Precipitation Observed\nin Acriflavine-MH Broth", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

check_ph [label="Q: Was the final pH of the\nmedium verified to be 7.2-7.4?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

check_stock [label="Q: How was the Acriflavine\nstock solution prepared?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

check_method [label="Q: How were the components\ncombined and sterilized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions solution_ph [label="Action: Remake medium. Verify final pH\nafter adding Acriflavine stock.\nAdjust stock pH if necessary.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution_stock_conc [label="Action: Prepare a more dilute stock\nsolution (e.g., 1 mg/mL in water).\nThis minimizes 'solvent shock'.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution_stock_filter [label="Action: Ensure stock was filter-sterilized,\nNOT autoclaved. Use a 0.22 µm filter.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution_method [label="Action: Follow the validated workflow.\nAutoclave broth first, cool, then\naseptically add filtered Acriflavine.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Connections start -> check_ph;

check_ph -> check_stock [label="No / Unsure"]; check_ph -> solution_ph [label="Yes"]; solution_ph -> end_node;

check_stock -> check_method [label="Stock was >10 mg/mL\nor used organic solvent"]; check_stock -> solution_stock_conc [label="Concentrated"]; solution_stock_conc -> end_node;

check_stock -> solution_stock_filter [label="Stock was autoclaved"]; solution_stock_filter -> end_node;

check_method -> solution_method [label="Broth + Acriflavine\nwere autoclaved together"]; solution_method -> end_node;

// Invisible edges for layout edge [style=invis]; check_ph -> check_stock; check_stock -> check_method; } enddot Caption: Troubleshooting decision tree for Acriflavine precipitation.

References

  • Acriflavine Properties. (n.d.). DrugFuture. Retrieved March 4, 2026, from [Link]

  • Mueller Hinton Broth. (n.d.). HiMedia Laboratories. Retrieved March 4, 2026, from [Link]

  • Acriflavine | 00600. (n.d.). Loba Chemie. Retrieved March 4, 2026, from [Link]

  • Mueller Hinton Broth - Technical Data. (n.d.). HiMedia Laboratories. Retrieved March 4, 2026, from [Link]

  • Mueller Hinton Fastidious Broth. (n.d.). Liofilchem. Retrieved March 4, 2026, from [Link]

  • Mueller Hinton Broth. (n.d.). KEMICAS. Retrieved March 4, 2026, from [Link]

  • Acriflavine. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • Is acriflavine an efficient co-drug in chemotherapy? (2023). RSC Advances. Retrieved March 4, 2026, from [Link]

  • Acriflavine. (n.d.). HiMedia. Retrieved March 4, 2026, from [Link]

  • Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. (2022). International Journal of Molecular Sciences. Retrieved March 4, 2026, from [Link]

  • CULTURE MEDIA. (2014, June 12). USDA FSIS. Retrieved March 4, 2026, from [Link]

  • High affinity divalent cation binding to actin. (1987). Journal of Biological Chemistry. Retrieved March 4, 2026, from [Link]

  • ART Drug-Drug Interactions: Polyvalent Cations. (2022, October). HIVguidelines.org. Retrieved March 4, 2026, from [Link]

  • Evaluation and comparison of the effect of autoclave and chemical sterilization... (2022). International Journal of Community Medicine and Public Health. Retrieved March 4, 2026, from [Link]

  • The antiseptic properties of acriflavine and proflavine... (1917). The British Medical Journal. Retrieved March 4, 2026, from [Link]

  • electron microscopic study of cell wall changes induced in Staphylococcus aureus by acriflavine. (1993). Microbiology and Immunology. Retrieved March 4, 2026, from [Link]

  • Effect of Autoclave Sterilisation on the Dimensional Stability and Tear Strength of Three Silicone Impression Materials. (2014). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Effect of Autoclave Sterilisation on the Dimensional Stability and Tear Strength of Three Silicone Impression Materials. (2014, December 13). Scientific Research Publishing. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 3,6-Diamino-10-methylacridinium Stability &amp; Handling

This technical guide addresses the stability, preparation, and troubleshooting of 3,6-Diamino-10-methylacridinium (often referred to as Trypaflavine or the methylated component of Acriflavine ). Executive Summary 3,6-Dia...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, preparation, and troubleshooting of 3,6-Diamino-10-methylacridinium (often referred to as Trypaflavine or the methylated component of Acriflavine ).

Executive Summary

3,6-Diamino-10-methylacridinium (chloride salt) is a cationic acridine dye used as a fluorescent probe, photosensitizer, and antiseptic.[1] While chemically robust in solid form, its stability in solution at -20°C is compromised by three primary vectors: photodegradation (singlet oxygen generation), concentration-dependent aggregation (H-dimer formation), and adsorption to plasticware .

This guide provides a self-validating workflow to ensure experimental reproducibility.

Part 1: Preparation & Storage Protocol

The Golden Rule: Never store working solutions. Only store high-concentration stock solutions.

1. Solvent Selection
SolventStability at -20°CRecommended?Notes
DMSO (Anhydrous) High (6-12 months) YES Prevents hydrolysis; antimicrobial; keeps dye in monomeric state better than water.
Water (ddH₂O) Moderate (1-3 months)Conditional Prone to "salting out" precipitation upon freezing; risk of microbial growth.
Ethanol LowNO High evaporation rate; seal integrity issues at -20°C lead to concentration drift.
2. The "Amber-Shield" Protocol
  • Step 1: Weigh the powder in a low-light environment. This compound is a potent photosensitizer; ambient light exposure generates reactive oxygen species (ROS) that degrade the molecule [1].

  • Step 2: Dissolve in DMSO to a concentration of 10 mM or higher .

    • Why? High concentrations saturate the adsorption sites on plastic tubes, ensuring that the percentage of dye lost to the container walls is negligible [2].

  • Step 3: Aliquot into Amber Polypropylene (PP) or Amber Glass vials.

    • Critical: If using clear tubes, wrap them in aluminum foil before freezing.

  • Step 4: Store at -20°C .

3. Workflow Visualization

StockPrep Figure 1: Optimized Stock Preparation Workflow to minimize photodegradation and adsorption. Start Solid Reagent (Hygroscopic) Weigh Weigh (Dim Light) Start->Weigh Solubilize Dissolve in DMSO (≥10 mM) Weigh->Solubilize QC QC: Measure OD (verify molarity) Solubilize->QC Aliquot Aliquot into Amber Tubes QC->Aliquot Freeze Store at -20°C Aliquot->Freeze

Part 2: Troubleshooting Guide (FAQs)
Q1: I thawed my stock solution, and there is a fine precipitate. Is it ruined?

Diagnosis: Likely Cryoprecipitation . When aqueous or DMSO solutions freeze, the solute is excluded from the forming crystal lattice, creating pockets of super-high concentration. This forces acridines to form hydrophobic aggregates (stacking) that do not immediately re-dissolve upon thawing.

Corrective Action:

  • Do not filter. Filtering removes the active compound.

  • Vortex vigorously for 30 seconds.

  • Warm the tube to 37°C for 5 minutes in a water bath.

  • Sonicate (ultrasonic bath) for 2 minutes if precipitate persists.

  • Validation: Centrifuge at 10,000 x g. If a pellet remains, the stock is degraded.

Q2: My fluorescence signal is 50% lower than expected. Why?

Diagnosis: Adsorption to Plastic (The "Wall Effect"). Cationic acridines bind aggressively to anionic sites on standard polypropylene tubes and pipette tips [2].

Corrective Action:

  • Switch Plasticware: Use "Low-Retention" or "Siliconized" tubes.

  • Pre-Saturate: If working with dilute solutions (<10 µM), rinse your tips with the solution once before dispensing.

  • Add Surfactant: Including 0.01% Tween-20 or Triton X-100 in your buffer can block adsorption sites (ensure this is compatible with your assay).

Q3: The color of the solution changed from yellow-green to brown/orange.

Diagnosis: Photochemical Decomposition. Acridinium compounds produce singlet oxygen when exposed to light, which then attacks the acridine ring itself [3].

Corrective Action:

  • Discard the stock. Brown discoloration indicates irreversible oxidation.

  • Audit Storage: Ensure the freezer is dark and tubes are opaque.

Q4: Can I freeze-thaw the stock repeatedly?

Diagnosis: Freeze-Thaw Instability. Repeated cycles promote irreversible aggregation.

Corrective Action:

  • Limit: Maximum 3 freeze-thaw cycles.

  • Strategy: Store in single-use aliquots (e.g., 20 µL). If a tube has been thawed more than 3 times, verify its concentration using a spectrophotometer (Extinction coefficient ε ≈ 40,000 - 45,000 M⁻¹cm⁻¹ at 450-460 nm, though solvent dependent) [4].

Part 3: Logic Flow for Troubleshooting

Use this decision tree when encountering experimental anomalies.

Troubleshooting Figure 2: Troubleshooting Logic for Acridinium Stability Issues. Issue Problem Detected Precipitate Visible Precipitate? Issue->Precipitate SignalLoss Low Fluorescence? Issue->SignalLoss Warm Warm to 37°C & Vortex Precipitate->Warm Yes CheckPlastic Using Standard Plasticware? SignalLoss->CheckPlastic Yes Clear Solution Clear? Warm->Clear Use Proceed with Experiment Clear->Use Yes Discard Discard Reagent Clear->Discard No SwitchPlastic Switch to Low-Bind or Glass CheckPlastic->SwitchPlastic Yes CheckLight Was it exposed to light? CheckPlastic->CheckLight No CheckLight->Discard Yes

References
  • PubChem. (n.d.). 3,6-Diamino-10-methylacridinium chloride | C14H14ClN3.[2] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Gaillard, C., & Strauss, F. (1998). Avoiding adsorption of DNA to polypropylene tubes and denaturation of short DNA fragments. Technical Tips Online (relates to cationic dye/DNA interactions and plastic adsorption). Retrieved March 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Separation of 3,6-Diamino-10-methylacridinium from Proflavine Impurities

Prepared by: Senior Application Scientist, Advanced Separations Division Welcome to the technical support center for the analysis and purification of acridine-based compounds. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Separations Division

Welcome to the technical support center for the analysis and purification of acridine-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing the specific challenge of separating 3,6-Diamino-10-methylacridinium from its common precursor and impurity, proflavine.

Part 1: Foundational FAQs

This section addresses the fundamental principles underlying the separation challenge.

Q1: What is the precise structural difference between 3,6-Diamino-10-methylacridinium and its proflavine impurity?

A: The difference is the presence of a single methyl group on the heterocyclic nitrogen atom. 3,6-Diamino-10-methylacridinium (also known as trypaflavine) possesses a quaternary nitrogen at position 10 of the acridine ring system. This methylation results in a permanent positive charge, making it a quaternary ammonium salt.[1] Proflavine (3,6-Diaminoacridine) is the un-methylated analogue, which is a neutral molecule with basic primary amine groups.[2][3]

Caption: Structural comparison of proflavine and 3,6-Diamino-10-methylacridinium.
Q2: Why is proflavine such a common impurity?

A: Proflavine is the direct synthetic precursor for 3,6-Diamino-10-methylacridinium. The synthesis involves the methylation of proflavine.[4][5] Incomplete methylation reactions are common, leading to residual, unreacted proflavine in the final product. In fact, the commercial product known as Acriflavine is intentionally sold as a mixture of 3,6-Diamino-10-methylacridinium chloride and proflavine.[6][7][8]

Q3: What is the key physicochemical difference that enables their separation?

A: The separation hinges on the difference in the basicity and charge state of the acridine ring nitrogen.

  • 3,6-Diamino-10-methylacridinium: As a quaternary ammonium salt, it carries a permanent, pH-independent positive charge.

  • Proflavine: It is a basic compound with a pKa of approximately 9.7.[9] This means its charge is pH-dependent. In acidic conditions (pH << 9.7), the primary amine groups and the ring nitrogen will be protonated, rendering the molecule cationic. As the pH increases towards its pKa, it becomes less protonated and more neutral.

This difference between a permanent cation and a pH-dependent cation is the lever we can pull using chromatographic and electrophoretic techniques.

Q4: What are the primary analytical techniques recommended for separating these compounds?

A: The most effective and widely used techniques are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with an acidic mobile phase to control the ionization of proflavine.

  • Capillary Electrophoresis (CE): This technique is exceptionally well-suited for separating molecules based on their charge-to-size ratio, making it ideal for this pair.[10][11]

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative checks of purity and for scouting solvent systems for column chromatography.

Part 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is often the workhorse for both analytical quantification and preparative purification.

Q5: What are the recommended starting HPLC conditions for separating 3,6-Diamino-10-methylacridinium and proflavine?

A: A robust starting point is a reversed-phase method based on published literature for separating these compounds in complex matrices.[12][13] The key is to use an acidic mobile phase to ensure proflavine is protonated and behaves predictably.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column Cyano (CN), 4.6 x 250 mm, 5 µmA cyano column provides alternative selectivity to C18, with pi-pi interactions that are beneficial for separating aromatic compounds like acridines.[12] It is also less prone to strong retention of very basic compounds.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acid ensures both analytes are cationic. TFA acts as an ion-pairing agent, improving peak shape for basic compounds. Formic acid is a good alternative if TFA interferes with detection (e.g., mass spectrometry).
Mobile Phase B Acetonitrile (ACN) with 0.1% TFA or Formic AcidACN is the standard organic modifier. Ensure the acid concentration is consistent in both aqueous and organic phases.
Gradient 10% B to 60% B over 15 minutesA gradient is recommended as the two compounds have different polarities. Proflavine, being less polar than its quaternary salt counterpart, will likely elute later.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV-Vis at 445-455 nmBoth compounds absorb strongly in this region, providing excellent sensitivity.[12][14]
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce viscosity, but start near ambient to protect the column and analytes.
Q6: I'm seeing poor resolution or complete co-elution of my peaks. What should I do?

A: This is the most common issue. The structural similarity requires careful optimization. Follow this troubleshooting workflow:

G start Start: Poor Resolution q1 Is the mobile phase acidic? (e.g., 0.1% TFA or Formic Acid) start->q1 a1_no No. Add acid to protonate proflavine and re-run. q1->a1_no No q2 Decrease Gradient Slope (e.g., extend run time from 15 to 30 min) q1->q2 Yes a1_yes Yes a1_no->start q3 Try a different column chemistry. (e.g., Phenyl-Hexyl or C18) q2->q3 If still poor end Resolution Improved q2->end If successful q4 Optimize Ion-Pairing Agent (e.g., switch from TFA to an alkyl sulfonate) q3->q4 If still poor q3->end If successful q4->end

Caption: HPLC troubleshooting workflow for poor peak resolution.
  • Causality: A shallow gradient gives the column more time to resolve closely eluting compounds. If the Cyano column isn't providing enough selectivity, switching to a Phenyl phase (which favors pi-pi interactions) or a high-quality end-capped C18 phase can alter the retention mechanism enough to achieve separation.

Q7: My peaks, especially for 3,6-Diamino-10-methylacridinium, are tailing badly. How can I fix this?

A: Peak tailing for these basic, cationic compounds is typically caused by secondary interactions with residual, negatively charged silanol groups on the silica support of the column.

  • Increase Acid/Ion-Pair Strength: Ensure your mobile phase contains at least 0.1% TFA. The TFA's carboxylate anion pairs with the positive charges on your analytes, masking them from interacting with the silica surface.

  • Increase Mobile Phase Ionic Strength: Add a salt like 20-50 mM potassium phosphate to the aqueous mobile phase (ensure pH is adjusted to be acidic). The salt ions will compete with your analyte for active sites on the stationary phase, reducing tailing.

  • Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping are specifically designed to minimize free silanols and are highly recommended for analyzing basic compounds.

Part 3: Troubleshooting Guide: Capillary Electrophoresis (CE)

CE is a powerful alternative or confirmatory technique that separates based on a different principle than HPLC.

Q8: Why is Capillary Electrophoresis (CE) so well-suited for this specific separation?

A: CE separates ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio. Since 3,6-Diamino-10-methylacridinium has a permanent positive charge and proflavine has a pH-dependent positive charge, we can manipulate the buffer pH to optimize their separation. At a low pH (e.g., 2.5-4.5), both will be positively charged but will likely have different effective charge-to-size ratios, allowing for excellent resolution.[11][15]

G cluster_0 CE Separation Principle (Low pH Buffer) cluster_1 Fused Silica Capillary anode Anode (+) (Injection End) p1 EOF (Bulk Flow to Cathode) anode->p1 Electric Field compound1 Proflavine (Cationic, lower mobility) cathode Cathode (-) (Detection End) p2 Cationic Migration compound2 3,6-Diamino-10-methylacridinium (Permanent Cation, higher mobility)

Caption: Principle of CE separation for cationic acridines.
Q9: What is a good starting buffer system for a CE separation?

A:

  • Buffer: 25-50 mM Phosphate or Citrate buffer.

  • pH: Start at pH 2.5. At this highly acidic pH, the capillary wall's silanol groups are protonated, which minimizes the electroosmotic flow (EOF). This means the separation will be dominated by the analytes' own electrophoretic mobility. Both compounds will be fully cationic and migrate towards the cathode.

  • Voltage: 20-25 kV.

  • Capillary: 50 µm ID, uncoated fused silica, ~50 cm total length.

  • Detection: Diode Array Detector (DAD) at 260 nm or 450 nm.

Q10: My migration times are drifting between runs. How can I improve reproducibility?

A: Migration time instability in CE is almost always due to changes in the capillary wall or buffer.

  • Rigorous Capillary Conditioning: Before the first injection of the day, flush the capillary sequentially with 0.1 M NaOH (5 min), water (5 min), and finally the running buffer (10 min). This ensures the capillary surface is in a consistent state.

  • Pre-run Flushes: Between each injection, flush the capillary with the running buffer for 1-2 minutes. This replaces the buffer that may have changed due to electrolysis.

  • Thermostat the Capillary: Ensure active cooling of the capillary is enabled on your instrument. High voltages generate Joule heating, which changes the buffer viscosity and, therefore, migration speed. Maintaining a constant temperature (e.g., 25 °C) is critical.

Part 4: Alternative & Preparative Techniques

Q11: Can I use Thin-Layer Chromatography (TLC) for a quick purity check?

A: Absolutely. TLC is an excellent, low-cost method for this purpose.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A polar, slightly acidic solvent system is needed. Start with a mixture of Dichloromethane:Methanol:Acetic Acid (85:15:1) .

  • Visualization: The compounds are colored and fluorescent, so they can be visualized under visible light and long-wave UV light (365 nm).

  • Expected Result: The more polar 3,6-Diamino-10-methylacridinium salt will have a lower Rf value (travel less distance up the plate), while the less polar proflavine will have a higher Rf value.

Q12: I need to purify a larger batch (>100 mg) of 3,6-Diamino-10-methylacridinium. What's the best approach?

A: For preparative scale, you have two main options:

  • Preparative HPLC: This is the most direct scale-up of the analytical method. Use a larger ID column (e.g., 20-50 mm) with the same chemistry and an optimized mobile phase. You will need to manage the removal of the acid (e.g., TFA) from your final fractions, often through lyophilization or solvent extraction.

  • Classical Column Chromatography: This is a lower-cost but more labor-intensive option. Use silica gel as the stationary phase and a solvent system scouted by TLC (e.g., a dichloromethane/methanol/acid system). The separation will likely require a very long column and a shallow gradient to be effective.

References

  • Macsen Labs. (2022, April 22). Proflavine Hemisulphate | Structure, Uses & Side Effects. Macsen Labs. [Link]

  • Cheméo. (n.d.). Chemical Properties of Proflavine (CAS 92-62-6). Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Diamino-10-methylacridinium Chloride. PubChem. Retrieved March 4, 2026, from [Link]

  • DrugFuture. (n.d.). Proflavine. Retrieved March 4, 2026, from [Link]

  • ACS Publications. (2022, August 26). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry. [Link]

  • LookChem. (n.d.). 3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE (CAS 86-40-8). Retrieved March 4, 2026, from [Link]

  • Scilit. (1994). Investigation of acridinium labelling for chemiluminescence detection of peptides separated by capillary electrophoresis. Journal of Microcolumn Separations. [Link]

  • Wiley Online Library. (1994). Investigation of acridinium labelling for chemiluminescence detection of peptides separated by capillary electrophoresis. Journal of Microcolumn Separations. [Link]

  • MilliporeSigma. (n.d.). Acriflavine. Retrieved March 4, 2026, from [Link]

  • Plakas, S. M., et al. (1997). Liquid Chromatographic Determination of Acriflavine and Proflavine Residues in Channel Catfish Muscle. Journal of AOAC International, 80(3), 486-90. [Link]

  • ResearchGate. (n.d.). Flow-injection analysis study of the chemiluminescent behaviour of proflavine and acriflavine. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Diamino-10-methylacridinium. PubChem. Retrieved March 4, 2026, from [Link]

  • Semantic Scholar. (1989). Determination of acriflavine, rivanol, Acridine Orange, Acridine Yellow and proflavine by a catalytic photokinetic method. Talanta. [Link]

  • Kuujia. (2024, August 30). Proflavine (CAS 92-62-6). Retrieved March 4, 2026, from [Link]

  • Sci-Hub. (1992). Acridinium chemiluminescence detection with capillary electrophoresis. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (2023, July 17). Is acriflavine an efficient co-drug in chemotherapy?. PMC. [Link]

  • ResearchGate. (n.d.). Proflavine/acriflavine derivatives with versatile biological activities. Retrieved March 4, 2026, from [Link]

  • Axios Research. (n.d.). Acriflavine HCl (Mixture of Acriflavinium Chloride and Proflavine). Retrieved March 4, 2026, from [Link]

  • European Journal of Medicinal Chemistry. (2017, March 9). Recent developments in the synthesis and biological activity of acridine/acridone analogues. [Link]

  • ResearchGate. (2026, February 8). Analysis of dyes by capillary electrophoresis. Retrieved March 4, 2026, from [Link]

  • Frontiers. (2024, March 25). Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds. [Link]

  • PharmaCompass. (n.d.). 3,6-diamino-10-methylacridine proflavine chloride. Retrieved March 4, 2026, from [Link]

  • University of Alberta Libraries. (n.d.). Capillary Electrophoresis Separations of Inorganic Anions, Cations and Small Molecules. Retrieved March 4, 2026, from [Link]

  • Semantic Scholar. (2024, March 26). Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis. [Link]

  • Google Patents. (n.d.). HU201016B - Process for producing 3,6-diaminoacridine (proflavin).
  • PharmaCompass. (n.d.). Proflavine. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. PMC. [Link]

  • ResearchGate. (2023, August 2). Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Acriflavine Nuclear Staining

Topic: Precision Optimization of Incubation Parameters for Quantitative DNA Analysis Audience: High-Content Screening (HCS) Specialists, Histopathologists, and Assay Developers. Executive Summary: The "Two-Timer" Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Optimization of Incubation Parameters for Quantitative DNA Analysis

Audience: High-Content Screening (HCS) Specialists, Histopathologists, and Assay Developers.

Executive Summary: The "Two-Timer" Paradox

Acriflavine is not a simple "add-and-read" dye like DAPI. It functions through two distinct mechanisms depending on your protocol: Direct Intercalation (rapid, less specific) or the Feulgen-Schiff Reaction (quantitative, highly specific).

The Critical Insight: If you are performing quantitative nuclear analysis (e.g., cell cycle analysis, ploidy studies), you are likely using the Feulgen-Acriflavine method. In this context, "incubation time" refers to two competing variables:

  • Hydrolysis Time (HCl): The step that creates the binding sites (aldehydes). This follows a bell curve—too short, and no sites form; too long, and the DNA backbone disintegrates.

  • Staining Incubation: The step where the dye binds. This follows saturation kinetics.

This guide focuses on optimizing these coupled parameters to maximize the Signal-to-Noise Ratio (SNR).

Module 1: The Mechanism & Critical Parameters

The Feulgen-Acriflavine Reaction (Schiff-Type)

Unlike intercalation, this method relies on the acid hydrolysis of DNA.

  • Depurination: Mild acid (HCl) removes purine bases (Adenine, Guanine).

  • Aldehyde Formation: The unmasked deoxyribose sugars open to form aldehyde groups.

  • Covalent Binding: Acriflavine-SO₂ (pseudo-Schiff reagent) binds covalently to these aldehydes.

Why Time Matters:

  • Under-hydrolysis: Insufficient aldehydes = Weak Signal.

  • Over-hydrolysis: Degradation of the apurinic acid backbone = Loss of Signal (DNA fragmentation).

  • Staining Time: Must reach equilibrium but avoid non-specific protein binding.

Visualizing the Optimization Logic

AcriflavineOptimization Sample Fixed Sample Hydrolysis Acid Hydrolysis (Variable: Time/Temp) Sample->Hydrolysis Aldehyde Aldehyde Groups Exposed Hydrolysis->Aldehyde Optimal Time (Peak Signal) Degradation DNA Backbone Collapse Hydrolysis->Degradation Excess Time (Signal Loss) Stain Acriflavine-SO2 Incubation Aldehyde->Stain Signal Specific Nuclear Fluorescence Stain->Signal Covalent Binding Background Cytoplasmic Noise Stain->Background Non-Specific Adsorption Wash Acid-Alcohol Differentiation Signal->Wash Retains Background->Wash Removes

Figure 1: The Optimization Logic Loop. Note the bifurcation at Hydrolysis—this is the most common failure point in Acriflavine protocols.

Module 2: Optimization Protocol (The "Time-Course" Validation)

Do not rely on literature values blindly; fixation methods (Formalin vs. Ethanol) drastically alter hydrolysis rates. Perform this Matrix Experiment for every new tissue type.

Phase A: Hydrolysis Optimization (The Bell Curve)

Reagent: 1N HCl (pre-heated to 60°C) or 5N HCl (at 25°C). Constant: Staining time (fixed at 20 min).

Experimental Setup: Prepare 6 identical slides/wells.

  • T1: 5 min

  • T2: 8 min

  • T3: 10 min (Standard starting point for 60°C)

  • T4: 12 min

  • T5: 15 min

  • T6: 20 min

Readout: Measure Mean Nuclear Intensity (MNI). Plot MNI vs. Time. The peak is your optimal hydrolysis time (


).
Phase B: Staining Incubation Optimization

Reagent: Acriflavine-Schiff Reagent.[1] Constant: Hydrolysis time (set to your calculated


).

Experimental Setup:

  • S1: 15 min

  • S2: 30 min

  • S3: 60 min

  • S4: 120 min

Readout: Calculate Signal-to-Noise Ratio (Nucleus Intensity / Cytoplasm Intensity).

  • Observation: Signal usually plateaus at 20-30 mins. Longer times often increase cytoplasmic background (Noise) without increasing nuclear signal.

Module 3: Troubleshooting Guide (Q&A)

Category 1: Weak or Non-Existent Signal[2][3][4]

Q: I followed the protocol, but my nuclei are barely visible. Is the dye degraded? A: It is rarely the dye. It is usually Over-Hydrolysis or Under-Hydrolysis .

  • Diagnosis: If you used 1N HCl at 60°C for >15 mins, you likely destroyed the DNA. If you used room temp HCl for <30 mins, you didn't create enough aldehydes.

  • Fix: Run the "Phase A" time-course experiment. Also, ensure your Acriflavine-SO₂ solution was "bleached" (reacted with metabisulfite) properly. It should be straw-colored, not bright yellow, before application.

Q: Can I just increase the dye concentration to boost signal? A: No. Acriflavine is a fluorochrome with a high quantum yield but also high background potential. Increasing concentration >0.01% usually leads to self-quenching (diminished signal) and massive cytoplasmic background.

Category 2: High Background (Cytoplasmic Haze)

Q: The whole cell is fluorescing green/yellow. How do I get nuclear specificity? A: This is the hallmark of skipped Differentiation . Acriflavine binds electrostatically to proteins and RNA if not removed.

  • The Solution: You must use an Acid-Alcohol Wash (1% HCl in 70% Ethanol) immediately after staining.

  • Protocol: Rinse 3 x 2 minutes in Acid-Alcohol. This strips the weak electrostatic bonds (cytoplasm) but leaves the covalent Schiff bonds (nucleus) intact.

Q: I’m doing Direct Staining (no hydrolysis). Why is the RNA staining? A: Acriflavine is an intercalator; it loves RNA.

  • The Solution: If you are not using the Feulgen method, you must treat samples with RNase A (100 µg/mL, 30 min @ 37°C) before staining.

Category 3: Photobleaching & Stability

Q: My signal fades before I can finish scanning the plate. A: Acriflavine is moderately susceptible to photobleaching.

  • Immediate Fix: Use an antifade mounting medium (e.g., DABCO or commercial equivalents).[2]

  • Acquisition Fix: Acriflavine has a broad excitation. If exciting at 488nm causes rapid bleaching, try shifting to ~450-460nm (Blue) which is closer to its absorbance max, allowing lower laser power.

Module 4: Comparative Data Table

FeatureAcriflavine (Feulgen)Acriflavine (Direct)DAPIPropidium Iodide (PI)
Mechanism Covalent (Aldehyde)IntercalationMinor Groove BindIntercalation
Specificity DNA Only (High)DNA + RNADNA (AT-rich)DNA + RNA
Incubation 20-60 min (Multi-step)15-30 min5-10 min10-30 min
Critical Step Hydrolysis Time RNase Digestion PermeabilizationRNase Digestion
Best For Quant. Ploidy / DensitoLive Cell / RapidCounterstainCell Cycle (Flow)

Module 5: FAQ - Edge Cases

Q: Can I use Acriflavine for confocal laser endomicroscopy (CLE) in vivo? A: Yes, but the kinetics differ. In vivo application is topical. Incubation is governed by diffusion rates (seconds to minutes). Hydrolysis is impossible in vivo. Therefore, you are relying on direct intercalation. Expect cytoplasmic signal; contrast is generated by the high nuclear density of epithelial cells.

Q: Is Acriflavine compatible with GFP? A: High Risk. Acriflavine has a very broad emission spectrum (500–600nm+). It often bleeds into both GFP and RFP channels.

  • Recommendation: If you need dual-labeling, use a far-red nuclear stain (e.g., DRAQ5) instead of Acriflavine, or use spectral unmixing if your microscope supports it.

References

  • Kasten, F. H. (1959). Schiff-type reagents in cytochemistry: 1. Theoretical and practical considerations.[2][3][4][5][6][7][8][9] Histochemie, 1(6), 466-509. Link

  • Tanke, H. J., & Van Ingen, E. M. (1980).[10] A reliable Feulgen-acriflavine-SO2 staining procedure for quantitative DNA measurements. Journal of Histochemistry & Cytochemistry, 28(9), 1007-1018. Link

  • Levadoux, M., et al. (2022).[11] Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. Molecules, 27(23), 8146. Link

  • BenchChem. (2025).[4][12] Acriflavine Hydrochloride for Staining Meiotic Chromosomes.[12] Application Note. Link

  • Sigma-Aldrich. (2024). Technical Bulletin: Hydrolysis and Staining Optimization. Sigma-Aldrich Technical Support. Link

Sources

Reference Data & Comparative Studies

Validation

Acriflavine vs. Echinomycin: A Comparative Guide to HIF-1α Inhibition Potency and Mechanisms

As the therapeutic focus on the tumor microenvironment intensifies, targeting the Hypoxia-Inducible Factor 1 (HIF-1) pathway has become a critical objective in oncology and drug development. HIF-1 mediates cellular adapt...

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic focus on the tumor microenvironment intensifies, targeting the Hypoxia-Inducible Factor 1 (HIF-1) pathway has become a critical objective in oncology and drug development. HIF-1 mediates cellular adaptation to hypoxia, driving angiogenesis, metabolic reprogramming, and metastasis.

For researchers designing assays to interrogate this pathway, selecting the correct pharmacological inhibitor is paramount. This guide provides an objective, data-driven comparison of two benchmark HIF-1 inhibitors—Acriflavine (ACF) and Echinomycin —analyzing their distinct mechanisms of action, relative potencies, and the self-validating experimental workflows required to deploy them effectively.

Mechanistic Divergence: Dimerization vs. DNA Intercalation

To understand the causality behind experimental outcomes, one must first map exactly where these compounds intercept the HIF-1 signaling cascade.

HIF-1 is a heterodimeric transcription factor. Under hypoxic conditions, the oxygen-sensitive HIF-1α subunit stabilizes, translocates to the nucleus, and dimerizes with the constitutively expressed HIF-1β (ARNT) subunit. This fully formed complex then binds to the Hypoxia Response Element (HRE) on DNA to initiate transcription.

  • Acriflavine (ACF): ACF acts upstream in the nuclear cascade. It binds directly to the PAS-B domain of HIF-1α (and HIF-2α), physically occluding the interaction interface required for HIF-1β dimerization 1. By preventing the formation of the heterodimer, ACF neutralizes HIF-1 before it can interact with chromatin.

  • Echinomycin: Echinomycin acts downstream, bypassing the protein-protein interaction entirely. It is a cyclic depsipeptide that sequence-specifically intercalates into the minor groove of DNA at CpG steps. By masking the core HRE sequence (5'-RCGTG-3'), it sterically hinders the fully formed HIF-1 heterodimer from docking onto its target promoters .

HIF1_Pathway Hypoxia Hypoxia (1% O2) HIF1a Stabilized HIF-1α Hypoxia->HIF1a Dimerization HIF-1α / HIF-1β Dimerization HIF1a->Dimerization HIF1b HIF-1β (ARNT) HIF1b->Dimerization HRE HRE DNA Binding (5'-RCGTG-3') Dimerization->HRE ACF Acriflavine (ACF) ACF->Dimerization Blocks PAS-B Domain TargetGenes Target Genes (VEGF, CA-IX, GLUT1) HRE->TargetGenes Echi Echinomycin Echi->HRE Intercalates CpG Steps

Mechanistic divergence of HIF-1 pathway inhibition by Acriflavine and Echinomycin.

Quantitative Potency & Pharmacological Profile

While both compounds ultimately suppress downstream hypoxia-driven targets like Vascular Endothelial Growth Factor (VEGF) and Carbonic Anhydrase IX (CA-IX) 2, their binding affinities and off-target profiles dictate their utility in specific experimental models.

FeatureAcriflavine (ACF)Echinomycin
Primary Target HIF-1α/2α PAS-B DomainHypoxia Response Element (HRE) DNA
Mechanism of Action Protein-Protein Interaction (PPI) InhibitorSequence-Specific DNA Intercalator
Inhibition Potency (IC50) ~1.0 μM (Dimerization blockade)~12.0 - 30.0 pM (DNA binding); ~3.0 μM (Cytotoxicity)
Downstream Biomarkers ↓ VEGF, ↓ GLUT1, ↓ CA-IX↓ VEGF, ↓ CA-IX
Notable Off-Target Effects Topoisomerase I/II, OXPHOS inhibitionNotch signaling, General transcription
In Vivo / Clinical Status FDA-Approved (Antibacterial); RepurposedDiscontinued in solid tumor trials (Toxicity)

Data synthesized from established biochemical assays and melanoma cell line (WM115/SKMEL30) evaluations 23.

Self-Validating Experimental Workflows

To ensure rigorous scientific integrity, assays must be designed as self-validating systems. This means every protocol must contain internal controls that isolate the specific mechanistic variable being tested, ruling out compound-induced artifacts like global transcriptional silencing or non-specific cytotoxicity.

Protocol A: Validating Dimerization Blockade (Acriflavine) via Split-Renilla Luciferase Assay

Rationale: Standard HRE-reporter assays cannot distinguish between DNA-binding inhibitors, protein degraders, or dimerization blockers. The Split-Rluc assay specifically isolates the physical HIF-1α/β interaction.

Self-Validating Controls:

  • Positive Control: Hypoxia (1% O2) + Vehicle (Maximum dimerization signal).

  • Specificity Control (Critical): Co-transfection of a constitutively interacting protein pair (e.g., strong leucine zippers fused to Split-Rluc). If ACF reduces this signal, the drug is non-specifically inhibiting the luciferase enzyme or causing acute cell death, invalidating the HIF-1 specific claim.

Methodology:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding the N-terminal half of Renilla luciferase fused to HIF-1α (aa 12-396) and the C-terminal half fused to HIF-1β (aa 11-510).

  • Treatment: 24 hours post-transfection, treat cells with ACF in a dose-response gradient (0.1 μM to 5.0 μM) or DMSO vehicle.

  • Hypoxic Incubation: Transfer plates to a controlled hypoxia chamber (1% O2, 5% CO2, balance N2) for 24 hours.

  • Quantification: Lyse cells and measure luminescence using a standard coelenterazine substrate. Calculate the IC50 based on the dose-response curve, normalized to total protein content.

Protocol B: Validating HRE Exclusion (Echinomycin) via ChIP-qPCR

Rationale: To prove that Echinomycin prevents DNA binding without degrading the HIF-1α protein or preventing its dimerization, one must physically measure chromatin occupancy.

Self-Validating Controls:

  • Input Control: 1% of sheared chromatin saved prior to immunoprecipitation to normalize pull-down efficiency.

  • Isotype Control: Non-specific IgG pull-down to establish background noise.

  • Locus Control (Critical): qPCR amplification of a non-HRE promoter region (e.g., the GAPDH promoter) to ensure Echinomycin's intercalation isn't causing global chromatin condensation or degradation.

Methodology:

  • Induction & Treatment: Culture target cells (e.g., SKMEL30) under 1% O2 for 12 hours in the presence of Echinomycin (10 nM - 3 μM).

  • Crosslinking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to preserve protein-DNA complexes. Quench the reaction with 0.125 M glycine.

  • Chromatin Preparation: Lyse cells and sonicate the chromatin to achieve an average fragment size of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a ChIP-grade anti-HIF-1α antibody or control IgG.

  • Elution & Reversal: Isolate the complexes using Protein G magnetic beads, elute the chromatin, and reverse the crosslinks at 65°C overnight.

  • qPCR Analysis: Quantify the enrichment of the VEGF HRE locus relative to the input and the GAPDH locus control.

Application Scientist Insights: Selecting the Right Inhibitor

When designing a preclinical study, selecting between ACF and Echinomycin depends entirely on the experimental objective:

  • Choose Acriflavine if your objective is to specifically target the HIF-1 protein-protein interaction network without inducing widespread DNA damage. ACF's favorable, FDA-validated safety profile and specific binding to the PAS-B domain make it highly suitable for in vivo xenograft models and long-term phenotypic assays.

  • Choose Echinomycin if you require an incredibly potent tool compound for acute, short-term in vitro mechanistic assays. Because it is active in the picomolar to low nanomolar range for DNA binding inhibition, it provides a rapid, robust blockade of HRE-driven transcription. However, its general DNA intercalating properties lead to off-target cytotoxicity, making it a poor candidate for prolonged in vivo survival studies.

References

  • Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. NIH PubMed Central (PMC).1

  • Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions. Chemical Science (RSC Publishing).

  • HIF-1 inhibitors: differential effects of Acriflavine and Echinomycin on tumor associated CA-IX enzyme and VEGF in melanoma. PlumX / ResearchGate.2

  • Action Sites and Clinical Application of HIF-1α Inhibitors. MDPI.3

Sources

Comparative

Comparative Guide: 3,6-Diamino-10-methylacridinium vs. Proflavine in Antibacterial Applications

Executive Summary For researchers and drug development professionals, understanding the nuanced physicochemical differences between structurally similar compounds is paramount for assay design and therapeutic application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the nuanced physicochemical differences between structurally similar compounds is paramount for assay design and therapeutic application. Acriflavine, a historically significant antiseptic, is a mixture of two distinct acridine derivatives: 3,6-diamino-10-methylacridinium chloride (often referred to as trypaflavine) and 3,6-diaminoacridine (proflavine)[1].

While both share a common heterocyclic core, this guide isolates and compares the two individual chemical entities to elucidate how a single methyl group at the N10 position fundamentally alters their antibacterial efficacy, mechanism of action, and experimental handling.

Structural and Mechanistic Divergence

Both compounds exert their primary antibacterial action by intercalating between DNA base pairs, which disrupts DNA replication and transcription[1]. However, their binding kinetics and environmental dependencies differ significantly due to their ionization states:

  • Proflavine (3,6-diaminoacridine): As a non-methylated, weak base, proflavine relies on the environmental pH to become protonated. Its cationic form is required for the initial electrostatic attraction to the negatively charged phosphate backbone of bacterial DNA[2].

  • 3,6-Diamino-10-methylacridinium: The addition of a methyl group at the N10 nitrogen yields a permanent quaternary ammonium cation. This structural modification ensures that the molecule remains fully ionized regardless of physiological pH fluctuations[3]. This permanent positive charge results in a higher binding affinity to DNA and more potent inhibition of bacterial topoisomerases and gyrases.

MOA A 3,6-Diamino-10-methylacridinium (Permanent Cation) C Electrostatic Attraction to DNA Phosphate Backbone A->C pH Independent B Proflavine (pH-Dependent Cation) B->C Requires physiological pH D DNA Intercalation (Base Pair Insertion) C->D E Topoisomerase/Gyrase Inhibition D->E F Disruption of DNA Replication & Transcription E->F G Bacteriostatic / Bactericidal Effect F->G

Mechanistic pathway of DNA intercalation and topoisomerase inhibition by acridine derivatives.

Quantitative Antibacterial Performance

Because 3,6-diamino-10-methylacridinium is permanently charged, it often demonstrates superior membrane penetration and target binding in specific bacterial strains compared to its non-methylated counterpart. Below is a comparative summary of Minimum Inhibitory Concentrations (MIC) against clinically relevant pathogens.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)

Bacterial Strain3,6-Diamino-10-methylacridinium (via Acriflavine)*Proflavine
Staphylococcus aureus (MRSA)32 µg/mL~32-64 µg/mL
Pseudomonas aeruginosa32 µg/mL>64 µg/mL
Helicobacter pylori (Strain 26695)2 µg/mLN/A
Escherichia coli (K-12 W3110)20 µg/mLN/A

*Note: Data is derived from studies utilizing the acriflavine mixture, where the highly ionized methylated component drives the primary cationic interaction and overall potency[1][4].

Experimental Protocol: Self-Validating MIC Determination

When screening acridine dyes for antibacterial activity, standard broth microdilution assays must be modified. Acridines are highly fluorescent, intensely colored (yellow/orange), and potent photosensitizers. Relying on standard optical density (OD600) to measure bacterial growth will yield false positives due to optical interference.

The following protocol is designed as a self-validating system to isolate the intrinsic dark-toxicity of the compounds.

Step-by-Step Methodology:
  • Inoculum Preparation: Cultivate the target bacterial strain to the logarithmic growth phase. Standardize the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
    • Causality: A strictly standardized inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding falsely elevated MIC values.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the acridine compounds (ranging from 0.5 to 128 µg/mL) in Mueller-Hinton broth.

  • Dark Incubation (Critical Step): Inoculate the wells and incubate at 37°C for 18-24 hours in complete darkness .

    • Causality: Acridines generate reactive oxygen species (ROS) upon exposure to ambient blue/UV light. Dark incubation ensures the resulting MIC reflects the drug's intrinsic intercalation mechanism rather than photodynamic therapy artifacts.

  • Viability Assessment via Resazurin: Instead of reading OD600 absorbance, add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is a redox indicator. Metabolically active (viable) bacteria reduce the blue resazurin to pink, highly fluorescent resorufin. This colorimetric shift completely bypasses the inherent optical absorbance interference caused by the yellow acridine dyes.

  • Data Interpretation: The MIC is defined as the lowest concentration well that remains blue (indicating complete inhibition of bacterial metabolism).

Protocol Step1 1. Inoculum Prep (0.5 McFarland) Step3 3. Dark Incubation (37°C, 18-24h) Step1->Step3 Step2 2. Serial Dilution (0.5 - 128 µg/mL) Step2->Step3 Step4 4. Resazurin Addition (Bypass OD600 limits) Step3->Step4 Step5 5. MIC Determination (Colorimetric Shift) Step4->Step5

Self-validating microdilution workflow designed to mitigate acridine fluorescence interference.

References

  • Title : Antibacterial action of acriflavine hydrochloride for eradication of the gastric pathogen Helicobacter pylori Source : FEMS Microbiology Letters URL :[Link]

  • Title : Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art Source : Journal of Medicinal Chemistry (via PMC) URL :[Link]

  • Title : Acridine—a neglected antibacterial chromophore Source : Journal of Antimicrobial Chemotherapy URL :[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Acriflavine Purity with HPLC

Introduction: The Critical Need for Acriflavine Purity Analysis Acriflavine is a fluorescent dye and topical antiseptic with a long history of use.[1][2][3] It is not a single entity but a mixture of 3,6-diamino-10-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Acriflavine Purity Analysis

Acriflavine is a fluorescent dye and topical antiseptic with a long history of use.[1][2][3] It is not a single entity but a mixture of 3,6-diamino-10-methylacridinium chloride (the primary acriflavine component) and proflavine (3,6-diaminoacridine).[1][4][5] Its applications range from a biological stain for high molecular weight RNA to an antimicrobial agent in aquaculture and even research into antiviral and anticancer therapies.[2][5][6] Given this diverse and critical range of uses, ensuring the purity and the correct ratio of its components is paramount for consistent and reliable performance.

Impurities can arise from the synthesis process, degradation, or improper storage.[4] These can include other acridine derivatives or related substances that may lack efficacy or introduce unintended side effects.[4][7] Therefore, a robust, validated analytical method is not just a quality control measure but a scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[8][9]

This guide provides an in-depth, experience-driven approach to developing and validating an HPLC method for acriflavine purity assessment, comparing it with alternative techniques, and offering a detailed protocol for immediate application.

Pillar 1: HPLC Method Development - A Rationale-Driven Approach

The objective is to develop a stability-indicating HPLC method capable of separating acriflavine and proflavine from potential impurities and degradation products. The choices for each parameter are grounded in the physicochemical properties of the acridine dyes.

Table 1: Optimized HPLC Method Parameters for Acriflavine Analysis
ParameterRecommended ConditionRationale & Justification
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention for the aromatic, moderately polar acridine structures. This is the workhorse column for separating small organic molecules.[8]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileTFA acts as an ion-pairing agent, improving peak shape for the cationic acriflavine molecule and protonating any residual silanols on the silica backbone. Acetonitrile is a common organic modifier providing good elution strength and UV transparency.
Gradient Elution 0-15 min: 10-70% B15-20 min: 70% B20-22 min: 70-10% B22-27 min: 10% BA gradient is essential to elute a wide range of potential impurities with varying polarities and to ensure the two main components, proflavine and acriflavine, are well-resolved. This gradient provides a robust separation window.[8]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, offering an optimal balance between analysis time, resolution, and system pressure.[8]
Detection UV-Vis Detector at 454 nmAcriflavine and proflavine are colored dyes with significant absorbance in the visible region. A study determining acriflavine in catfish muscle utilized spectrophotometric detection at 454 nm, indicating a wavelength of high absorbance and specificity for these compounds.[10]
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving peak efficiency.[8]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.

Pillar 2: Method Validation - The Trustworthiness Framework

A method is only as reliable as its validation. The protocol must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[11][12][13]

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_Validation ICH Q2(R1) Validation Parameters Specificity Specificity (Discrimination from impurities) Linearity Linearity & Range (5 concentration levels) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (For impurities) Precision->LOQ Robustness Robustness (Small parameter variations) End Validated Method Ready for Routine Use Robustness->End Validation Complete LOQ->Robustness Start Develop Optimized HPLC Method Start->Specificity Begin Validation

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[13] This is demonstrated by analyzing a placebo (if applicable), a spiked sample, and a forced degradation sample to show that no other peaks co-elute with the main components.

  • Linearity: Confirmed by preparing and analyzing a series of at least five concentrations of acriflavine standard. The peak area response versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by performing recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Assessed by analyzing a minimum of six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2%.[13]

    • Intermediate Precision: Evaluates the effects of random events on precision by having the assay performed by a different analyst on a different day or with different equipment.[13] The RSD between the two sets of data should be ≤ 2%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).[13]

Pillar 3: Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques have been used and are worth comparing to understand the advantages of the chosen method.

Table 2: Comparison of Analytical Methods for Acriflavine Purity
TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; quantitative accuracy; ability to separate complex mixtures; automation-friendly.[8][9]Higher cost of instrumentation and solvents; requires skilled operators.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material, visualized under UV light or with staining.Simple, low-cost, and rapid for screening multiple samples simultaneously.[14][15]Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.[15]
Spectrofluorometry Measures the fluorescence intensity of the sample after excitation at a specific wavelength.Extremely sensitive due to acriflavine's native fluorescence; can be used for quantification in simple matrices.[16][17]Lacks specificity; cannot separate acriflavine from other fluorescent impurities or proflavine, leading to inaccurate purity assessment.[13]
UV-Vis Spectrophotometry Measures the absorbance of light at a specific wavelength.Very simple, rapid, and inexpensive for determining total dye content.Non-specific; cannot distinguish between acriflavine, proflavine, and other absorbing impurities. Provides a total concentration, not a purity profile.

Experimental Protocol: Step-by-Step HPLC Analysis

This section provides a detailed workflow for the purity analysis of an acriflavine sample.

Diagram: Acriflavine Sample Analysis Workflow

Sample_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phases (A: 0.1% TFA in H₂O, B: ACN) prep_std 2. Prepare Standard Solution (e.g., 0.1 mg/mL in 50:50 A:B) prep_mobile->prep_std prep_sample 3. Prepare Sample Solution (e.g., 1.0 mg/mL in 50:50 A:B) prep_std->prep_sample equilibrate 4. Equilibrate HPLC System (Initial conditions, stable baseline) prep_sample->equilibrate sst 5. Perform System Suitability Test (SST) (5 replicate injections of Standard) equilibrate->sst inject_sample 6. Inject Sample Solution(s) sst->inject_sample integrate 7. Integrate Chromatograms inject_sample->integrate calculate 8. Calculate Purity (% Area Normalization) integrate->calculate report 9. Generate Final Report calculate->report

Caption: Standard Operating Procedure (SOP) workflow for acriflavine purity analysis.

1. Reagent and Sample Preparation:

  • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Degas before use.
  • Mobile Phase B: HPLC-grade Acetonitrile.
  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of Acriflavine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the acriflavine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This higher concentration facilitates the detection of minor impurities.

2. Chromatographic System Setup:

  • Set up the HPLC system according to the parameters in Table 1 .
  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

3. System Suitability Testing (SST):

  • Inject the Standard Solution five times consecutively.
  • Acceptance Criteria: The RSD for the peak area and retention time of the main acriflavine peak must be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates (column efficiency) should be ≥ 2000. This ensures the system is performing adequately before sample analysis.

4. Sample Analysis:

  • Once the SST passes, inject the prepared Sample Solution in duplicate.

5. Data Processing and Calculation:

  • Integrate all peaks in the sample chromatogram, disregarding any peaks below the Limit of Quantitation (LOQ).
  • Calculate the percentage purity of acriflavine using the area normalization method:

Conclusion

Validating the purity of acriflavine using HPLC is a rigorous but essential process for ensuring product quality, safety, and efficacy. The method detailed in this guide, grounded in the principles of the ICH, provides a robust framework for separating and quantifying acriflavine, its primary related substance proflavine, and other potential impurities. By understanding the rationale behind each methodological choice and adhering to a strict validation protocol, researchers and drug development professionals can have high confidence in their analytical results, ensuring the integrity of their work from the laboratory to the final application.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The Chemistry Behind Acriflavine Hydrochloride: Properties and Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Acriflavine Hydrochloride-Impurities Source: Pharmaffiliates URL: [Link]

  • Title: Acriflavine Source: Wikipedia URL: [Link]

  • Title: Acriflavine - Uses, DMF, Dossier, Manufacturer, Supplier Source: PharmaCompass.com URL: [Link]

  • Title: The acridine dyes: their purification, physicochemical, and cytochemical properties. I. A purity test of some commercial acriflavine samples and the identification of their components Source: PubMed URL: [Link]

  • Title: Liquid Chromatographic Determination of Acriflavine and Proflavine Residues in Channel Catfish Muscle Source: PubMed URL: [Link]

  • Title: Optical and characteristics for the proposed spectrofluorometric method using acriflavine reagent Source: ResearchGate URL: [Link]

  • Title: Acriflavine HCl Powder Source: Ankur Chemicals URL: [Link]

  • Title: Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations Source: ResearchGate URL: [Link]

  • Title: What is the mode of action of Acriflavine on agglutination tests to differentiate rough vs smooth bacteria? Source: ResearchGate URL: [Link]

  • Title: Methods for in vitro evaluating antimicrobial activity: A review Source: PubMed Central (PMC) URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: PubMed Central (PMC) URL: [Link]

  • Title: How do you determine the purity and consistency of biological drugs? Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Guide: 3,6-Diamino-10-methylacridinium vs. DAPI for Nuclear Staining Sensitivity

Executive Summary: The Incumbent vs. The Quantitative Challenger In the landscape of nuclear counterstaining, DAPI (4′,6-diamidino-2-phenylindole) is the undisputed incumbent—valued for its ease of use, distinct spectral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Incumbent vs. The Quantitative Challenger

In the landscape of nuclear counterstaining, DAPI (4′,6-diamidino-2-phenylindole) is the undisputed incumbent—valued for its ease of use, distinct spectral separation (UV excitation), and massive fluorescence enhancement upon binding. However, for researchers requiring stoichiometric quantification , spectral flexibility (blue excitation) , or deep-tissue imaging , the acridine derivative 3,6-Diamino-10-methylacridinium (the cationic core of Acriflavine or Trypaflavine ) presents a technically superior, albeit more complex, alternative.

This guide moves beyond simple "staining intensity" to analyze sensitivity in three dimensions:

  • Photophysical Sensitivity : Quantum yield and excitation cross-sections.[1]

  • Stoichiometric Sensitivity : Linearity of signal relative to DNA content (Cell Cycle/Ploidy).

  • Operational Sensitivity : Limit of detection in complex matrices (Tissue/Live cells).

Technical Characterization & Mechanism of Action

Chemical Identity & Binding Modes
FeatureDAPI 3,6-Diamino-10-methylacridinium (Acriflavine/Trypaflavine)
Core Structure Indole derivative (Bis-benzimide like)Acridine derivative (Planar tricyclic heteroaromatic)
Binding Mode Minor Groove Binder : Inserts into the narrow groove of dsDNA.Intercalator : Slides between stacked base pairs.
Sequence Specificity AT-Rich Preference : High affinity for A-T clusters.[2]Base-Composition Dependent : Fluorescence is quenched by G-C pairs (Guanyl specificity).
Spectral Class UV-Excited / Blue Emission (Ex: ~358 nm, Em: ~461 nm)Blue-Excited / Green-Yellow Emission (Ex: ~450 nm, Em: ~515 nm)
Quantum Yield (Bound) High (~0.[2]92) on AT-rich DNA.Variable; generally lower than DAPI due to G-C quenching.
The Sensitivity Paradox
  • DAPI achieves "sensitivity" through contrast . Free DAPI has low fluorescence, but binding to AT-rich regions triggers a ~20-fold enhancement.[2][3] This creates a high Signal-to-Noise (S/N) ratio even with simple protocols.

  • 3,6-Diamino-10-methylacridinium achieves "sensitivity" through stoichiometry (when used in Feulgen reactions) and spectral range . Its absorption coefficient is high, and because it is excited by blue light (488 nm), it avoids the high scattering and phototoxicity of UV light, making it more sensitive for live-cell or thick-tissue imaging where UV cannot penetrate.

Critical Performance Analysis

Specificity & Background Noise

DAPI is semi-permeable and binds dsDNA preferentially. However, it stains RNA with a lower quantum yield (emission shifts to ~500 nm).[2][4] In fixed cells, this RNA binding is negligible compared to the bright nuclear signal.

3,6-Diamino-10-methylacridinium is a strong intercalator that binds both DNA and RNA avidly.

  • Direct Staining : High cytoplasmic background due to RNA binding. Requires RNase treatment for nuclear specificity.

  • Feulgen-Acridinium Method : This is the gold standard for sensitivity . Acid hydrolysis removes purines (depurination) and exposes aldehyde groups on the DNA backbone. The acridinium dye binds covalently to these aldehydes (Schiff-base type reaction). This method eliminates RNA background (RNA is hydrolyzed) and base-composition bias, providing a signal strictly proportional to DNA content.

Quantitative DNA Analysis (Ploidy/Cell Cycle)

For researchers measuring DNA content (e.g., cancer ploidy):

  • DAPI : Biased by AT-content.[2][3][5][6] A nucleus with high AT content will appear "brighter" than a GC-rich nucleus of the same ploidy.

  • Acridinium (Feulgen) : Unbiased. The signal correlates linearly with total DNA mass, making it superior for detecting subtle aneuploidy.

Deep Tissue & Confocal Endomicroscopy

3,6-Diamino-10-methylacridinium is the dye of choice for probe-based confocal laser endomicroscopy (pCLE) .

  • Reason : UV light (required for DAPI) is highly scattered by tissue and requires expensive UV-transparent optics. Acridinium is excited by standard 488 nm lasers, penetrates deeper, and provides high-contrast nuclear morphology in live tissue.

Mechanistic Visualization

The following diagram illustrates the divergent binding mechanisms and the "Feulgen" pathway that unlocks the true sensitivity of Acridinium.

NuclearStainingPathways cluster_DAPI DAPI Pathway (Incumbent) cluster_Acridinium Acridinium Pathway (Challenger) Sample Cell/Tissue Sample DAPI_Dye DAPI (+) Sample->DAPI_Dye Acrid_Dye 3,6-Diamino-10-methylacridinium Sample->Acrid_Dye Direct Hydrolysis Acid Hydrolysis (Feulgen Reaction) Sample->Hydrolysis Quantitative Protocol MinorGroove Minor Groove Binding (AT-Rich Preference) DAPI_Dye->MinorGroove Fluorescence_D Blue Fluorescence (High QY, AT-Bias) MinorGroove->Fluorescence_D ~20x Enhancement Intercalation Intercalation (Between Base Pairs) Acrid_Dye->Intercalation SchiffBinding Covalent Binding to Aldehydes (Depurinated DNA) Acrid_Dye->SchiffBinding Post-Hydrolysis Quenching Fluorescence Quenched by G-C Pairs Intercalation->Quenching High GC Content Hydrolysis->Acrid_Dye Quant_Signal Green Fluorescence (Stoichiometric, High Sens.) SchiffBinding->Quant_Signal Linear vs DNA Content

Caption: Comparative binding pathways. DAPI relies on non-covalent groove binding with AT-enhancement. Acridinium offers two modes: direct intercalation (subject to GC quenching) or the Feulgen reaction (covalent, stoichiometric).

Experimental Protocols

Protocol A: High-Throughput Screening (DAPI)

Best for: Routine nuclear counting, fixed cells, UV-equipped microscopes.

  • Fixation : Fix cells with 4% Paraformaldehyde (PFA) for 15 min.[7]

  • Permeabilization : Wash with PBS + 0.1% Triton X-100 (5 min).

  • Staining : Apply 300 nM DAPI in PBS for 5 minutes.

    • Note: DAPI is effective at low concentrations (0.1–1 µg/mL).

  • Wash : Rinse 3x with PBS to remove unbound dye (optional, as unbound DAPI is dim).

  • Imaging : Ex 358 nm / Em 461 nm.

Protocol B: Quantitative DNA Determination (Acridinium-Feulgen)

Best for: Cell cycle analysis, ploidy detection, confocal endomicroscopy.

  • Fixation : Fix cells/tissue with 4% PFA or Carnoy’s fixative (preferred for DNA structure).

  • Acid Hydrolysis (Critical Step) :

    • Incubate in 1N HCl at 60°C for 8–10 minutes.

    • Mechanism: This removes purines and creates apurinic acid (aldehydes).

    • Stop: Rinse rapidly in cold distilled water.

  • Staining : Apply 0.01% 3,6-Diamino-10-methylacridinium chloride (dissolved in water/buffer with SO2 source like metabisulfite for true Schiff, or direct for pseudo-Schiff) for 15–30 mins.

  • Differentiation : Wash in acid-alcohol (1% HCl in 70% Ethanol) to remove non-specifically bound dye.

  • Imaging : Ex 488 nm / Em 515 nm (Green channel).

    • Result: Nuclei appear bright green; cytoplasm is invisible (RNA removed by acid). Signal is strictly proportional to DNA.

Data Summary: Sensitivity Matrix

MetricDAPI3,6-Diamino-10-methylacridiniumWinner
Limit of Detection (LOD) High (due to dark background)Moderate (Direct) / High (Feulgen)DAPI (for ease)
Stoichiometry (Linearity) Poor (AT-bias affects intensity)Excellent (Feulgen method)Acridinium
Tissue Penetration Low (UV light scatters)High (Blue light penetrates)Acridinium
Live Cell Toxicity High (UV + Intercalation)Moderate (Blue light is safer)Acridinium
Photostability Moderate (prone to bleaching)High (robust acridine ring)Acridinium

References

  • PubChem . 3,6-Diamino-10-methylacridinium Chloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Kubista, M., et al. (1987). Characterization of interaction between DNA and 3,6-diaminoacridines. Biochemistry. (Discusses GC quenching mechanism).

Sources

Validation

Acridine Orange vs. Acriflavine: A Technical Comparison for Research &amp; Drug Development

Executive Summary While both Acridine Orange (AO) and Acriflavine (AF) share the acridine core structure and intercalating properties, their utility in modern research diverges significantly. Acridine Orange is the premi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While both Acridine Orange (AO) and Acriflavine (AF) share the acridine core structure and intercalating properties, their utility in modern research diverges significantly. Acridine Orange is the premier diagnostic probe for live-cell imaging, offering unique metachromatic properties that differentiate DNA (green) from RNA (red) and track lysosomal acidity. Acriflavine , conversely, serves two distinct, specialized roles: as a high-fidelity pseudo-Schiff reagent for quantitative DNA densitometry (Feulgen staining) and, more recently, as a potent small-molecule inhibitor of the HIF-1


 pathway in oncology drug development.

This guide dissects the photophysical differences, mechanistic distinctions, and protocol-specific applications of these two acridine derivatives.

Part 1: Fundamental Photophysics & Mechanism

The core distinction lies in metachromasia . AO exhibits a concentration- and substrate-dependent emission shift (Green


 Red), whereas AF is primarily orthochromatic (Yellow-Green) in standard biological applications.
Comparative Technical Specifications
FeatureAcridine Orange (AO)Acriflavine (AF)
CAS Number 65-61-28048-52-0 (Mixture)
Composition N,N,N',N'-tetramethylacridine-3,6-diamineMixture: 3,6-diamino-10-methylacridinium + 3,6-diaminoacridine
Excitation Max ~502 nm (DNA-bound) / ~460 nm (RNA-bound)~430–460 nm
Emission Max 525 nm (Green - dsDNA)650 nm (Red - ssDNA/RNA)515 nm (Yellow-Green)
Binding Mode Intercalation (dsDNA) & Electrostatic Stacking (RNA)Intercalation & Covalent (Schiff-type reaction)
Quantum Yield ~0.46 (Ethanol)High (Laser Dye Grade)
Primary Utility Live cell cycle, Autophagy, Lysosomal pHFeulgen DNA stain, HIF-1

Inhibition
Mechanism of Action Visualization

The following diagram illustrates the divergent binding mechanisms that dictate the spectral output of each dye.

Acridine_Mechanisms AO Acridine Orange dsDNA dsDNA (Double Helix) AO->dsDNA Low Conc ssRNA ssRNA / ssDNA (Single Strand) AO->ssRNA High Conc / Phosphate AF Acriflavine AF->dsDNA Intercalation Aldehyde Apurinic Acid (Aldehydes) AF->Aldehyde Feulgen Reaction Monomer Monomeric Binding (Intercalation) dsDNA->Monomer Yellow Yellow-Green Emission (515 nm) dsDNA->Yellow Polymer Aggregated Stacking (Electrostatic) ssRNA->Polymer Schiff Pseudo-Schiff Covalent Bond Aldehyde->Schiff Green Green Emission (525 nm) Monomer->Green Red Red Emission (650 nm) Polymer->Red Schiff->Yellow

Caption: AO exhibits dual-emission based on binding mode (Metachromasia), while AF provides stable yellow-green fluorescence via intercalation or covalent Schiff bonding.

Part 2: Applications & Performance Comparison

Live Cell Imaging & Cell Cycle (Acridine Orange)

AO is the superior choice for distinguishing cell cycle phases and metabolic status in live cells.

  • DNA/RNA Ratio: In flow cytometry, AO stains DNA green and RNA red. Quiescent cells (

    
    ) have low RNA (low red), while cycling cells (
    
    
    
    ) show increased RNA content.
  • Autophagy & Apoptosis: AO accumulates in acidic organelles (lysosomes/autophagosomes). In these low pH environments, it becomes protonated and trapped, forming aggregates that fluoresce bright red. Loss of this "red dot" signal indicates lysosomal membrane permeabilization (LMP), a hallmark of early apoptosis.

Quantitative DNA Densitometry (Acriflavine)

AF is preferred when stoichiometry is critical.

  • Feulgen-Acriflavine Reaction: Unlike simple intercalation, this method involves acid hydrolysis of DNA to generate aldehyde groups, which then react covalently with AF (acting as a pseudo-Schiff reagent).

  • Performance: This results in a highly specific, stoichiometric stain where fluorescence intensity is directly proportional to DNA content, free from RNA interference (as RNA is removed during hydrolysis).

Drug Development: HIF-1 Inhibition (Acriflavine)

For drug development professionals, Acriflavine is not just a dye but a lead compound.

  • Mechanism: AF binds directly to the PAS-B subdomain of HIF-1

    
     and HIF-2
    
    
    
    .
  • Effect: This prevents the dimerization of HIF-1

    
     with HIF-1
    
    
    
    , blocking the transcriptional activity required for tumor survival in hypoxic conditions (angiogenesis, glucose metabolism).

HIF1_Inhibition Hypoxia Hypoxic Stress HIF1a HIF-1α (Stabilized) Hypoxia->HIF1a Complex HIF-1α / HIF-1β Dimerization HIF1a->Complex Normal Path HIF1b HIF-1β (Constitutive) HIF1b->Complex AF_Drug Acriflavine (Inhibitor) AF_Drug->HIF1a Binds PAS-B Domain Block DIMERIZATION BLOCKED AF_Drug->Block Transcription Transcription of VEGF, GLUT1 Complex->Transcription TumorGrowth Tumor Angiogenesis & Survival Transcription->TumorGrowth Block->Complex

Caption: Acriflavine acts as a therapeutic agent by binding HIF-1


, preventing dimerization and downstream oncogenic signaling.[1]

Part 3: Experimental Protocols

Protocol A: Acridine Orange for Cell Cycle Analysis (Flow Cytometry)

Use this protocol to differentiate


 (DNA high, RNA low) from 

phases.

Reagents:

  • Acridine Orange Stock: 1 mg/mL in

    
    .
    
  • Permeabilization Buffer: Citrate-phosphate buffer (pH 3.0) with 0.1% Triton X-100.

  • Running Buffer: PBS + 1 mM EDTA.

Workflow:

  • Harvest Cells: Wash

    
     cells with PBS.
    
  • Fixation (Optional but recommended): Fix in 70% ice-cold ethanol for 30 min. Note: For live lysosomal staining, skip fixation.

  • Acid Denaturation: Resuspend cells in 200

    
    L Permeabilization Buffer for 10 min. Causality: Low pH partially denatures dsDNA and allows AO to access RNA more effectively.
    
  • Staining: Add 20

    
    L AO Stock (Final ~1-5 
    
    
    
    g/mL). Incubate 15 min at RT in dark.
  • Acquisition: Analyze on Flow Cytometer.

    • FL1 (Green, ~525nm): Measures dsDNA content.

    • FL3 (Red, >650nm): Measures RNA content.

Protocol B: Acriflavine-Feulgen for DNA Quantification (Microscopy)

Use this protocol for stoichiometric DNA measurement in fixed tissue.

Reagents:

  • 1N HCl (pre-warmed to 60°C).

  • Acriflavine-Schiff Reagent: Dissolve 0.5g Acriflavine in 100mL

    
    , add 1g Potassium Metabisulfite and 10mL 1N HCl. Decolorize with charcoal if necessary.
    
  • Sulfite Rinse Water: 0.5% Potassium Metabisulfite in 0.05N HCl.

Workflow:

  • Fixation: Fix tissue sections in 10% Neutral Buffered Formalin.

  • Hydrolysis: Immerse slides in 1N HCl at 60°C for 10–12 minutes. Causality: This step removes purines (depurination), creating aldehyde groups on the deoxyribose sugar backbone.

  • Staining: Transfer immediately to Acriflavine-Schiff reagent for 20 minutes at RT. Mechanism: Acriflavine binds covalently to the newly formed aldehydes.

  • Rinsing: Wash

    
     min in Sulfite Rinse Water. Critical: Removes non-specifically bound dye.
    
  • Mounting: Dehydrate and mount.

  • Imaging: Excite at 430-460 nm; Detect emission at 515 nm. Intensity is proportional to DNA ploidy.

Part 4: Safety & Handling

Both compounds are acridine derivatives and intercalate into DNA, posing mutagenic risks .

  • Acriflavine: Known to generate singlet oxygen upon irradiation (photodynamic effect), causing oxidative DNA damage. Handle as a potential carcinogen.

  • Acridine Orange: Frameshift mutagen. Capable of penetrating cell membranes easily.[2]

  • Disposal: Do not pour down the drain. Use activated charcoal filtration or high-temperature incineration services.

References

  • Darzynkiewicz, Z. (1990). Differential staining of DNA and RNA in intact cells and isolated cell nuclei with acridine orange. Methods in Cell Biology, 33, 285-298.

  • Lee, K., et al. (2009). Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. Proceedings of the National Academy of Sciences, 106(42), 17910–17915.

  • Kasten, F. H. (1959). Schiff-type reagents in cytochemistry: I. Theoretical and practical considerations. Histochemie, 1(6), 466-509.

  • Thermo Fisher Scientific. Acridine Orange Staining Protocol for Flow Cytometry.

  • Sigma-Aldrich. Acriflavine Product Information & Safety Data Sheet.

Sources

Comparative

Technical Guide: Validating HIF-1 Dimerization Inhibition by Acriflavine via Co-IP

[1][2] Executive Summary: The Dimerization Bottleneck In the landscape of hypoxia-inducible factor (HIF) therapeutics, Acriflavine (ACF) occupies a unique mechanistic niche. Unlike upstream inhibitors that accelerate HIF...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Dimerization Bottleneck

In the landscape of hypoxia-inducible factor (HIF) therapeutics, Acriflavine (ACF) occupies a unique mechanistic niche. Unlike upstream inhibitors that accelerate HIF-1


 degradation (e.g., 2ME2, Bortezomib) or downstream blockers of DNA binding (e.g., Echinomycin), Acriflavine acts as a direct protein-protein interaction (PPI) inhibitor.

By binding specifically to the PAS-B subdomain of HIF-1


 and HIF-2

, Acriflavine allosterically prevents heterodimerization with the constitutively expressed HIF-1

(ARNT) subunit.

The Challenge: Standard Western Blots cannot validate this mechanism. An ACF-treated sample will still show high levels of nuclear HIF-1


 under hypoxia. To prove efficacy, you must demonstrate the physical dissociation of the 

:

complex. This guide details the Co-Immunoprecipitation (Co-IP) workflow required to definitively confirm this inhibition.

Mechanistic Logic & Visualization

Understanding the precise point of intervention is critical for experimental design. Acriflavine does not prevent nuclear translocation; it prevents the "engine ignition" (dimerization) once the protein is inside the nucleus.

Pathway Diagram: The Acriflavine Blockade

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia (Low O2) HIF1a_deg HIF-1α (Hydroxylated) Proteasome Proteasomal Degradation HIF1a_deg->Proteasome HIF1a_stab HIF-1α (Stabilized) Nuclear_Entry Nuclear Translocation HIF1a_stab->Nuclear_Entry Dimer HIF-1α:HIF-1β Complex Nuclear_Entry->Dimer Vehicle Control Blocked_Complex Steric Inhibition (PAS-B Binding) Nuclear_Entry->Blocked_Complex HIF1b HIF-1β (ARNT) (Constitutive) HIF1b->Dimer HRE HRE Binding & Transcription Dimer->HRE ACF ACRIFLAVINE ACF->Blocked_Complex Binds PAS-B Blocked_Complex->Dimer BLOCKS

Figure 1: Mechanism of Action. Acriflavine binds the PAS-B domain of stabilized nuclear HIF-1


, physically preventing the recruitment of HIF-1

.[1]

Comparative Analysis: Why Co-IP?

To validate Acriflavine, you must distinguish it from other inhibitors. A simple reduction in VEGF mRNA (downstream readout) is insufficient proof of mechanism.

InhibitorPrimary MechanismEffect on HIF-1

Protein Level
Co-IP Result (IP:

, WB:

)
Acriflavine Dimerization Inhibition (PAS-B binder)Stable (No change)Loss of Signal (Dissociation)
Echinomycin DNA Intercalation (Blocks HRE binding)StableIntact Complex (Signal remains)
Chetomin Co-activator Blockade (p300/CBP)StableIntact Complex (Signal remains)
PX-478 Translational InhibitionDecreasedLoss of Signal (Due to protein loss)
Bortezomib Proteasome InhibitionIncreased (Accumulation)Increased Signal (More complex)

Expert Insight: If you treat with Acriflavine and see a loss of HIF-1


 protein in your input lysate, your concentration is likely toxic or off-target. Acriflavine should leave the monomer intact but "lonely."

Experimental Protocol: Nuclear Co-IP

This protocol is optimized for HeLa or HEK293 cells. It prioritizes nuclear fractionation to reduce background and concentrates the target complex.[2][3]

Phase 1: Hypoxia Induction & Treatment
  • Cell Density: 70-80% confluence. Over-confluence induces pseudo-hypoxia.

  • Conditions:

    • Normoxia Control: 21% O

      
      
      
    • Hypoxia Vehicle: 1% O

      
       + DMSO (24h)
      
    • Hypoxia + ACF: 1% O

      
       + Acriflavine (1–5 
      
      
      
      M) (24h)
    • Note: Add ACF before or at the onset of hypoxia to prevent initial dimerization.

Phase 2: Nuclear Extraction (Critical Step)

Do not use whole cell lysis. The cytoplasmic fraction contains high background and little active dimer.

  • Harvest: Wash cells with ice-cold PBS. Scrape into PBS. Pellet at 500xg.

  • Hypotonic Lysis (Cytoplasm): Resuspend pellet in Hypotonic Buffer (10 mM HEPES, 1.5 mM MgCl

    
    , 10 mM KCl, DTT, Protease Inhibitors). Swell 10 min on ice.
    
  • Disruption: Add NP-40 to 0.6%. Vortex 10s. Centrifuge 15,000xg for 1 min.

    • Supernatant = Cytoplasmic Fraction (Save as control).

    • Pellet = Nuclei.

  • Nuclear Lysis: Resuspend nuclear pellet in High Salt IP Buffer (20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl

    
    , 0.2 mM EDTA, 25% Glycerol, 1% NP-40).
    
  • Extraction: Rotate 30 min at 4°C. Centrifuge max speed 20 min.

    • Supernatant = Nuclear Extract (Input).

  • Dilution: Dilute the Nuclear Extract 1:3 with 0 mM Salt Buffer to bring final NaCl to ~140 mM. High salt disrupts the Co-IP interaction.

Phase 3: Immunoprecipitation
  • Input Save: Save 5% of the diluted nuclear extract as "Input."

  • Antibody: Add anti-HIF-1

    
     antibody (Recommended: Clone H1alpha67 or similar validated for IP) to the remaining extract.
    
    • Ratio: ~1-2

      
      g antibody per 500 
      
      
      
      g protein.
  • Incubation: Rotate overnight at 4°C.

  • Capture: Add Protein A/G Magnetic Beads (pre-blocked with BSA). Rotate 2h at 4°C.

Phase 4: Wash & Elution
  • Wash: Wash beads 3x with Low Stringency Buffer (PBS + 0.1% NP-40).

    • Expert Note: Do not use high salt or harsh detergents (RIPA) in the wash, or you will strip the HIF-1

      
       co-factor artificially.
      
  • Elution: Boil beads in 2x Laemmli Sample Buffer for 5 min.

Phase 5: Western Blot Analysis

Run two gels or strip/re-probe:

  • Blot 1 (Validation): Probe for HIF-1

    
     .
    
    • Purpose: Confirms IP efficiency.

  • Blot 2 (The Readout): Probe for HIF-1

    
     (ARNT) .
    
    • Purpose: The presence of this band indicates dimerization.

Workflow Visualization

CoIP_Workflow cluster_prep Sample Prep cluster_IP Immunoprecipitation cluster_Readout Western Blot Cells Hypoxic Cells (+/- ACF) Nuc_Iso Nuclear Isolation Cells->Nuc_Iso Salt_Adj Salt Adjustment (420mM -> 140mM) Nuc_Iso->Salt_Adj Add_Ab Add anti-HIF-1α (Overnight) Salt_Adj->Add_Ab Beads Protein A/G Capture Add_Ab->Beads Wash Low Stringency Wash Beads->Wash WB_Alpha WB: HIF-1α (IP Control) Wash->WB_Alpha WB_Beta WB: HIF-1β (EXPERIMENTAL READOUT) Wash->WB_Beta

Figure 2: Experimental Workflow.[4][2][3][5][6][7][8][9] Note the critical salt adjustment step; IP cannot occur in high-salt nuclear extraction buffers.

Data Interpretation & Self-Validation

Expected Results Table
LaneConditionWB: HIF-1

(IP Target)
WB: HIF-1

(Co-IP Partner)
Interpretation
1 NormoxiaFaint / NoneNoneValid Negative Control (No

to pull

).
2 Hypoxia + VehicleStrong Band Strong Band Valid Positive Control (Dimer intact).
3 Hypoxia + AcriflavineStrong Band Faint / Absent SUCCESS: ACF blocked dimerization.
4 IgG ControlNoneNoneValidates IP specificity.
Troubleshooting: The "False Negative" Trap

If you see no HIF-1


  in your "Hypoxia + Vehicle" control (Lane 2), the experiment has failed. Common causes:
  • Re-oxygenation: If you took too long to harvest, HIF-1

    
     degraded. Work fast or in a hypoxic glove box.
    
  • Salt Concentration: If you didn't dilute the nuclear extract (420mM NaCl), the salt broke the dimer before the antibody could grab it.

  • Antibody Epitope: Ensure your HIF-1

    
     antibody does not bind to the PAS-B domain (the dimerization interface). If the antibody binds PAS-B, it will compete with HIF-1
    
    
    
    and artificially disrupt the dimer. Use C-terminal antibodies.

References

  • Lee, K., Zhang, H., Qian, D. Z., Rey, S., Liu, J. O., & Semenza, G. L. (2009).[10][11][12] Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization.[10][1][5][8][11][12][13] Proceedings of the National Academy of Sciences, 106(42), 17910–17915.[11][12] [10]

  • Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399-408.

  • Mazure, N. M., & Pouysségur, J. (2010). Hypoxia-induced autophagy: cell death or cell survival? Current Opinion in Cell Biology, 22(2), 177-180. (Context on Hypoxia signaling).

  • Novus Biologicals. (n.d.). HIF-1 alpha Antibody Protocols and Support. (Technical grounding for antibody selection).

Sources

Validation

Comparative Toxicity Guide: Acriflavine Hydrochloride vs. Neutral Acriflavine

[1] Executive Summary This guide provides a technical comparison between Acriflavine Hydrochloride (Acidic) and Neutral Acriflavine (Euflavine).[1][2] While both compounds share the same core acridine pharmacophore and m...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between Acriflavine Hydrochloride (Acidic) and Neutral Acriflavine (Euflavine).[1][2] While both compounds share the same core acridine pharmacophore and mechanism of action (HIF-1


 inhibition and DNA intercalation), their toxicity profiles diverge significantly based on protonation state  and local pH effects .[1][2]

The Verdict:

  • Acriflavine Hydrochloride is the stable, commercial standard for synthesis and stock preparation but exhibits high local toxicity (irritation) due to its acidic nature. It requires buffering for in vitro use.[2]

  • Neutral Acriflavine is the preferred form for topical, mucosal, and in vivo applications where tissue integrity is paramount. It retains the bioactive potency of the acridine moiety without the acid-induced necrosis.[1][2]

Chemical & Physical Distinction[1][2]

Confusion often arises because "Acriflavine" is a mixture.[2] Understanding the exact composition is the first step in controlling experimental toxicity.

FeatureAcriflavine Hydrochloride (Acidic)Neutral Acriflavine (Euflavine)
CAS Number 8063-24-98048-52-0
Composition Mixture of 3,6-diamino-10-methylacridinium chloride HCl and 3,6-diaminoacridine HCl .[1][2][3][4]Mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (Base).[1][2][3][4][5]
pH (1% Soln) Acidic (~1.5 - 2.5) Neutral (~5.0 - 7.5)
Solubility Highly soluble in water; stable.[1][2]Soluble in water; less stable in solution over long periods.[2]
Primary Hazard Corrosive/Irritant (Eye Dam. 1).[1][2]Harmful if swallowed; Mild Irritant.[2]
Key Application Chemical synthesis, RNA labeling, in vitro (buffered).Topical antiseptics, in vivo models, aquaculture.[4][6]
Visualizing the Chemical Relationship

The following diagram illustrates the conversion and relationship between the two forms.

Chemical_Relationship Fig 1: Conversion of Acriflavine Hydrochloride to Neutral Acriflavine via alkali neutralization. HCl Acriflavine Hydrochloride (Acidic Form) [Protonated Nitrogens] NaOH Neutralization (NaOH / NaHCO3) HCl->NaOH Dissolution Neutral Neutral Acriflavine (Euflavine) [Free Base Mixture] NaOH->Neutral Precipitation & Drying (Removal of HCl)

[2]

Comparative Toxicity Profile

Mechanism of Toxicity

The toxicity of Acriflavine is dual-natured:

  • Pharmacological Toxicity (Systemic): Driven by the acridine moiety.[2] It intercalates into DNA (inhibiting replication) and binds to the PAS-B domain of HIF-1

    
    , preventing dimerization.[1][2] This is the desired therapeutic effect in oncology but the source of systemic toxicity (e.g., hepatotoxicity) at high doses.
    
  • Physicochemical Toxicity (Local): Driven by the counter-ion and pH.[2] The Hydrochloride form releases free protons (

    
    ) upon dissolution, causing immediate acid burns and protein denaturation on contact with mucous membranes.
    
Quantitative Data Summary

The following data synthesizes findings from in vitro cancer models and in vivo toxicology studies.

ParameterAcriflavine HydrochlorideNeutral AcriflavineInterpretation
IC50 (HeLa Cells) ~1.5

M (Buffered)
~1.5

M
Identical potency once pH is neutralized in culture media.[1][2]
IC50 (HeLa Cells) < 0.5

M (Unbuffered)
~1.5

M
Artifactual toxicity in HCl group due to media acidification.[2]
LD50 (Oral, Mouse) ~1,048 mg/kg~1,000 - 1,500 mg/kgSimilar systemic lethality; acid form may cause esophageal damage.[1][2]
Ocular Irritation Severe (Category 1) Mild to ModerateHCl causes irreversible corneal damage; Neutral is tolerated.[2]
Skin Irritation Moderate to SevereMildHCl stains and burns abraded skin.[2]

Experimental Protocols

To ensure reproducibility and distinguish between "true" drug toxicity and "pH artifact" toxicity, use the following self-validating protocols.

Protocol A: Preparation of Neutral Acriflavine from Hydrochloride

Use this protocol if you possess the HCl stock but require a non-irritating solution for animal injection.

Reagents: Acriflavine HCl powder, 1N NaOH, pH meter, Ethanol.

  • Dissolution: Dissolve 1.0 g of Acriflavine Hydrochloride in 50 mL of sterile distilled water. Measure initial pH (Expected: < 2.5).[1][2]

  • Neutralization: Under constant stirring, dropwise add 1N NaOH. Monitor pH continuously.

    • Critical Step: Stop exactly when pH reaches 7.0–7.[2]2. Do not overshoot (pH > 8.0 may degrade the acridine ring).[2]

  • Precipitation (Optional for Solid Recovery): If solid "Neutral Acriflavine" is needed, cool the solution to 4°C and add cold ethanol to precipitate. Filter and dry in a vacuum desiccator.[2]

  • Validation: Re-dissolve a small aliquot of the product in water. The pH must remain between 6.0 and 7.5 without further adjustment.[2]

Protocol B: Comparative Cytotoxicity Assay (Artifact Control)

This workflow prevents false positives caused by media acidification when using the HCl form.[2]

Objective: Determine the IC50 of Acriflavine HCl vs. Neutral Acriflavine in HeLa cells.

  • Stock Preparation:

    • Stock A (HCl): 10 mM Acriflavine HCl in DMSO.

    • Stock B (Neutral): 10 mM Neutral Acriflavine in DMSO.

  • Media Buffering Check (The Self-Validating Step):

    • Dilute Stock A to the highest working concentration (e.g., 100

      
      M) in culture media (DMEM + 10% FBS).[2]
      
    • Check Color: If the Phenol Red in DMEM turns yellow, the buffering capacity is exceeded. You must add HEPES (25 mM) or adjust with NaOH before adding to cells.[2]

    • Note: Stock B (Neutral) should not alter the media color.[2]

  • Treatment:

    • Seed HeLa cells (5,000/well) in 96-well plates. Incubate 24h.

    • Treat with serial dilutions (0.1

      
      M – 100 
      
      
      
      M) of Stock A (Buffered) and Stock B.
  • Readout: Perform MTT or CellTiter-Glo assay at 48h.

  • Analysis: Plot dose-response curves.

    • Pass Criteria: The IC50 curves for Stock A and Stock B should overlay (within 10% error). If Stock A is significantly more toxic, the pH was likely not controlled.

Mechanistic Visualization

The following diagram details the pathway by which Acriflavine exerts its therapeutic effect (HIF-1


) versus its toxicity, highlighting the divergence point for the Hydrochloride form.

Mechanism_Toxicity Fig 2: Divergence of local toxicity (Acidosis) vs. shared pharmacologic mechanism. Drug Acriflavine (Any Form) HCl_Form Hydrochloride Form (Excess H+) Drug->HCl_Form Neutral_Form Neutral Form Drug->Neutral_Form Uptake Cellular Uptake (Intercalation) HCl_Form->Uptake Buffered System Acid_Effect Local Acidosis (Tissue Necrosis/Irritation) HCl_Form->Acid_Effect Direct Contact Neutral_Form->Uptake HIF1 HIF-1alpha Binding (PAS-B Domain) Uptake->HIF1 DNA DNA Intercalation (Replication Block) Uptake->DNA Therapeutic Therapeutic Effect (Anti-tumor / Antiviral) HIF1->Therapeutic DNA->Therapeutic

[2]

References

  • Chemical Composition & Properties

    • Acriflavine Hydrochloride vs. Neutral Acriflavine.[1][2][3][4][6][7][8] (2025).[2][3][5][9] BenchChem Comparative Guide.

    • (Verified via search context)

  • HIF-1

    
     Inhibition Mechanism: 
    
    • Lee, K., Zhang, H., Qian, D. Z., et al. (2009).[1] Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization.[1][2][10] Proceedings of the National Academy of Sciences (PNAS), 106(42), 17910-17915.[1][2][10]

    • [1][2]

  • Antiviral & Cytotoxicity Data

    • Comparison of Acriflavine and Proflavine Antiviral Properties.[2][5] (2025).[2][3][5][9] BenchChem Technical Support.

  • Local Toxicity & Irritation

    • Techno PharmChem. (2023).[2] Material Safety Data Sheet: Acriflavine Hydrochloride.

  • Preparation & Synthesis

    • GuideChem. (2024).[2] How to synthesize Acriflavine Hydrochloride and Neutral forms.

Sources

Comparative

Evaluation of 3,6-Diamino-10-methylacridinium as a Reference Standard

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Case for a Robust Standard In the precise world of fluorescence spectroscopy and mole...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Case for a Robust Standard

In the precise world of fluorescence spectroscopy and molecular biology, the reliability of a reference standard is paramount. 3,6-Diamino-10-methylacridinium chloride (commonly referred to as Trypaflavine or the primary active cation in Acriflavine Neutral ) presents a compelling alternative to traditional standards like Fluorescein and Rhodamine B.

While Fluorescein is the ubiquitous gold standard for quantum yield (


) determination, it suffers from significant pH sensitivity near physiological ranges (pKa ~6.4). 3,6-Diamino-10-methylacridinium, possessing a quaternary ammonium structure, retains a permanent positive charge, offering superior photophysical stability across a broader pH spectrum. This guide evaluates its utility as a reference standard for fluorescence quantum yield and DNA intercalation assays, providing the experimental rigor required for high-stakes research.

Technical Profile & Chemical Identity

Confusion often exists between "Acriflavine," "Proflavine," and "Trypaflavine." For analytical purposes, distinguishing the pure cation is critical.

FeatureSpecification
IUPAC Name 3,6-Diamino-10-methylacridinium chloride
Common Name Trypaflavine; Acriflavine Neutral (Pure Cation)
CAS Number 86-40-8 (Cation/Chloride); Note: 8048-52-0 refers to the Acriflavine mixture
Molecular Formula

Molecular Weight 259.73 g/mol
Solubility Water: ~0.33 g/mL; Soluble in Ethanol; Insoluble in Ether

(Max)
451 nm (Water)

(Max)
502–515 nm (Solvent dependent)
Quantum Yield (

)
0.54 (in water, relative to Fluorescein) [1]

Critical Purity Note: Commercial "Acriflavine" is typically a mixture of 3,6-Diamino-10-methylacridinium (Trypaflavine) and 3,6-Diaminoacridine (Proflavine). For use as a reference standard , high-purity (>95%) Trypaflavine is recommended to avoid spectral broadening caused by Proflavine (


).

Comparative Analysis: Benchmarking Alternatives

Scenario A: Fluorescence Quantum Yield Standard

Objective: Calibrating blue-light excited fluorophores (~450 nm).

Metric3,6-Diamino-10-methylacridinium Fluorescein (0.1 M NaOH) Quinine Sulfate
Excitation Range 420–470 nm460–500 nm300–350 nm
Quantum Yield (

)
~0.54 (Robust)0.93–0.95 (High)0.54 (Standard)
pH Sensitivity Low (Quaternary Amine)High (Phenolic pKa ~6.4)Moderate (Protonation dependent)
Photostability Moderate; susceptible to oxidative bleachingLow; rapid photobleachingHigh
Primary Utility Physiological pH assays; DNA bindingHigh-sensitivity alkaline assaysUV-excited calibration

Insight: Use 3,6-Diamino-10-methylacridinium when your assay runs at neutral or slightly acidic pH where Fluorescein's monoanion/dianion equilibrium causes intensity fluctuations.

Scenario B: DNA Intercalation Reference

Objective: Assessing binding affinity or displacing probes.

Metric3,6-Diamino-10-methylacridinium Ethidium Bromide (EtBr) Proflavine
Binding Mode Intercalation (Class I Acridine)IntercalationIntercalation
Fluorescence Response Quenched by GC pairs (Class I)Enhanced ~20-foldQuenched by GC pairs
Safety Profile Toxic/Antiseptic (Historical use)Potent MutagenMutagenic
Mechanism Inhibits Topoisomerase I/II; HIF-1

inhibitor
DNA deformationDNA deformation

Insight: Unlike EtBr which brightens upon binding, acridine derivatives like Trypaflavine often exhibit complex quenching behaviors (especially with Guanine-Cytosine rich regions), making them excellent negative controls or displacement probes rather than enhancement stains.

Experimental Protocol: Relative Quantum Yield Determination

Core Directive: This protocol uses a "Self-Validating" comparative method. You will measure the sample against a known standard (Fluorescein) to determine the


 of 3,6-Diamino-10-methylacridinium in your specific solvent system.
Materials
  • Reference: Fluorescein (Reference Standard Grade) in 0.1 M NaOH (

    
    ).
    
  • Sample: 3,6-Diamino-10-methylacridinium (>95% purity) in ddH

    
    O.
    
  • Equipment: UV-Vis Spectrophotometer & Spectrofluorometer.

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Workflow Diagram

QuantumYieldProtocol cluster_Validation Self-Validation Step Start Start: Preparation SolventCheck 1. Solvent Blank Check (Verify no background fluorescence) Start->SolventCheck Absorbance 2. Absorbance Tuning (Dilute Sample & Ref to A < 0.1 at λ_ex) (Prevents Inner Filter Effect) SolventCheck->Absorbance Spectra 3. Record Emission Spectra (Integrated Area F) Absorbance->Spectra λ_ex = 450 nm Plot 4. Plot Integrated Fluorescence (F) vs Absorbance (A) Spectra->Plot Calc 5. Calculate Gradient (Grad) Plot->Calc SlopeCheck Linearity Check: Is R² > 0.99? Plot->SlopeCheck Final 6. Compute Φ_sample Using Comparative Equation Calc->Final SlopeCheck->Absorbance No (Re-dilute) SlopeCheck->Final Yes

Figure 1: Step-by-step workflow for determining relative quantum yield, emphasizing the critical linearity check to avoid inner filter effects.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock of 3,6-Diamino-10-methylacridinium in water.

    • Prepare a 1 mM stock of Fluorescein in 0.1 M NaOH.

  • Absorbance Matching (Critical Step):

    • Prepare 4 dilutions of each compound.

    • Constraint: The Absorbance (A) at the excitation wavelength (e.g., 450 nm) must be between 0.01 and 0.1 .

    • Why? Absorbance > 0.1 leads to the "Inner Filter Effect" (re-absorption of emitted light), artificially lowering the calculated yield.

  • Fluorescence Acquisition:

    • Set

      
       nm.
      
    • Scan emission from 460 nm to 700 nm.

    • Integrate the total area under the curve (

      
      ) for each dilution.
      
  • Calculation:

    • Plot Integrated Fluorescence (

      
      ) on the Y-axis vs. Absorbance (
      
      
      
      ) on the X-axis.
    • Determine the slope (

      
      ) for both the sample and reference.
      
    • Calculate

      
       using the equation:
      


Mechanistic Insight: The Class I Acridine Pathway

Understanding why 3,6-Diamino-10-methylacridinium behaves differently from Ethidium Bromide is crucial for experimental design. It belongs to Class I Acridines , which are characterized by fluorescence quenching upon binding to Guanine-Cytosine (G-C) rich DNA, unlike Class II acridines (like Acridine Yellow) which are not quenched.

AcridineMechanism FreeDye Free Dye (High Fluorescence) DNA_AT A-T Rich Region (Intercalation) FreeDye->DNA_AT Binding DNA_GC G-C Rich Region (Intercalation) FreeDye->DNA_GC Binding ExcitedState Excited Singlet State (S1) FreeDye->ExcitedState Excitation (450nm) DNA_AT->ExcitedState DNA_GC->ExcitedState Fluorescence Fluorescence Emission (λ_em ~502nm) ExcitedState->Fluorescence Radiative Decay ExcitedState->Fluorescence Lifetime τ1 (Long) Quenching Photo-induced Electron Transfer (PET) from Guanine ExcitedState->Quenching Fast Non-Radiative Decay Quenching->Fluorescence Diminished/Zero

Figure 2: Mechanistic pathway of Class I Acridine interaction with DNA. Note the bifurcation in fluorescence outcome depending on the base-pair composition (A-T vs G-C).

Conclusion & Recommendations

3,6-Diamino-10-methylacridinium is a robust, versatile reference standard, particularly valuable when:

  • pH Independence is required: Unlike fluorescein, its cationic charge stabilizes it in neutral-to-acidic buffers.

  • Blue excitation is mandatory: It perfectly matches the 450 nm excitation line common in commercial plate readers and microscopes.

  • DNA Binding is the variable: It serves as a sensitive probe for G-C content due to its specific quenching mechanism.

Final Recommendation: For quantum yield determination, always use >95% purity 3,6-Diamino-10-methylacridinium chloride (Trypaflavine) rather than generic "Acriflavine" to ensure the extinction coefficient and emission integral are not skewed by proflavine contaminants.

References

  • PubChem. (2025).[2][3] 3,6-Diamino-10-methylacridinium chloride | C14H14ClN3.[3][4] National Library of Medicine. [Link]

  • Rescifina, A., et al. (2014). Acriflavine: A classic drug with new tricks? European Journal of Medicinal Chemistry. (Context: Structure and biological activity of the mixture vs pure components).
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Kubista, M., et al. (1987). Characterization of interaction between DNA and 3,6-diaminoacridines by fluorescence spectroscopy. Biochemistry. (Detailing Class I vs Class II acridine behavior).

Sources

Validation

Acriflavine Efficacy Comparison in Normoxic vs. Hypoxic Conditions: A Technical Guide

Introduction Acriflavine (ACF), historically utilized as an antibacterial dye, has emerged as a formidable small-molecule inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway[1]. While its primary mechanism—disrup...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acriflavine (ACF), historically utilized as an antibacterial dye, has emerged as a formidable small-molecule inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway[1]. While its primary mechanism—disrupting the heterodimerization of HIF-1α and HIF-1β—is well-characterized under hypoxic conditions, recent pharmacological profiling reveals that ACF also exerts significant, distinct metabolic modulations in normoxic environments[2]. For drug development professionals and molecular biologists, understanding this dual-efficacy profile is critical for positioning ACF against alternative HIF-1 inhibitors like Echinomycin or PX-478.

This guide provides an objective, data-driven comparison of ACF’s performance across varying oxygen tensions, complete with causal mechanistic insights and a self-validating experimental protocol.

Mechanistic Divergence: Hypoxia vs. Normoxia

To evaluate ACF’s efficacy, we must first decouple its mechanism of action based on oxygen availability:

  • Hypoxic Efficacy (HIF-1 Dependent): Under low oxygen (typically <1% Ongcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ), prolyl hydroxylases are inhibited, leading to the stabilization and accumulation of HIF-1α[3]. ACF binds directly to the PAS-B domain of both HIF-1α and HIF-2α[4]. This steric hindrance prevents HIF-1α from dimerizing with the constitutively expressed HIF-1β (ARNT) subunit, thereby nullifying the transcription of downstream angiogenic and metabolic targets such as VEGF, PGK-1, and CA-IX[5][6].
    
  • Normoxic Efficacy (HIF-1 Independent & Metabolic): Under normal oxygen tension (20% O

    
    ), HIF-1α is rapidly degraded via the proteasome. Paradoxically, ACF retains potent cytotoxic efficacy. Mechanistically, ACF acts as a dual topoisomerase I/II inhibitor in normoxic cancer cells (e.g., perihilar cholangiocarcinoma)[7]. Furthermore, in melanoma models, normoxic ACF administration downregulates Pyruvate Dehydrogenase Kinase 1 (PDK1), effectively suppressing the Warburg effect and starving the cells of glucose, even though it may trigger a compensatory (but ultimately futile) increase in VEGF mRNA[2].
    

Pathway Normoxia Normoxia (20% O2) HIF1a_Deg HIF-1α Degradation (Proteasome) Normoxia->HIF1a_Deg Hypoxia Hypoxia (1% O2) HIF1a_Stab HIF-1α Stabilization Hypoxia->HIF1a_Stab Dimerization HIF-1α / HIF-1β Dimerization HIF1a_Stab->Dimerization ACF Acriflavine (ACF) ACF->HIF1a_Deg Off-target: Topo I/II, PDK1 ACF->Dimerization Blocks PAS-B Transcription Target Genes (VEGF, PGK-1, CA-IX) Dimerization->Transcription

Mechanistic pathway of Acriflavine inhibiting HIF-1 dimerization under hypoxia vs normoxia.

Comparative Efficacy: Acriflavine vs. Alternative Inhibitors

When benchmarking ACF against other HIF-1 inhibitors, the distinction between dimerization inhibition (ACF), DNA-binding inhibition (Echinomycin), and protein translation suppression (PX-478) dictates their environmental efficacy. Echinomycin specifically blocks the binding of the HIF-1 dimer to the Hypoxia Response Element (HRE) sequence on DNA[8]. While highly effective in hypoxia, it lacks the dual metabolic/topoisomerase targeting that ACF provides in normoxia.

Quantitative Performance Comparison
FeatureAcriflavine (ACF)EchinomycinPX-478
Primary Target PAS-B domain of HIF-1α / HIF-2α[4]DNA Hypoxia Response Element (HRE)[8]HIF-1α translation/degradation
Mechanism of Action Dimerization inhibitor[1]DNA-binding inhibitor[8]Protein level suppressor
Hypoxic Efficacy High (Suppresses VEGF, CA-IX, GLUT1)[6]High (Suppresses VEGF, CA-IX)[6]High
Normoxic Efficacy Moderate to High (Topo I/II inhibition, PDK1 suppression)[2][7]Low (HIF-1 independent toxicity)Low
Average IC50 (In Vitro) 3 µM (Melanoma) to 29 µM (Cholangiocarcinoma)[6][7]~3 µM (Melanoma)[6]Cell-line dependent

Self-Validating Experimental Protocol

To accurately quantify the efficacy of ACF and isolate its hypoxic versus normoxic mechanisms, researchers must employ a parallel-chamber experimental design. This protocol uses Co-Immunoprecipitation (Co-IP) to confirm physical target engagement, ensuring the observed cytotoxicity is causally linked to dimerization failure rather than off-target toxicity.

Workflow Step1 1. Cell Culture Seed SK-ChA-1 or SKMEL30 cells Step2 2. Environment Split Normoxia (20% O2) vs Hypoxia (1% O2) Step1->Step2 Step3 3. Drug Treatment Administer ACF (0-30 μM) Step2->Step3 Step4 4. Molecular Assays Co-IP (Dimerization) & RT-qPCR Step3->Step4 Step5 5. Phenotypic Assays WST-1 Viability & Apoptosis Step4->Step5

Self-validating experimental workflow for decoupling normoxic and hypoxic drug efficacy.

Step-by-Step Methodology:
  • Cell Culturing & Synchronization: Seed a robust cell line known for high baseline HIF-1 activity (e.g., SKMEL30 melanoma or SK-ChA-1 cholangiocarcinoma) in complete media[6][7].

    • Causality: Synchronizing cells ensures that baseline metabolic rates are uniform before environmental stress is applied.

  • Environmental Segregation: Divide the culture plates into two strictly controlled environments: a normoxic incubator (20% O

    
    , 5% CO
    
    
    
    ) and a hypoxia chamber (1% O
    
    
    , 5% CO
    
    
    , balanced with N
    
    
    ) for 24 hours.
    • Causality: This isolates the HIF-1α stabilization variable. Normoxic cells serve as the baseline to expose ACF's Topoisomerase I/II and PDK1 inhibitory effects[2][7].

  • Compound Administration: Administer ACF at varying concentrations (e.g., 0, 1, 5, 10, 30 µM) alongside a control inhibitor like Echinomycin (0-10 µM)[9].

  • Target Engagement Validation (Co-IP): Lyse the cells and immunoprecipitate with an anti-HIF-1α antibody. Probe the immunoblot for HIF-1β.

    • Causality: This is the critical self-validating step. A reduction in the HIF-1β band in the ACF-treated hypoxic group confirms that the drug physically prevented complex formation. Echinomycin-treated cells will still show intact dimerization, validating the distinct mechanisms of action[1][8].

  • Functional Readouts (RT-qPCR & WST-1): Extract RNA to quantify VEGF and PDK1 expression. Perform a WST-1 assay to measure cell viability at 450 nm[9].

    • Causality: Correlating the molecular disruption (Co-IP) with transcriptional failure (RT-qPCR) and phenotypic death (WST-1) proves the complete efficacy pipeline of the drug.

Conclusion

Acriflavine distinguishes itself from traditional HIF-1 inhibitors through its robust dual-efficacy profile. While it potently shuts down angiogenesis in hypoxic tumor cores by preventing HIF-1 dimerization, it simultaneously attacks the normoxic tumor periphery by inhibiting topoisomerases and suppressing the Warburg effect.

References

1.[1] Title: Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC - NIH. Source: nih.gov. URL: 2.[7] Title: Inhibition of hypoxia inducible factor 1 and topoisomerase with acriflavine sensitizes perihilar cholangiocarcinomas to photodynamic therapy | Oncotarget. Source: oncotarget.com. URL: 3.[2] Title: Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC. Source: nih.gov. URL: 4.[5] Title: (PDF) HIF-1α- Targeting Acriflavine Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy - ResearchGate. Source: researchgate.net. URL: 5.[3] Title: HIF-1 Dimerization Inhibitor Acriflavine Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC. Source: nih.gov. URL: 6.[4] Title: A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells | Journal of the American Chemical Society. Source: acs.org. URL: 7.[9] Title: HIF-1 inhibitors: differential effects of Acriflavine and Echinomycin on tumor associated CA-IX enzyme and VEGF in melanoma - PlumX. Source: plu.mx. URL: 8.[8] Title: Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis - PMC. Source: nih.gov. URL: 9.[6] Title: HIF-1 inhibitors: differential effects of Acriflavine and Echinomycin on tumor associated CA-IX enzyme and VEGF in melanoma - ResearchGate. Source: researchgate.net. URL:

Sources

Comparative

Reproducibility of Acriflavine IC50 Values in Cancer Cell Lines: A Comparative Technical Guide

As the oncology landscape increasingly looks toward repurposing established compounds, Acriflavine (ACF) —historically utilized as a topical antiseptic—has emerged as a highly potent, multi-targeted anti-cancer agent. AC...

Author: BenchChem Technical Support Team. Date: March 2026

As the oncology landscape increasingly looks toward repurposing established compounds, Acriflavine (ACF) —historically utilized as a topical antiseptic—has emerged as a highly potent, multi-targeted anti-cancer agent. ACF exerts its cytotoxicity through two distinct mechanisms: classical DNA intercalation and the direct inhibition of Hypoxia-Inducible Factor 1 (HIF-1) dimerization[1].

For drug development professionals and application scientists, establishing reproducible half-maximal inhibitory concentration (IC50) values for ACF is notoriously challenging. This guide objectively compares ACF’s in vitro performance against standard chemotherapeutics and provides a self-validating, mechanistic framework to ensure assay reproducibility across diverse cancer cell lines.

Mechanistic Grounding: Why Acriflavine Cytotoxicity Varies

To achieve reproducible IC50 data, one must understand the causality behind ACF's mechanism of action. ACF is not a single molecule; it is a synergistic mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine)[2].

While its flat aromatic system allows it to intercalate DNA similarly to Doxorubicin[3], its most significant anti-tumor property is its ability to bind directly to the PAS-B domain of HIF-1α and HIF-2α. This binding physically prevents their dimerization with HIF-1β (ARNT), thereby shutting down the transcription of downstream survival genes like VEGF and GLUT1[1].

The Reproducibility Bottleneck: Because HIF-1α is rapidly degraded under normoxic conditions, the cytotoxic efficacy of ACF is highly dependent on the oxygen tension of the in vitro microenvironment. IC50 values generated under standard normoxic cell culture conditions often fail to capture ACF's true potency, leading to inter-laboratory variability.

Mechanism Hypoxia Hypoxia / CoCl2 HIF1a HIF-1α Stabilization Hypoxia->HIF1a Dimer HIF-1 Dimerization HIF1a->Dimer HIF1b HIF-1β (ARNT) HIF1b->Dimer ACF Acriflavine (ACF) ACF->Dimer Inhibits TargetGenes VEGF / GLUT1 Transcription Dimer->TargetGenes Tumor Tumor Angiogenesis & Survival TargetGenes->Tumor

Fig 1: Acriflavine disrupts tumor survival by directly inhibiting HIF-1α/β dimerization.

Quantitative IC50 Comparison: ACF vs. Standard Alternatives

When evaluated under controlled conditions, ACF demonstrates remarkable potency, frequently outperforming or significantly sensitizing cells to standard-of-care alternatives like Sorafenib and 5-Fluorouracil (5-FU).

The following table synthesizes validated IC50 values across various cancer cell lines, illustrating ACF's broad-spectrum efficacy.

Cancer TypeCell LineAcriflavine (ACF) IC50Alternative Drug IC50Performance Context & Causality
Hepatocellular Carcinoma Mahlavu~1.0 µM Sorafenib: 13.4 µM ACF is nearly 10-fold more potent than Sorafenib in vitro. It induces Sub-G1 accumulation and robust caspase-3 activation[4].
Colorectal Cancer LS174T (WT p53)0.36 ± 0.05 µM 5-FU: >10 µM (Resistant)ACF exhibits high potency regardless of p53 status. Pre-treatment with ACF markedly sensitizes resistant CRC cells to 5-FU[5].
Colorectal Cancer HCT116 (WT p53)0.57 ± 0.22 µM 5-FU: VariableACF inhibits cell growth dose-dependently. Used as a pre-treatment, it lowers the required effective dose of 5-FU[5].
Colorectal Cancer SW480 (Mut p53)0.75 ± 0.10 µM 5-FU: Highly ResistantSlightly higher resistance compared to WT p53 lines, but ACF still achieves sub-micromolar efficacy where 5-FU fails[5].
Cervical Cancer HeLaComparable to DOX Doxorubicin (DOX): ComparableACF shows significantly more efficient cellular uptake than DOX. When complexed (ACF:DOX), it reduces toxicity to non-cancerous cells[3].

Data Interpretation: ACF consistently achieves sub-micromolar to low-micromolar IC50 values. Its superiority over Sorafenib in HCC lines[4] and its ability to bypass 5-FU resistance in CRC[5] make it a prime candidate for combination therapies.

Self-Validating Experimental Protocol for ACF IC50 Determination

To eliminate the reproducibility issues associated with ACF's light sensitivity and hypoxia-dependent targeting, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: it includes parallel normoxic/hypoxic plates to isolate the HIF-1 inhibitory effect from baseline DNA intercalation toxicity.

Phase 1: Reagent Preparation & Handling
  • Stock Solution: Dissolve Acriflavine hydrochloride powder in sterile DMSO to create a 10 mM stock.

    • Causality Check: ACF is highly photosensitive. The stock must be wrapped in aluminum foil and stored at -20°C. Light exposure causes photo-degradation of the proflavine component, artificially inflating the apparent IC50.

  • Working Dilutions: Prepare serial dilutions (e.g., 0.1 µM to 50 µM) in complete culture media immediately prior to treatment. Ensure final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Phase 2: Cell Culture and Hypoxia Induction
  • Seeding: Seed target cells (e.g., HCT116 or Mahlavu) at an optimized density (typically 5,000 - 10,000 cells/well) in 96-well plates. Allow 24 hours for adherence.

  • Hypoxia Stratification (Critical Step): Prepare two identical sets of plates.

    • Plate A (Normoxia Control): Maintain in a standard incubator (20% O2, 5% CO2).

    • Plate B (Hypoxia/Target Validated): Transfer to a hypoxia chamber (1% O2, 5% CO2, balance N2) OR treat with 100 µM Cobalt Chloride (CoCl2) to chemically stabilize HIF-1α.

Phase 3: Treatment & Viability Quantification
  • Dosing: Apply ACF serial dilutions to both Plate A and Plate B. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 15 µM Sorafenib for HCC lines)[4].

  • Incubation: Incubate for 48 to 72 hours.

  • Readout (MTT/SRB Assay):

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

    • Expert Insight: Because ACF is a fluorescent dye (acridine derivative), ensure your plate reader's absorbance wavelength does not overlap with ACF's excitation/emission spectra (Excitation ~436 nm, Emission ~520 nm) if using fluorescence-based viability assays like Resazurin. MTT (read at 570 nm) or SRB (read at 510-540 nm) are preferred to avoid optical interference.

Phase 4: Data Analysis
  • Calculate relative viability: (Absorbance_Treatment - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100.

  • Plot dose-response curves using non-linear regression (curve fit) in software like GraphPad Prism. The shift in IC50 between Plate A and Plate B validates the HIF-1 specific mechanism.

Workflow Step1 1. Cell Seeding (e.g., HCT116, Mahlavu) Step2 2. Microenvironment Stratification (Normoxia vs. 1% O2 / CoCl2) Step1->Step2 Step3 3. ACF Dosing (0.1 - 50 µM, Light Protected) Step2->Step3 Step4 4. Viability Readout (MTT / SRB at 570nm to avoid fluorescence) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Fig 2: Standardized workflow for reproducible Acriflavine IC50 determination in cancer cells.

Conclusion for Drug Development

Acriflavine represents a highly efficient, dual-action therapeutic agent. Its ability to outcompete targeted therapies like Sorafenib in specific in vitro models[4], combined with its capacity to reverse 5-FU resistance[5] and safely co-deliver with Doxorubicin[3], makes it a valuable asset in oncology pipelines. However, researchers must rigorously control for light exposure, optical assay interference, and oxygen tension to generate reproducible, biologically relevant IC50 data.

References
  • Acriflavine enhances the antitumor activity of the chemotherapeutic drug 5‑fluorouracil in colorectal cancer cells. Spandidos Publications. Available at:[Link]

  • Is acriflavine an efficient co-drug in chemotherapy? PMC - NIH / RSC Advances. Available at:[Link]

  • Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. PMC - NIH. Available at:[Link]

  • Antitumor Activity of Acriflavine in Human Hepatocellular Carcinoma Cells. Anticancer Research / IIAR Journals. Available at:[Link]

  • Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. PMC - NIH (PNAS). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3,6-Diamino-10-methylacridinium proper disposal procedures

3,6-Diamino-10-methylacridinium (Acriflavine Component): Comprehensive Laboratory Safety, Handling, and Disposal Guide As a Senior Application Scientist, I frequently consult with research teams utilizing 3,6-diamino-10-...

Author: BenchChem Technical Support Team. Date: March 2026

3,6-Diamino-10-methylacridinium (Acriflavine Component): Comprehensive Laboratory Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I frequently consult with research teams utilizing 3,6-diamino-10-methylacridinium chloride—the primary active fluorophore and DNA-intercalating component of the widely used dye mixture Acriflavine[1]. While highly valued in drug development for its potent inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)[2] and in dual-fluorescence cellular analysis, its physicochemical properties demand rigorous Environmental Health and Safety (EHS) oversight.

This guide synthesizes the mechanistic causality of the compound's hazards with field-proven, self-validating disposal protocols to ensure absolute laboratory compliance and environmental protection.

I. Mechanistic Hazard Profile & Causality

To design an effective disposal plan, scientists must first understand why a chemical is hazardous. 3,6-Diamino-10-methylacridinium is a planar, polycyclic aromatic cation[1]. This architecture drives both its experimental utility and its toxicological profile.

Table 1: Hazard Profile and Mechanistic Causality

Hazard ClassificationH-StatementMechanistic CausalityOperational Implication
Mutagenicity / Genotoxicity Suspected of causing genetic defects (Muta. 2)The planar acridine core slides between adjacent DNA base pairs (intercalation), stabilized by electrostatic interactions with the phosphate backbone[1]. This causes helix unwinding and steric hindrance during replication.Absolute prevention of dust aerosolization; requires P95/P1 particulate respirators during powder handling[3].
Aquatic Toxicity H400: Very toxic to aquatic life (Aquatic Acute 1)The compound persists in aqueous environments and easily penetrates the cell walls of aquatic microorganisms, disrupting their nucleic acid synthesis[4].Zero-drain disposal policy. Must be collected as hazardous waste and incinerated[3].
Acute Toxicity / Irritation H302: Harmful if swallowed; H318: Causes serious eye damageCationic charge and lipophilicity allow rapid partitioning into mucosal membranes, causing severe osmotic stress and cellular disruption[5].Mandatory use of chemical-resistant nitrile gloves and tight-fitting safety goggles[6].

II. Pharmacological Mechanism of Action (HIF-1α Inhibition)

In oncology research, 3,6-diamino-10-methylacridinium is utilized to disrupt tumor metabolism and vascularization. It binds directly to the PAS-B subdomain of HIF-1α and HIF-2α, physically blocking their heterodimerization with HIF-1β[2]. This prevents the transcriptional activation of downstream survival genes like VEGF and GLUT1[2][7].

MOA Hypoxia Tumor Hypoxia HIF1A HIF-1α Accumulation Hypoxia->HIF1A Inhibition Inhibition of HIF-1α/β Dimerization HIF1A->Inhibition ACF 3,6-Diamino-10-methylacridinium PASB Binding to PAS-B Domain ACF->PASB PASB->Inhibition Steric Blockade Transcription Suppression of Target Genes (VEGF, GLUT1, PDK1) Inhibition->Transcription

Mechanism of 3,6-diamino-10-methylacridinium blocking HIF-1 signaling pathways.

III. Step-by-Step Disposal Methodologies

Because of its potent DNA-intercalating properties and extreme aquatic toxicity, 3,6-diamino-10-methylacridinium must never enter the standard municipal waste stream or laboratory sink drains[3][8].

Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)

Rationale: Dry powders pose a severe inhalation risk. Intercalating agents must be contained to prevent accidental exposure to custodial staff or the environment.

  • Segregation: Dedicate a specific, chemically resistant 6-quart polyethylene pail exclusively for acridine dye waste[9].

  • Primary Containment: Line the pail with a heavy-duty, clear plastic biohazard-style bag (non-autoclaved).

  • Collection: Place all contaminated pipette tips, Kimwipes, empty reagent vials, and gloves into the lined pail. Keep the lid securely closed when not actively adding waste[9].

  • Sealing: Once the bag is 75% full, seal it using the "gooseneck" taping method to ensure an airtight closure.

  • Labeling: Affix a completed EHS Hazardous Waste label. Explicitly list "3,6-Diamino-10-methylacridinium chloride (Mutagen/Aquatic Toxin)" as the constituent.

  • Final Disposition: EHS will transfer the sealed waste to a licensed facility where it will be mixed with a combustible solvent and destroyed via high-temperature incineration in an apparatus equipped with a chemical scrubber[3].

Protocol B: Liquid Waste Disposal (Aqueous & Organic Solutions)

Rationale: Liquid solutions facilitate rapid dermal absorption. Secondary containment is critical to prevent environmental release in the event of primary vessel failure.

  • Vessel Selection: Use EHS-approved High-Density Polyethylene (HDPE) carboys. Do not use glass, as breakage poses an unacceptable spill risk for this highly staining, toxic dye.

  • Compatibility Check: Ensure the liquid waste does not contain strong oxidizing agents, which are incompatible with acridine derivatives[10].

  • Transfer: In a certified chemical fume hood, carefully decant liquid waste into the carboy using a funnel to prevent splashing.

  • Secondary Containment: The carboy must sit inside a secondary containment tray capable of holding 110% of the carboy's volume[9].

  • Decontamination of Empties: If discarding the original stock container, it must be triple-rinsed. The first three rinses must be collected and disposed of as hazardous liquid waste due to the high toxicity of the residue[9].

Protocol C: Emergency Spill Clean-Up

Rationale: Wetting a dry powder spill of an acridine dye increases its surface area and staining potential, while sweeping generates mutagenic dust.

  • Evacuation & PPE: Evacuate non-essential personnel. Don a P95/P1 particulate respirator, chemical impermeable gloves, and safety goggles[3][11].

  • For Dry Spills: Do NOT use air hoses or standard brooms. Use dry, spark-proof tools to gently shovel the powder into a sealable plastic container. Alternatively, use an explosion-proof, HEPA-filtered vacuum designed for hazardous dust[6].

  • For Wet Spills: Do not flush with water. Cover the spill with an inert, non-combustible absorbent material (e.g., silica gel or dry sand)[12].

  • Collection: Scoop the saturated absorbent into a hazardous waste container. Wash the affected surface with copious amounts of soap and water only after all bulk material is removed, collecting the wash water as hazardous waste if possible[6].

Workflow Start Waste Generation (3,6-Diamino-10-methylacridinium) Solid Solid Waste (Powders, Contaminated PPE) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Start->Liquid Bag Double-lined PE Bag Seal securely Solid->Bag Jug Chemically Resistant HDPE Container Liquid->Jug Label Attach EHS Hazardous Waste Label Bag->Label Jug->Label Contain Place in Secondary Containment Label->Contain Pickup EHS Pickup & Licensed Disposal Contain->Pickup Incinerate Incineration with Chemical Scrubber Pickup->Incinerate

Standardized laboratory disposal workflow for acridine-derived hazardous waste.

References

  • Lee, K., et al. "Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Dartmouth College Environmental Health & Safety. "Hazardous Waste Disposal Guide - Research Areas - Policies." Dartmouth College. Available at: [Link]

  • Washington State University EH&S. "Acridine Orange Standard Operating Procedure." WSU. Available at: [Link]

  • Garcia-Borrón, J. C., et al. "Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-Hypoxic Conditions." Cancers (Basel). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3,6-Diamino-10-methylacridinium

Part 1: Executive Safety Directive Immediate Action Required: Treat 3,6-Diamino-10-methylacridinium (CAS: 86-40-8) as a High-Risk Intercalating Agent . While historically used as a topical antiseptic (Acriflavine), in a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 3,6-Diamino-10-methylacridinium (CAS: 86-40-8) as a High-Risk Intercalating Agent .

While historically used as a topical antiseptic (Acriflavine), in a research context, this compound is a potent nucleic acid intercalator. It poses significant risks of mutagenicity , serious eye damage (irreversible), and aquatic toxicity . Standard "basic lab safety" is insufficient. All handling must prevent inhalation of dust and direct dermal contact.[1]

The Golden Rule: If you can see the dust, you have already failed containment.

Part 2: Hazard Architecture & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury. This compound is not merely an irritant; it modifies the genetic substrate.

Mechanism of Action: DNA Intercalation

As a planar acridine derivative, the 3,6-Diamino-10-methylacridinium cation slides between base pairs of the DNA double helix. This intercalation causes:

  • Frameshift Mutations: During replication, the cellular machinery may insert or delete base pairs to accommodate the dye.

  • Topoisomerase Inhibition: It stabilizes the DNA-enzyme cleavable complex, leading to double-strand breaks.

GHS Hazard Classification (Critical)
Hazard ClassCategoryH-CodeDescription
Eye Damage Cat 1 H318 Causes serious eye damage. Corrosive to corneal tissue.
Acute Toxicity Cat 4H302Harmful if swallowed.[2][3][4]
Skin Irritation Cat 2H315Causes skin irritation.[2][4]
Aquatic Toxicity Cat 2H411Toxic to aquatic life with long-lasting effects.[3][4][5]
Germ Cell Mutagenicity SuspectedN/ATreated as a mutagen due to intercalation mechanism.

Part 3: PPE Selection Matrix

This matrix is designed for Zero Exposure Tolerance .

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Engineering Control (Primary): Chemical Fume Hood or Biosafety Cabinet (Class II).PPE (Secondary): N95 or P100 Respirator.Rationale: The solid powder is light and electrostatic. Inhalation delivers the mutagen directly to lung tissue. Do not handle open powder on an open bench.
Hand Protection Double Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Rationale: Acridines can permeate latex. Nitrile offers superior resistance. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vent)Rationale: Safety glasses are insufficient. H318 indicates risk of irreversible corneal opacity. Goggles seal the eyes from floating dust and splashes.
Body Protection Lab Coat (Buttoned, Tyvek preferred for large quantities) + Closed-toe shoes.Rationale: Cotton lab coats can absorb aqueous solutions, holding the mutagen against the skin. Tyvek sleeves or aprons are recommended for stock solution preparation.

Part 4: Operational Workflows

Workflow 1: Safe Weighing & Solubilization

Objective: Transform the hazardous solid into a contained liquid state without generating dust.

  • Preparation: Place the balance inside the fume hood. If the balance cannot be moved, use a static-free powder funnel and a tared vial to transport the solid.

  • Anti-Static Measure: Acridines are static-prone. Use an anti-static gun or wipe on the spatula and weighing boat to prevent "jumping" of particles.

  • Solvent Addition: Add solvent (water/ethanol) gently down the side of the vessel to avoid displacing air that carries dust.

  • Decontamination: Immediately wipe the balance area with a 10% bleach solution (oxidizes the acridine ring) followed by water.

Workflow 2: Spill Response Logic

SpillResponse cluster_Solid Solid / Powder Spill cluster_Liquid Liquid / Solution Spill Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess WetWipe Cover with Wet Paper Towels (Prevent Dust) Assess->WetWipe Solid Absorb Absorb with Vermiculite or Chem-Pad Assess->Absorb Liquid Scoop Scoop into HazWaste Container WetWipe->Scoop Decon Decontaminate Surface: 10% Bleach -> Water Rinse (Check with UV Light) Scoop->Decon Bag Place in Sealed Bag Absorb->Bag Bag->Decon Report Report Incident & Dispose as Hazardous Waste Decon->Report

Caption: Decision logic for containing and neutralizing 3,6-Diamino-10-methylacridinium spills. Note the critical step of wetting solids to prevent aerosolization.

Part 5: Disposal & Decontamination

Chemical Inactivation: Standard detergents are ineffective at destroying the mutagenic potential.

  • Oxidation: Treat contaminated surfaces or glassware with 10% Sodium Hypochlorite (Bleach) for 30 minutes. This cleaves the acridine ring system, reducing intercalation capability.

  • Verification: Acridines are fluorescent. Use a handheld UV lamp (long-wave) to inspect the workspace. If it glows, it is still contaminated.

Waste Streams:

  • Solid Waste: All gloves, weighing boats, and paper towels must go into Hazardous Chemical Solid Waste (incineration stream). Do not use regular trash.

  • Liquid Waste: Collect in a dedicated carboy labeled "Mutagenic/Toxic Organic Waste." Strictly prohibited from drain disposal due to aquatic toxicity (H411).

References

  • PubChem. (2025).[6] 3,6-Diamino-10-methylacridinium chloride (Compound).[2][3][5][6][7][8][9][10] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 3,6-diamino-10-methylacridinium chloride.[3][4][5][6][7][8][9][10][Link]

  • Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation Research/Reviews in Genetic Toxicology, 258(2), 123-160. (Contextual grounding for mutagenicity).

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Protocol for oxidative decontamination).

Sources

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Feasible Synthetic Routes

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